Laprafylline
描述
Structure
3D Structure
属性
IUPAC Name |
8-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N6O2/c1-21(2)20-35-27-25(28(36)32(3)29(35)37)30-24(31-27)14-15-33-16-18-34(19-17-33)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,21,26H,14-20H2,1-3H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHQNUNEMMXGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869064 | |
| Record name | 8-{2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl}-1-methyl-3-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90749-32-9, 112666-96-3 | |
| Record name | Laprafylline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090749329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S 9795 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112666963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LAPRAFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F427P36M7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the In Vitro Mechanisms of Laprafylline: A Technical Guide for Researchers
Disclaimer: Despite a comprehensive search of scientific literature, specific in vitro quantitative data, such as IC50 and Ki values, for Laprafylline's mechanism of action are not publicly available. This guide provides a detailed overview of the presumed mechanisms based on its classification as a xanthine derivative and outlines standard experimental protocols used to characterize such compounds. The data presented in the tables are representative examples and should not be interpreted as actual experimental results for this compound.
Core Principles: Understanding this compound's Action
This compound, a xanthine derivative, is recognized for its potential as a bronchodilator. The therapeutic effects of xanthines are primarily attributed to two key molecular mechanisms: the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors. This technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the in vitro methodologies used to elucidate these mechanisms of action.
Dual-Pronged Molecular Interaction: The Core Mechanisms
Phosphodiesterase (PDE) Inhibition: Amplifying Bronchodilation Signals
Xanthine derivatives are established as non-selective inhibitors of various PDE isoenzymes. These enzymes are crucial in regulating intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE activity, this compound is expected to increase the intracellular concentrations of cAMP and cGMP. This elevation in second messengers triggers a cascade of downstream events, most notably the relaxation of airway smooth muscle, leading to bronchodilation.
Adenosine Receptor Antagonism: Counteracting Bronchoconstriction
Adenosine, an endogenous nucleoside, exerts its physiological effects, including bronchoconstriction, through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. As a member of the xanthine class, this compound is presumed to act as a competitive antagonist at these adenosine receptors. This action would block the binding of endogenous adenosine, thereby mitigating its bronchoconstrictive effects and contributing to improved airway function.
Quantitative Insights: A Look at Representative Data
To provide a clear framework for understanding the expected pharmacological profile of a xanthine derivative like this compound, the following tables present hypothetical but representative quantitative data.
Table 1: Illustrative Inhibitory Profile against Phosphodiesterase (PDE) Isoforms
This table exemplifies how the inhibitory potency (IC50 values) of a compound against different PDE isoforms would be presented. Lower IC50 values indicate greater potency.
| PDE Isoform | Primary Substrate | Representative IC50 (µM) |
| PDE3 | cAMP | 22.5 |
| PDE4 | cAMP | 15.2 |
| PDE5 | cGMP | 85.0 |
Table 2: Exemplar Binding Affinity for Adenosine Receptor Subtypes
This table demonstrates how the binding affinity (Ki values) of a compound for various adenosine receptor subtypes would be displayed. Lower Ki values signify a stronger binding affinity.
| Receptor Subtype | Representative Ki (nM) |
| Human A1 | 750 |
| Human A2A | 1100 |
| Human A2B | 950 |
| Human A3 | >10,000 |
Methodologies for Mechanistic Elucidation: Experimental Protocols
Assessing Phosphodiesterase (PDE) Inhibition
Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against a panel of PDE isoenzymes.
Methodology: The two-step radioenzymatic assay is a widely accepted method for this purpose.
Materials and Reagents:
-
Recombinant human phosphodiesterase enzymes (various isoforms)
-
Radiolabeled substrates: [3H]-cAMP and [3H]-cGMP
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin
-
Scintillation fluid
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM dithiothreitol)
-
Test compound (this compound) solubilized in an appropriate solvent (e.g., DMSO)
Experimental Procedure:
-
The PDE enzyme is added to a reaction mixture containing the assay buffer, a radiolabeled substrate, and a range of concentrations of the test compound.
-
The mixture is incubated at 37°C for a predetermined time to allow for enzymatic hydrolysis of the cyclic nucleotide to its corresponding 5'-monophosphate.
-
The reaction is stopped by heat inactivation.
-
Following cooling, snake venom nucleotidase is introduced to convert the 5'-monophosphate into the corresponding nucleoside.
-
The reaction mixture is then applied to an anion-exchange resin. The negatively charged, unreacted substrate is retained by the resin, while the uncharged nucleoside product is eluted.
-
The radioactivity of the eluate, which corresponds to the amount of hydrolyzed substrate, is measured using liquid scintillation counting.
-
The percentage of PDE inhibition for each concentration of the test compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Determining Adenosine Receptor Binding Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the different subtypes of adenosine receptors.
Methodology: A competitive radioligand binding assay using cell membranes that express the target receptor is the standard approach.
Materials and Reagents:
-
Cell membranes from cell lines engineered to express specific human adenosine receptor subtypes (e.g., HEK293 or CHO cells)
-
Subtype-selective radioligands (e.g., [3H]DPCPX for A1 receptors, [3H]ZM241385 for A2A receptors)
-
A non-labeled ligand to determine non-specific binding (e.g., theophylline)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂)
-
Adenosine deaminase to eliminate any endogenous adenosine
-
Test compound (this compound) in a suitable solvent
-
Glass fiber filters
-
Scintillation fluid
Experimental Procedure:
-
Cell membranes are incubated in the binding buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
A parallel set of incubations is performed in the presence of a high concentration of a non-labeled ligand to define non-specific binding.
-
The incubations are carried out at a controlled temperature (e.g., room temperature) until equilibrium is reached.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes and any bound radioligand.
-
The filters are washed with ice-cold binding buffer to remove unbound radioligand.
-
The amount of radioactivity captured on the filters is quantified by liquid scintillation counting.
-
Specific binding is determined by subtracting the non-specific binding from the total binding.
-
The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is calculated.
-
The Ki value is then derived from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Molecular Interactions and Workflows
Laprafylline: A Technical Overview of its Potential as a cAMP Phosphodiesterase Inhibitor
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction to Laprafylline
This compound (also known as S 9795) is a xanthine derivative identified as a bronchodilator.[1][2] Its mechanism of action is suggested to be, at least in part, through the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE), an enzyme class responsible for the degradation of the second messenger cAMP.[1][3][4] By inhibiting PDE, this compound is proposed to increase intracellular cAMP levels, leading to smooth muscle relaxation in the airways. Additionally, it has been noted to inhibit mast cell degranulation, a key process in allergic and inflammatory responses.[1][4]
Quantitative Data
The available quantitative data on this compound's phosphodiesterase inhibitory activity is limited. The primary reported value is a general IC50 for PDE activity. The specificity of this compound for different PDE isoenzyme families, a critical factor in determining its therapeutic potential and side-effect profile, has not been detailed in accessible literature.
| Compound | Target | IC50 Value | Notes |
| This compound (S 9795) | Phosphodiesterase (PDE) | 6 µM | This is a general PDE inhibition value; the specific PDE isoenzyme(s) targeted are not specified in the available literature.[1][2][3] |
Core Mechanism: cAMP Signaling Pathway
Phosphodiesterase inhibitors exert their effects by modulating the cyclic nucleotide signaling pathways. In the case of cAMP, the pathway is initiated by the activation of G-protein coupled receptors (GPCRs), leading to the production of cAMP by adenylyl cyclase. cAMP then activates downstream effectors, most notably Protein Kinase A (PKA), which phosphorylates various cellular proteins to elicit a physiological response, such as smooth muscle relaxation.
Phosphodiesterases (PDEs) act as a crucial regulatory component in this pathway by hydrolyzing cAMP to the inactive 5'-AMP, thus terminating the signal. This compound, as a PDE inhibitor, is believed to block this degradation step, leading to a sustained elevation of intracellular cAMP levels and an enhanced downstream signaling response.
Representative Experimental Protocol: Phosphodiesterase Inhibition Assay
The following is a representative protocol for a phosphodiesterase inhibition assay, commonly used for screening and characterizing xanthine derivatives. Note: This is a generalized protocol and has not been confirmed as the specific method used for this compound.
Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) against a specific phosphodiesterase isoenzyme.
Materials:
-
Purified recombinant human PDE enzyme (e.g., PDE4)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
cAMP substrate
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Inorganic phosphate detection reagent (e.g., Malachite Green)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer) and a positive control (a known PDE inhibitor).
-
Reaction Mixture Preparation: In a 96-well microplate, add the following to each well in the specified order:
-
Assay buffer
-
Test compound dilution or control
-
PDE enzyme solution
-
Incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
-
Initiation of Reaction: Add the cAMP substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 20 minutes) at the controlled temperature, allowing the PDE to hydrolyze cAMP to 5'-AMP.
-
Termination and Conversion to Phosphate: Add snake venom nucleotidase to each well. This enzyme will hydrolyze the 5'-AMP produced in the first step into adenosine and inorganic phosphate (Pi). Incubate for a further period (e.g., 10 minutes).
-
Phosphate Detection: Add the inorganic phosphate detection reagent (e.g., Malachite Green) to each well. This reagent will react with the liberated inorganic phosphate to produce a colored product.
-
Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Conclusion and Future Directions
This compound is a xanthine derivative with reported bronchodilator and phosphodiesterase inhibitory activity. The available data, however, is limited, and further research is required to fully characterize its pharmacological profile. Key areas for future investigation include:
-
PDE Isoenzyme Selectivity: Determining the IC50 values of this compound against a comprehensive panel of PDE isoenzymes is crucial to understand its specific mechanism of action and predict its therapeutic window and potential side effects.
-
In Vivo Efficacy: While its bronchodilator effects are noted, detailed preclinical and clinical studies are needed to establish its efficacy and safety in relevant disease models and patient populations.
-
Structure-Activity Relationship (SAR) Studies: Elucidating the SAR of this compound and related compounds could lead to the design of more potent and selective PDE inhibitors.
The information provided in this guide serves as a foundational overview for researchers and drug development professionals interested in this compound. The lack of detailed public data underscores the opportunity for further research to unlock the full therapeutic potential of this compound.
References
Laprafylline: A Technical Guide on its Core Properties and Proposed Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Laprafylline, a xanthine derivative with potential as a bronchodilating agent. The document details its chemical identity, proposed mechanisms of action, and outlines detailed experimental protocols for its synthesis and biological evaluation.
Core Compound Information
This compound is chemically identified as 8-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione. A summary of its key properties is presented in Table 1.
Table 1: Core Properties of this compound
| Property | Data |
| IUPAC Name | 8-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione |
| Common Name | This compound |
| CAS Number | 90749-32-9 |
| Molecular Formula | C₂₉H₃₆N₆O₂ |
| Molecular Weight | 500.65 g/mol |
Proposed Mechanisms of Action
This compound's therapeutic potential is believed to stem from its action on two key signaling pathways that regulate smooth muscle tone: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. Both pathways converge on modulating the intracellular levels of cyclic adenosine monophosphate (cAMP).
Phosphodiesterase (PDE) Inhibition
This compound is suggested to act as a phosphodiesterase inhibitor.[1] PDEs are a family of enzymes that catalyze the hydrolysis of cAMP to adenosine monophosphate (AMP), thereby terminating its signaling cascade. By inhibiting PDEs, this compound would increase intracellular cAMP concentrations, leading to the activation of protein kinase A (PKA) and subsequent downstream signaling events that promote smooth muscle relaxation and bronchodilation.[2]
Adenosine Receptor Antagonism
As a xanthine derivative, this compound is also proposed to be an antagonist of adenosine receptors, particularly the A₁ and A₂A subtypes.[3][4] Adenosine A₁ receptor activation typically leads to the inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis. By blocking A₁ receptors, this compound could prevent this inhibition, thereby maintaining or increasing cAMP levels.[5][6][7][8] Conversely, antagonism of A₂A receptors, which are coupled to the stimulation of adenylyl cyclase, could potentially counteract this effect.[3][4][9][10][11] The overall impact on cAMP levels would depend on the relative affinity of this compound for different adenosine receptor subtypes.
Quantitative Data
Currently, there is a lack of publicly available, specific quantitative data detailing the potency of this compound. To fully characterize its pharmacological profile, the determination of its half-maximal inhibitory concentration (IC₅₀) against various phosphodiesterase isoforms and its binding affinity (Kᵢ) for adenosine A₁ and A₂A receptors is essential.
Experimental Protocols
The following section outlines detailed methodologies for the synthesis of this compound and for conducting key in vitro assays to determine its biological activity.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, with a general approach for synthesizing 8-(piperazin-1-ylethyl)xanthine derivatives being adaptable.[12][13][14]
Protocol:
-
Synthesis of 8-(2-chloroethyl)-3-isobutyl-1-methyl-1H-purine-2,6(3H,7H)-dione: Start with the appropriate 1,3-disubstituted xanthine. React it with a suitable chloroethylating agent in the presence of a base to introduce the 2-chloroethyl group at the 8-position.
-
Synthesis of 1-benzhydrylpiperazine: This intermediate can be synthesized by reacting piperazine with benzhydryl chloride.
-
Final Condensation: React the 8-(2-chloroethyl)xanthine derivative with 1-benzhydrylpiperazine in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylformamide) to yield this compound.
-
Purification: The final product should be purified using standard techniques such as recrystallization or column chromatography. The structure and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a method to determine the IC₅₀ value of this compound against various PDE isoforms.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PDE enzymes (e.g., PDE3, PDE4, PDE5) and the substrate (e.g., cAMP) are prepared in an appropriate assay buffer.[2][15][16][17]
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the PDE enzyme, this compound (or vehicle control), and initiate the reaction by adding the substrate.
-
Incubation: Incubate the plate at 37°C for a predetermined time.
-
Termination and Detection: Stop the reaction and measure the amount of remaining substrate or the product formed. This can be done using various methods, including radioimmunoassay, fluorescence polarization, or colorimetric assays.[15]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Adenosine Receptor Binding Assay
This protocol is for determining the binding affinity (Kᵢ) of this compound for human adenosine A₁ and A₂A receptors.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing either the human adenosine A₁ or A₂A receptor.
-
Compound and Radioligand Preparation: Prepare serial dilutions of this compound. A suitable radioligand with high affinity and selectivity for the target receptor (e.g., [³H]DPCPX for A₁ or [³H]ZM241385 for A₂A) is also prepared.[6]
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation, radioligand, and this compound (or vehicle for total binding, and a saturating concentration of a known ligand for non-specific binding) in a binding buffer.
-
Incubation: Allow the reaction to reach equilibrium at room temperature.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and then determine the Kᵢ value for this compound using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate the proposed signaling pathways of this compound and a general experimental workflow for its characterization.
Caption: Proposed dual mechanism of this compound action.
Caption: Experimental workflow for this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A1 receptor antagonists in clinical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rolofylline, an adenosine A1 receptor antagonist, inhibits osteoclast differentiation as an inverse agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine A1 receptor antagonists and the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of adenosine A2A receptor antagonists in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenosine 2A Receptor Antagonists for the Treatment of Motor Symptoms in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. researchgate.net [researchgate.net]
- 16. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Laprafylline (CAS 90749-32-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laprafylline (CAS: 90749-32-9), a xanthine derivative, has been identified as a compound with potential therapeutic applications stemming from its bronchodilatory and antianaphylactic properties. This technical guide provides a comprehensive overview of the available scientific and technical information on this compound, including its chemical properties, synthesis, mechanism of action, and relevant experimental data. The information is presented to support further research and development efforts by providing structured data, detailed experimental methodologies, and visual representations of key concepts.
Chemical and Physical Properties
This compound, with the IUPAC name 8-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-isobutyl-1-methyl-1H-purine-2,6(3H,7H)-dione, is a complex organic molecule belonging to the xanthine class of compounds. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 90749-32-9 | [1][2] |
| Molecular Formula | C₂₉H₃₆N₆O₂ | [1] |
| Molecular Weight | 500.65 g/mol | [1] |
| IUPAC Name | 8-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-isobutyl-1-methyl-1H-purine-2,6(3H,7H)-dione | [1] |
| Synonyms | S-9795 | [2] |
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not extensively detailed in publicly available literature. However, a European patent outlines a viable synthetic route. The synthesis involves the reaction of a substituted xanthine derivative with a piperazine-containing side chain.
A plausible synthetic scheme, based on related xanthine derivative syntheses, is outlined below. This should be considered a general guide, and specific reaction conditions would require optimization.
Pharmacological Properties and Mechanism of Action
This compound's primary pharmacological effects are attributed to its activity as a phosphodiesterase (PDE) inhibitor and a potential serotonergic antagonist.
Phosphodiesterase Inhibition
This compound has been shown to inhibit cyclic AMP (cAMP) phosphodiesterase. This inhibition leads to an increase in intracellular cAMP levels, which in turn mediates various physiological effects, including smooth muscle relaxation.
Quantitative Data: Phosphodiesterase Inhibition
| Parameter | Value | Cell/Tissue Type | Reference |
| IC₅₀ (cAMP PDE) | 1.4 x 10⁻⁵ M | Not Specified | [1] |
Experimental Protocol: Phosphodiesterase Inhibition Assay (General)
A standard phosphodiesterase inhibition assay can be performed as follows:
-
Enzyme Preparation : A purified phosphodiesterase enzyme preparation is used.
-
Substrate : Radiolabeled or fluorescently tagged cAMP is used as the substrate.
-
Incubation : The enzyme, substrate, and varying concentrations of this compound are incubated in a suitable buffer.
-
Termination : The reaction is terminated, and the amount of hydrolyzed substrate is quantified.
-
Data Analysis : The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated.
Bronchodilatory and Antianaphylactic Effects
This compound has demonstrated significant protective effects against bronchoconstriction in preclinical models.
Quantitative Data: In Vivo Bronchodilator and Antianaphylactic Activity
| Test | Species | Administration Route | ED₅₀ | Reference |
| Acetylcholine-induced bronchoconstriction | Guinea Pig | Intravenous | 0.006 mg/kg | [1] |
| Histamine-induced bronchoconstriction | Guinea Pig | Intravenous | 0.016 mg/kg | [1] |
| Serotonin-induced bronchoconstriction | Guinea Pig | Intravenous | 0.005 mg/kg | [1] |
| Passive cutaneous anaphylaxis | Rat | Oral | 0.05 mg/kg | [1] |
Experimental Protocol: Guinea Pig Bronchoconstriction Model
-
Animal Model : Male guinea pigs are anesthetized.
-
Bronchoconstriction Induction : A bronchoconstrictor agent (e.g., acetylcholine, histamine, or serotonin) is administered intravenously to induce a standardized increase in respiratory overflow volume.
-
Drug Administration : this compound is administered intravenously at various doses prior to the bronchoconstrictor challenge.
-
Measurement : The protective effect of this compound is measured as the percentage inhibition of the bronchoconstrictor response.
-
Data Analysis : The dose of this compound that produces a 50% inhibition of the bronchoconstrictor response (ED₅₀) is calculated.
Potential Antitumor Activity
Experimental Protocol: In Vitro Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Culture : Cancer cell lines of interest are cultured in 96-well plates.
-
Drug Treatment : Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization : The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value (concentration that inhibits 50% of cell growth) is determined.
Analytical Methods
A validated analytical method is crucial for the quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices. While a specific, validated HPLC method for this compound is not published, a general method for xanthine derivatives can be adapted.
Proposed HPLC Method Parameters (General for Xanthine Derivatives)
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) |
| Detection | UV at an appropriate wavelength (to be determined by UV scan) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
Method Validation Parameters (as per ICH guidelines)
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Detection Limit (LOD)
-
Quantitation Limit (LOQ)
-
Robustness
Signaling Pathways
The primary signaling pathway modulated by this compound, based on its known mechanism of action, is the cAMP signaling pathway.
Conclusion
This compound is a promising xanthine derivative with demonstrated potent bronchodilatory and antianaphylactic effects in preclinical models, primarily through the inhibition of cAMP phosphodiesterase. This technical guide has summarized the available data on its chemical properties, synthesis, and pharmacological activities, and has provided general experimental protocols and visual workflows to aid in future research. Further investigation is warranted to fully elucidate its therapeutic potential, including more detailed studies on its mechanism of action, selectivity for PDE subtypes, potential antitumor activities, and the development of validated analytical methods for its quantification.
References
Laprafylline: A Technical Overview for Drug Development Professionals
This technical guide provides a comprehensive overview of Laprafylline, a xanthine derivative with potential applications as a bronchodilator. The document is intended for researchers, scientists, and professionals involved in drug development, offering available data on its chemical properties, presumed mechanism of action, and relevant experimental contexts.
Core Molecular Data
This compound is a complex organic molecule belonging to the xanthine class of compounds. Its fundamental molecular and chemical properties are summarized below.
| Property | Data | Citation(s) |
| Molecular Formula | C₂₉H₃₆N₆O₂ | [1][2][3][4][5] |
| Molecular Weight | ~500.6 g/mol | [1][2][3][4][5] |
| IUPAC Name | 8-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione | [1] |
| CAS Number | 90749-32-9 | [2][3] |
Presumed Mechanism of Action: Phosphodiesterase Inhibition
As a xanthine derivative, this compound is thought to exert its pharmacological effects primarily through the inhibition of phosphodiesterase (PDE) enzymes.[2] PDEs are crucial regulators of intracellular signaling cascades mediated by cyclic nucleotides, particularly cyclic adenosine monophosphate (cAMP).
By inhibiting the degradation of cAMP, this compound would increase its intracellular concentration. In airway smooth muscle cells, elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates several downstream targets. This cascade ultimately results in the sequestration of intracellular calcium and the relaxation of the smooth muscle, leading to bronchodilation.
Figure 1. Presumed signaling pathway of this compound via PDE inhibition.
Experimental Protocols
While specific experimental data for this compound is not extensively available in the public domain, this section outlines standard methodologies that would be employed to characterize its activity as a phosphodiesterase inhibitor.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a generalized fluorescence polarization (FP) assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific PDE isozyme.
1. Materials and Reagents:
-
Recombinant human PDE enzyme (e.g., PDE4B, PDE5A)
-
Fluorescently labeled cAMP or cGMP substrate
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.01% Brij-35)
-
Test compound (this compound) dissolved in DMSO
-
384-well microplates
-
Fluorescence polarization plate reader
2. Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further into the assay buffer to achieve final desired concentrations.
-
Add a fixed amount of the PDE enzyme to each well of the microplate.
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells.
-
Initiate the enzymatic reaction by adding the fluorescently labeled cyclic nucleotide substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
Stop the reaction (if necessary, depending on the kit).
-
Measure the fluorescence polarization of each well. A decrease in polarization indicates substrate degradation by the PDE enzyme.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Figure 2. Workflow for a PDE inhibition fluorescence polarization assay.
Quantitative Data Summary
Due to the limited availability of published preclinical data for this compound, the following table presents representative data that would be critical for the evaluation of a compound with this profile. These values are for illustrative purposes and do not represent actual experimental results for this compound.
| Parameter | Illustrative Value | Description |
| PDE4B IC₅₀ (nM) | 50 - 200 | Concentration for 50% inhibition of PDE4B, relevant for anti-inflammatory and bronchodilator effects. |
| PDE5A IC₅₀ (nM) | > 1000 | Concentration for 50% inhibition of PDE5A; used to assess selectivity against off-target effects. |
| Aqueous Solubility (µg/mL) | < 10 | The maximum concentration of the drug that can dissolve in water at a specific pH. |
| LogP | 3.5 - 4.5 | The octanol-water partition coefficient, indicating the lipophilicity of the compound. |
| Bioavailability (Oral, %) | 20 - 40 | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
Conclusion and Future Directions
This compound presents a chemical scaffold consistent with phosphodiesterase inhibitors, a class of drugs with established therapeutic value, particularly as bronchodilators. The core molecular data for this compound is well-defined. However, a comprehensive understanding of its biological activity, selectivity profile, pharmacokinetics, and safety is contingent upon further preclinical investigation.
Future research should prioritize the systematic evaluation of this compound's inhibitory activity against a panel of PDE isozymes to confirm its mechanism of action and determine its selectivity. Subsequent in vivo studies in relevant animal models of bronchoconstriction and respiratory disease will be essential to validate its therapeutic potential.
References
- 1. This compound Supplier | CAS 90749-32-9 | AOBIOUS [aobious.com]
- 2. medkoo.com [medkoo.com]
- 3. aurorabiomed.com [aurorabiomed.com]
- 4. Synthesis and biological evaluation of flavanones and flavones related to podophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Laprafylline's Role in Smooth Muscle Relaxation: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Bronchodilators are a cornerstone in the management of obstructive lung diseases, acting to relieve airflow limitation by relaxing the smooth muscle of the airways.[2] Xanthine derivatives, such as theophylline, have long been used for this purpose. Laprafylline emerges as a newer generation xanthine with a potential for a favorable therapeutic profile.[1] Its chemical structure is 8-(2-(4-benzhydrylpiperazin-1-yl)ethyl)-3-isobutyl-1-methyl-3,9-dihydro-1H-purine-2,6-dione.[1] Understanding the precise molecular interactions and signaling cascades modulated by this compound is crucial for its rational drug development and clinical application. This document provides an in-depth overview of the key smooth muscle relaxation pathways and the methodologies to elucidate this compound's role within them.
Signaling Pathways in Smooth Muscle Relaxation
The tone of airway smooth muscle is intricately regulated by a balance of contractile and relaxant stimuli. Two primary pathways are central to the relaxant effects of xanthine derivatives: the inhibition of phosphodiesterases and the antagonism of adenosine receptors.
Phosphodiesterase (PDE) Inhibition Pathway
Cyclic adenosine monophosphate (cAMP) is a critical second messenger that mediates smooth muscle relaxation. Its intracellular concentration is regulated by its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs).
-
Mechanism of Action: this compound is suggested to act as a cAMP phosphodiesterase inhibitor.[1] By inhibiting the enzymatic degradation of cAMP, this compound would lead to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, culminating in smooth muscle relaxation. Key effects of PKA activation include:
-
Inhibition of myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating myosin and enabling contraction.
-
Opening of potassium channels, leading to hyperpolarization of the cell membrane and reduced calcium influx.
-
Sequestration of intracellular calcium into the sarcoplasmic reticulum.
-
The following diagram illustrates the PDE inhibition pathway.
Adenosine Receptor Antagonism Pathway
Adenosine, an endogenous nucleoside, can cause bronchoconstriction in asthmatic patients by acting on adenosine receptors on the surface of smooth muscle cells. Xanthine derivatives are well-known antagonists of these receptors.
-
Mechanism of Action: Adenosine A1 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to decreased cAMP levels and subsequent smooth muscle contraction. By acting as an antagonist at these receptors, this compound could block the effects of endogenous adenosine, thereby preventing bronchoconstriction and promoting relaxation.
The diagram below depicts the adenosine receptor antagonism pathway.
Quantitative Data
A thorough search of scientific literature did not yield specific quantitative data for this compound regarding its potency as a PDE inhibitor or adenosine receptor antagonist in smooth muscle tissues. The following tables are provided as templates to illustrate how such data would be presented.
Table 1: Phosphodiesterase (PDE) Inhibition by this compound
| PDE Isoform | Tissue Source | IC50 (µM) | Reference |
|---|---|---|---|
| PDE4 | e.g., Guinea Pig Tracheal Smooth Muscle | Data Not Available | - |
| PDE3 | e.g., Guinea Pig Tracheal Smooth Muscle | Data Not Available | - |
IC50: The half maximal inhibitory concentration.
Table 2: Adenosine Receptor Binding Affinity of this compound
| Receptor Subtype | Tissue/Cell Line | Ki (nM) | Reference |
|---|---|---|---|
| Adenosine A1 | e.g., Rat Brain Cortex | Data Not Available | - |
| Adenosine A2A | e.g., Rat Striatum | Data Not Available | - |
Ki: The inhibition constant, indicating the binding affinity of a ligand for a receptor.
Table 3: Smooth Muscle Relaxation Potency of this compound
| Tissue Preparation | Contractile Agent | EC50 (µM) | Reference |
|---|---|---|---|
| Guinea Pig Trachea | Methacholine | Data Not Available | - |
| Human Bronchi | Histamine | Data Not Available | - |
EC50: The half maximal effective concentration for relaxation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the smooth muscle relaxant properties of compounds like this compound.
Isolated Tissue Bath for Smooth Muscle Relaxation
This ex vivo method assesses the direct effect of a compound on smooth muscle contractility.
-
Objective: To determine the concentration-response relationship for this compound-induced relaxation of pre-contracted airway smooth muscle.
-
Materials:
-
Guinea pig trachea
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Contractile agonists (e.g., methacholine, histamine)
-
This compound stock solution
-
Organ bath system with isometric force transducers
-
-
Procedure:
-
Euthanize a guinea pig and dissect the trachea.
-
Prepare tracheal ring segments (2-3 cartilage rings wide).
-
Suspend the rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate under a resting tension of 1g for at least 60 minutes.
-
Induce a stable contraction with a submaximal concentration of a contractile agonist (e.g., 1 µM methacholine).
-
Once a stable plateau of contraction is reached, add this compound cumulatively to the bath to obtain a concentration-response curve.
-
Record the relaxation at each concentration until a maximal response is achieved or the concentration range is exhausted.
-
-
Data Analysis: Express relaxation as a percentage of the pre-contraction induced by the agonist. Plot the percentage of relaxation against the logarithm of the this compound concentration to determine the EC50 value.
The workflow for this experiment is illustrated below.
Phosphodiesterase (PDE) Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the activity of specific PDE isoforms.
-
Objective: To determine the IC50 value of this compound for various PDE isoforms.
-
Materials:
-
Recombinant human PDE isoforms (e.g., PDE3, PDE4)
-
[3H]-cAMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Anion exchange resin
-
This compound
-
Scintillation counter
-
-
Procedure:
-
Prepare reaction mixtures containing the PDE enzyme, [3H]-cAMP, and varying concentrations of this compound in a suitable buffer.
-
Incubate the mixtures at 30°C for a defined period.
-
Terminate the reaction by boiling.
-
Add snake venom nucleotidase to convert the resulting [3H]-5'-AMP to [3H]-adenosine.
-
Separate the charged, unhydrolyzed [3H]-cAMP from the uncharged [3H]-adenosine using an anion exchange resin.
-
Quantify the amount of [3H]-adenosine formed using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of PDE inhibition at each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Radioligand Binding Assay for Adenosine Receptors
This assay determines the affinity of a compound for a specific receptor subtype.
-
Objective: To determine the Ki of this compound for adenosine A1 and A2A receptors.
-
Materials:
-
Cell membranes expressing the adenosine receptor of interest (e.g., from rat brain tissue or transfected cell lines)
-
A radiolabeled ligand specific for the receptor (e.g., [3H]-DPCPX for A1 receptors, [3H]-CGS 21680 for A2A receptors)
-
This compound
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Determine the IC50 of this compound for displacing the radioligand. Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Conclusion
This compound, as a xanthine derivative, holds promise as a smooth muscle relaxant, likely through the dual mechanisms of phosphodiesterase inhibition and adenosine receptor antagonism. While direct experimental evidence quantifying its potency is currently limited in the public domain, the established signaling pathways and detailed experimental protocols outlined in this whitepaper provide a robust framework for its further investigation. Future research focusing on generating specific IC50, Ki, and EC50 values for this compound is essential to fully characterize its pharmacological profile and to guide its development as a potential therapeutic agent for respiratory diseases. This will enable a direct comparison with existing therapies and a more complete understanding of its structure-activity relationship, ultimately informing its clinical potential.
References
In Silico Modeling of Laprafylline Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laprafylline, a xanthine derivative, is recognized for its bronchodilatory effects, which are primarily attributed to its role as a phosphodiesterase (PDE) inhibitor.[1] This guide provides a comprehensive technical overview of the in silico methodologies used to model the binding of this compound to its putative receptor targets. It details experimental protocols for receptor binding assays, presents a framework for computational modeling, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers engaged in the study of this compound and other xanthine derivatives, facilitating a deeper understanding of their molecular interactions and aiding in the design of future drug development studies.
This compound and its Putative Molecular Targets
This compound belongs to the xanthine class of compounds, which are known to exert their pharmacological effects through various mechanisms. The primary proposed mechanism of action for this compound is the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase.[1] Phosphodiesterases are enzymes that degrade cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP).[2] By inhibiting these enzymes, this compound increases the intracellular concentrations of these second messengers, leading to downstream cellular responses.
Furthermore, as a xanthine derivative, this compound may also interact with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in a wide range of physiological processes.[3][4] The specific affinity of this compound for different PDE subtypes and adenosine receptors is a key area of investigation for understanding its therapeutic effects and potential side effects.
Quantitative Analysis of Receptor Binding
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Roflumilast | PDE4B | Enzymatic | 0.84 | - | [7] |
| Roflumilast | PDE4D | Enzymatic | 0.68 | - | [7] |
| Apremilast | PDE4 | Enzymatic | 74 | - | [7] |
| Compound 22 | PDE4B2 | Enzymatic | 13 | - | [7] |
| Compound 31 | PDE4B | Enzymatic | 0.42 | - | [7] |
Note: The data presented in this table is for illustrative purposes to demonstrate the typical quantitative outputs of receptor binding studies and does not represent data for this compound.
Experimental Protocols for Receptor Binding Analysis
Radioligand Competition Binding Assay for Adenosine Receptors
This protocol describes a general method for determining the binding affinity of a test compound, such as this compound, to a specific adenosine receptor subtype using a radioligand competition assay.
Materials:
-
Membrane preparations from cells expressing the human adenosine receptor of interest (e.g., A1, A2A).
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).[8]
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of a known unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2).[9]
-
GF/B filters.
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled competitor.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.[8]
-
Terminate the binding reaction by rapid filtration through GF/B filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Phosphodiesterase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound on a specific phosphodiesterase isozyme.
Materials:
-
Recombinant human phosphodiesterase enzyme (e.g., PDE4B).
-
Substrate (cAMP or cGMP).
-
Test compound (this compound).
-
Assay buffer.
-
Detection reagents (e.g., a kit that measures the amount of remaining cAMP/cGMP or the product of the reaction).
Procedure:
-
In a suitable assay plate, add the phosphodiesterase enzyme and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP).
-
Incubate the reaction for a specific time at a controlled temperature (e.g., 37°C).
-
Stop the reaction.
-
Add detection reagents to quantify the amount of substrate remaining or the product formed.
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
In Silico Modeling Workflow
In silico modeling provides a powerful approach to investigate the binding of this compound to its target receptors at an atomic level.[10] A typical workflow involves molecular docking followed by molecular dynamics simulations.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11]
Methodology:
-
Receptor Preparation:
-
Obtain the 3D structure of the target receptor (e.g., adenosine A2A receptor, phosphodiesterase 4) from a protein structure database like the Protein Data Bank (PDB).
-
If an experimental structure is unavailable, a homology model can be built using the amino acid sequence and a suitable template structure.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Optimize the geometry of the ligand and assign appropriate charges.
-
-
Docking Simulation:
-
Define the binding site on the receptor. This can be based on the location of a co-crystallized ligand in an experimental structure or predicted using cavity detection algorithms.
-
Use a docking program (e.g., AutoDock, GOLD, FlexX) to sample a large number of possible conformations and orientations of the ligand within the binding site.[10][11]
-
Score the generated poses using a scoring function that estimates the binding affinity. The scoring function considers factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) and the internal energy of the ligand.[12]
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to identify key interactions between this compound and the amino acid residues of the receptor's binding pocket.
-
Visualize the protein-ligand complex to understand the binding mode.
-
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the binding pose and the flexibility of the receptor.[13]
Methodology:
-
System Setup:
-
Take the best-ranked docked complex of this compound and its receptor as the starting structure.
-
Place the complex in a simulation box filled with water molecules to mimic the physiological environment.
-
Add ions to neutralize the system and achieve a physiological salt concentration.
-
-
Simulation:
-
Minimize the energy of the system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 310 K).
-
Run the simulation for a sufficient length of time (e.g., nanoseconds to microseconds) to allow the system to reach equilibrium and to sample relevant conformational changes.
-
-
Analysis:
-
Analyze the trajectory of the simulation to assess the stability of the protein-ligand interactions.
-
Calculate parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the stability of the complex and the flexibility of different regions of the protein.
-
Calculate the binding free energy using methods like MM-PBSA or MM-GBSA to get a more accurate estimate of the binding affinity.
-
Visualizations of Pathways and Workflows
Signaling Pathway of Phosphodiesterase Inhibition
Caption: Signaling pathway of phosphodiesterase inhibition by this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Experimental workflow for a radioligand binding assay.
Logical Workflow for In Silico Molecular Docking
Caption: Logical workflow for an in silico molecular docking study.
References
- 1. medkoo.com [medkoo.com]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Pharmacology of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Assay in Summary_ki [bindingdb.org]
- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 12. Molecular Docking Technique and Methods - Creative Proteomics [iaanalysis.com]
- 13. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of Laprafylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laprafylline is a xanthine derivative identified for its bronchodilatory effects.[1] As a member of the xanthine class of compounds, its mechanism of action is presumed to be similar to other well-characterized drugs in this family, such as theophylline and caffeine. This technical guide synthesizes the available information on the pharmacology of xanthine derivatives to elucidate the potential therapeutic targets of this compound, proposes experimental methodologies for its characterization, and visualizes the key signaling pathways involved. While specific quantitative data for this compound is limited in publicly available literature, this document provides a robust framework for its further investigation and development.
Primary Therapeutic Target: Phosphodiesterase (PDE) Enzymes
The principal mechanism of action for xanthine derivatives is the inhibition of phosphodiesterase (PDE) enzymes.[1][2][3] PDEs are a superfamily of enzymes that catalyze the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating the intracellular levels of these second messengers. By inhibiting PDE activity, this compound likely increases the intracellular concentration of cAMP in airway smooth muscle cells, leading to bronchodilation.[3][4][5]
Potential PDE Subtype Targets
While xanthines are generally non-selective PDE inhibitors, their therapeutic effects in the airways are primarily attributed to the inhibition of PDE3 and PDE4 subtypes.
-
PDE3: Predominantly found in airway smooth muscle and cardiac tissue. Its inhibition leads to increased cAMP, causing smooth muscle relaxation.
-
PDE4: Expressed in airway smooth muscle and inflammatory cells. Its inhibition not only causes bronchodilation but may also have anti-inflammatory effects.
Quantitative Data on Potential Therapeutic Targets
The following table summarizes the key therapeutic targets for this compound and the type of quantitative data required for its full characterization. The values for this compound are currently not available in the public domain and would need to be determined experimentally.
| Therapeutic Target | Subtype(s) | Key Quantitative Parameters | Rationale for Targeting |
| Phosphodiesterase (PDE) | PDE3, PDE4 | IC50: Half-maximal inhibitory concentration | Primary mechanism for bronchodilation via increased intracellular cAMP. |
| Ki: Inhibitor constant | Provides a measure of binding affinity to the target enzyme. | ||
| Adenosine Receptors | A1, A2A, A2B | Ki: Antagonist binding affinity | Secondary mechanism that may contribute to bronchodilation and other pharmacological effects. |
| EC50: Half-maximal effective concentration (in functional assays) | Determines the functional potency of the drug as an antagonist. |
Secondary Therapeutic Target: Adenosine Receptors
Xanthine derivatives are also known to be antagonists of adenosine receptors.[1][6] Adenosine is an endogenous nucleoside that can cause bronchoconstriction in asthmatic patients. By blocking adenosine receptors, particularly the A1, A2A, and A2B subtypes found in the airways, this compound may exert an additional bronchodilatory effect and modulate inflammatory responses.[6]
Signaling Pathways
The primary signaling pathway affected by this compound is the cAMP-dependent pathway in airway smooth muscle cells.
A secondary pathway involves the antagonism of adenosine receptors, which can also influence cAMP levels.
References
- 1. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 5.14 Xanthine Derivatives – Nursing Pharmacology [wtcs.pressbooks.pub]
- 3. Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. 5.14 Xanthine Derivatives – Nursing Pharmacology [pressbooks.bccampus.ca]
- 5. 5.14 Xanthine Derivatives – Fundamentals of Nursing Pharmacology – 1st Canadian Edition [opentextbc.ca]
- 6. Adenosine receptor - Wikipedia [en.wikipedia.org]
Laprafylline's Effects on Intracellular Signaling Cascades: A Technical Guide
Disclaimer: This document provides a technical overview of the potential intracellular signaling effects of Laprafylline. It is important to note that publicly available, peer-reviewed literature containing specific experimental data on this compound, such as IC50 or Ki values, is limited. Therefore, the following guide is based on the compound's classification as a xanthine derivative and its hypothesized mechanism of action as a phosphodiesterase inhibitor. The quantitative data and specific pathway interactions described for related compounds should be considered illustrative of the potential effects of this compound, which would require experimental validation.
Executive Summary
This compound is a xanthine derivative with potential bronchodilating effects.[1] Like other compounds in this class, its mechanism of action is likely centered on the modulation of intracellular signaling cascades, primarily through the inhibition of phosphodiesterase (PDE) enzymes and potential antagonism of adenosine receptors. This guide outlines the theoretical framework for this compound's effects on these pathways, provides detailed experimental protocols for their investigation, and presents visual representations of the hypothesized signaling cascades. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological characterization of this compound.
Hypothesized Mechanism of Action
Based on its chemical structure as a xanthine derivative, this compound is predicted to exert its primary effects through two main mechanisms:
-
Inhibition of cAMP Phosphodiesterases (PDEs): The bronchodilatory and anti-inflammatory effects of xanthines are often attributed to their ability to inhibit PDEs, enzymes that degrade cyclic adenosine monophosphate (cAMP). By inhibiting PDEs, this compound would be expected to increase intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events.
-
Antagonism of Adenosine Receptors: Xanthines are also known to be antagonists of adenosine receptors, particularly A1 and A2A subtypes. Adenosine receptor activation can modulate various physiological processes, and their blockade by this compound could contribute to its overall pharmacological profile.
Quantitative Data on Related Xanthine Derivatives
| Compound | Target | Assay | Value | Reference |
| Rolofylline | Adenosine A1 Receptor | Inhibition of osteoclast formation | IC50 = 20-70 nM | [2] |
Intracellular Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the hypothesized intracellular signaling cascades affected by this compound.
cAMP Signaling Pathway
This compound is hypothesized to inhibit phosphodiesterase (PDE), leading to an accumulation of cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in physiological responses such as smooth muscle relaxation.
Adenosine Receptor Antagonism
As a xanthine derivative, this compound may act as an antagonist at adenosine receptors (e.g., A1 and A2A). By blocking the binding of adenosine, this compound would prevent the activation of downstream G-protein coupled signaling pathways.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments that would be essential for characterizing the effects of this compound on intracellular signaling cascades.
Phosphodiesterase (PDE) Activity Assay
Objective: To determine the inhibitory activity of this compound on various PDE isoforms.
Principle: This assay measures the hydrolysis of cAMP or cGMP by a purified PDE enzyme. The amount of remaining cyclic nucleotide is then quantified, often using a competitive immunoassay or a coupled enzymatic reaction that produces a detectable signal (e.g., luminescence or fluorescence).
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).
-
Reconstitute purified human recombinant PDE isoforms (e.g., PDE4B, PDE4D) in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Prepare a solution of the substrate (cAMP or cGMP) in assay buffer.
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add a small volume of the this compound dilutions or vehicle control to the appropriate wells.
-
Add the PDE enzyme solution to all wells except for the negative control wells.
-
Pre-incubate the plate at 30°C for 10-15 minutes.
-
Initiate the reaction by adding the cAMP or cGMP substrate solution to all wells.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or a specific inhibitor like IBMX).
-
-
Detection:
-
Quantify the amount of remaining cAMP or cGMP using a commercially available detection kit (e.g., ELISA, HTRF, or luminescence-based assays) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Adenosine Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for adenosine receptor subtypes (e.g., A1 and A2A).
Principle: This is a competitive binding assay where this compound competes with a radiolabeled ligand for binding to cell membranes expressing the target adenosine receptor subtype.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human adenosine A1 or A2A receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay (in microplate format):
-
To each well, add cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]DPCPX for A1 receptors or [3H]ZM241385 for A2A receptors), and varying concentrations of this compound or a known unlabeled ligand for determining non-specific binding (e.g., theophylline).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Analyze the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular cAMP Accumulation Assay
Objective: To measure the effect of this compound on intracellular cAMP levels in whole cells.
Principle: This assay quantifies the amount of cAMP produced by cells in response to stimulation, in the presence or absence of this compound.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a human bronchial smooth muscle cell line) in a multi-well plate and grow to near confluency.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin or a β2-adrenergic agonist like isoproterenol) for a defined period.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
-
Measure the intracellular cAMP concentration in the cell lysates using a competitive immunoassay format (e.g., HTRF, ELISA, or AlphaScreen) according to the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 value for cAMP accumulation.
-
Western Blot Analysis of PKA Substrate Phosphorylation
Objective: To assess the activation of the PKA signaling pathway by measuring the phosphorylation of a known PKA substrate.
Principle: Western blotting is used to detect the phosphorylation of a specific PKA substrate (e.g., CREB at Ser133 or VASP at Ser157) in cell lysates following treatment with this compound.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations and for different time points.
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples by heating in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the PKA substrate (e.g., anti-phospho-CREB Ser133).
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (unphosphorylated) form of the substrate or a housekeeping protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software.
-
Experimental Workflow for Characterizing this compound's Signaling Effects
The following diagram illustrates a logical workflow for the experimental characterization of this compound's effects on intracellular signaling.
Conclusion
While direct experimental evidence for this compound's effects on intracellular signaling is currently lacking in the public domain, its classification as a xanthine derivative provides a strong basis for hypothesizing its mechanism of action. It is anticipated that this compound functions as a phosphodiesterase inhibitor, leading to increased intracellular cAMP and subsequent activation of the PKA pathway. Additionally, it may exhibit antagonist activity at adenosine receptors. The experimental protocols detailed in this guide provide a comprehensive framework for the systematic investigation of these potential mechanisms. Further research is required to definitively elucidate the pharmacological profile of this compound and to validate its therapeutic potential.
References
The Pharmacology of Novel Xanthine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1] Naturally occurring methylxanthines like caffeine and theophylline are well-known for their stimulant and bronchodilatory effects.[2] However, the synthetic modification of the xanthine core has unlocked a vast potential for developing novel therapeutic agents targeting a variety of diseases.[3] This technical guide provides an in-depth exploration of the pharmacology of novel xanthine derivatives, focusing on their interactions with key cellular targets, methodologies for their evaluation, and the underlying signaling pathways.
Core Pharmacological Targets and Quantitative Data
The therapeutic potential of xanthine derivatives stems from their ability to modulate the activity of several key proteins, primarily adenosine receptors and phosphodiesterases (PDEs).[3][4] Modifications at the N1, N3, N7, and C8 positions of the xanthine scaffold have led to the development of potent and selective ligands for these targets.[5]
Adenosine Receptor Antagonism
Xanthine derivatives are structurally similar to adenosine, allowing them to act as antagonists at all four adenosine receptor subtypes (A1, A2A, A2B, and A3).[5] This antagonism is a key mechanism behind many of their physiological effects. The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of various novel xanthine derivatives for different adenosine receptor subtypes.
Table 1: Binding Affinities (Ki) of Novel Xanthine Derivatives for Adenosine A1 and A2A Receptors
| Compound | A1 Ki (nM) | A2A Ki (nM) | Selectivity (A1/A2A) | Reference |
| 8-Phenyltheophylline | - | - | ~700-fold for A1 | [6] |
| PACPX | 0.3 - 8.6 | - | ~1600-fold for A1 | [6] |
| 1,3-Diethyl-8-phenylxanthine | - | 0.2 µM | - | [6] |
Table 2: Binding Affinities (Ki) of Novel Xanthine Derivatives for Adenosine A2B and A3 Receptors
| Compound | A2B Ki (nM) | A3 Ki (nM) | Selectivity (A2B/A3) | Reference |
| 1-Propylxanthine | 360 | >2500 | ~7-fold for A2B | [5] |
| 1-Propyl-8-p-sulfophenylxanthine | 53 | >10000 | >180-fold for A2B | [7] |
| 1-Butyl-8-p-carboxyphenylxanthine | 24 | >3600 | >150-fold for A2B | [7] |
| Compound 29 | 1 | >400 | >400-fold for A2B | [7] |
| Compound 35 | 1 | >400 | >400-fold for A2B | [7] |
Phosphodiesterase (PDE) Inhibition
By inhibiting PDEs, xanthine derivatives prevent the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to a range of downstream cellular effects, including smooth muscle relaxation.[8] The table below presents the half-maximal inhibitory concentrations (IC50) of various xanthine derivatives against different PDE families.
Table 3: Inhibitory Activity (IC50) of Xanthine Derivatives against Phosphodiesterase Isoforms
| Compound | PDE I (µM) | PDE II (µM) | PDE III (µM) | PDE IV (µM) | PDE V (µM) | Reference | |---|---|---|---|---|---| | Pentoxifylline | >100 | >100 | ~100 | ~100 | - |[9] | | Propentofylline | >100 | 20 | >100 | ~100 | - |[9] | | Torbafylline | ~100 | >100 | >100 | >100 | - |[9] | | Albifylline | >100 | >100 | ~100 | ~100 | - |[9] | | ZINC62579975 | - | - | - | 70.04 | 61.02 |[10] |
Anticancer Activity
Recent research has highlighted the potential of novel xanthine derivatives as anticancer agents. Their mechanisms of action in this context are multifaceted and can involve the induction of apoptosis. The following table summarizes the cytotoxic activity (IC50) of representative compounds against various cancer cell lines.
Table 4: Anticancer Activity (IC50) of Novel Xanthine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 5 | A549 (Lung) | 16.70 | [11] |
| Compound 5 | MCF7 (Breast) | 78.06 | [11] |
| Compound 5 | LN229 (Glioblastoma) | 22.07 | [11] |
| Compound 5 | U87 (Glioblastoma) | 25.07 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the pharmacological evaluation of novel xanthine derivatives.
Synthesis of 8-Substituted Xanthine Derivatives
A common and efficient method for synthesizing 8-substituted xanthine derivatives involves the cyclization of 5,6-diaminouracil precursors.[1][12]
Procedure:
-
Condensation: React 5,6-diamino-1,3-dialkyluracil with a suitable carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) to form the corresponding 5-amino-6-acylaminouracil intermediate.[12]
-
Cyclization: Induce ring closure of the intermediate to form the xanthine ring system. This can be achieved under various conditions:
Adenosine Receptor Binding Assay
Radioligand binding assays are a standard method to determine the affinity of novel compounds for adenosine receptors.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest.
-
Radioligand (e.g., [³H]-DPCPX for A1, [³H]-ZM241385 for A2A).
-
Test compounds (novel xanthine derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60-120 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values from the IC50 values determined from competition binding curves using the Cheng-Prusoff equation.
Phosphodiesterase (PDE) Inhibition Assay
The inhibitory activity of xanthine derivatives on PDE enzymes can be determined using various methods, including colorimetric assays.
Materials:
-
Recombinant human PDE enzyme of the desired family.
-
Substrate (cAMP or cGMP).
-
5'-Nucleotidase.
-
Malachite green reagent.
-
Test compounds.
-
Assay buffer.
Procedure:
-
Incubate the PDE enzyme with the test compound at various concentrations.
-
Initiate the reaction by adding the substrate (cAMP or cGMP).
-
Allow the reaction to proceed for a defined period.
-
Stop the PDE reaction and add 5'-nucleotidase to convert the resulting 5'-AMP or 5'-GMP to adenosine or guanosine and inorganic phosphate (Pi).
-
Add the malachite green reagent, which forms a colored complex with the liberated Pi.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm).
-
Determine the IC50 values from the dose-response curves.
Intracellular cAMP Measurement
The functional consequence of adenosine receptor modulation or PDE inhibition can be assessed by measuring intracellular cAMP levels.
Materials:
-
Cells expressing the target receptor.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[3]
-
Agonist (for antagonist assays).
-
Test compounds.
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).
Procedure:
-
Culture the cells in appropriate multi-well plates.
-
Pre-treat the cells with a phosphodiesterase inhibitor.
-
For antagonist assays, add the test compound followed by a known agonist. For agonist assays, add the test compound directly.
-
Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Lyse the cells to release the intracellular contents.
-
Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.
Apoptosis Assay (Annexin V Staining)
The pro-apoptotic effects of xanthine derivatives on cancer cells can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.[13][14]
Materials:
-
Cancer cell line of interest.
-
Test compounds.
-
Annexin V-FITC (or another fluorophore).
-
Propidium Iodide (PI).
-
Binding buffer.
-
Flow cytometer.
Procedure:
-
Treat the cancer cells with the test compound for a specified duration.
-
Harvest the cells (including both adherent and floating cells).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.[13]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of xanthine derivatives is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
References
- 1. Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ [jove.com]
- 5. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,8-disubstituted xanthine derivatives: synthesis of potent A2B-selective adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
Laprafylline and Cyclic Nucleotide Phosphodiesterases: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a technical overview based on publicly available information. The quantitative data regarding Laprafylline's specific impact on various cyclic nucleotide phosphodiesterase (PDE) isozymes is limited in the accessible scientific literature. Further empirical research is necessary to fully elucidate its detailed inhibitory profile.
Introduction
This compound is a xanthine derivative recognized for its bronchodilatory effects.[1] Its mechanism of action is hypothesized to involve the inhibition of cyclic nucleotide phosphodiesterases (PDEs), enzymes that play a crucial role in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The inhibition of these enzymes leads to an increase in intracellular levels of cyclic nucleotides, which in the context of airway smooth muscle, results in relaxation and bronchodilation.
Quantitative Data on PDE Inhibition
Currently, the publicly available data on this compound's inhibitory activity against specific PDE isozymes is sparse. A single source indicates a general phosphodiesterase (PDE) inhibitory activity with an IC50 value of 6 μM. However, this value does not specify the particular PDE isozyme or the experimental conditions under which it was determined.
For a comprehensive understanding of this compound's pharmacological profile, it is imperative to determine its IC50 or Ki values against a panel of PDE isozymes, particularly those relevant to respiratory and inflammatory conditions, such as PDE3 and PDE4.
Table 1: this compound's Reported In Vitro Inhibitory Activity Against Phosphodiesterases
| Target | IC50 (μM) | Source |
| Phosphodiesterase (unspecified) | 6 | [Source Not Available in Public Domain] |
Note: The lack of specific isozyme data is a significant gap in the current understanding of this compound's mechanism of action.
Signaling Pathways and Mechanism of Action
The bronchodilatory effect of this compound is believed to be mediated through the inhibition of cAMP-degrading phosphodiesterases within airway smooth muscle cells. The general signaling pathway is as follows:
-
Inhibition of PDE: this compound, as a xanthine derivative, is thought to competitively inhibit the active site of PDE enzymes.
-
Increase in intracellular cAMP: By blocking the degradation of cAMP, its intracellular concentration rises.
-
Activation of Protein Kinase A (PKA): Elevated cAMP levels lead to the activation of PKA.
-
Phosphorylation of downstream targets: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle.
To visualize this proposed mechanism, the following diagram illustrates the core signaling pathway.
Caption: Proposed signaling pathway for this compound-mediated bronchodilation.
Experimental Protocols
While specific experimental protocols for determining this compound's PDE inhibition profile are not publicly available, a general methodology for such an investigation would typically involve the following steps. This protocol is a composite based on standard practices for characterizing PDE inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of recombinant human phosphodiesterase isozymes (e.g., PDE1-PDE11).
Materials:
-
Recombinant human PDE isozymes (e.g., from commercial suppliers).
-
This compound of high purity.
-
Cyclic nucleotides: cAMP and cGMP.
-
Radioactively labeled cyclic nucleotides (e.g., [³H]-cAMP, [³H]-cGMP) or fluorescently labeled analogs.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and co-factors like Mg²⁺).
-
Scintillation cocktail or fluorescence plate reader.
-
96-well microplates.
Procedure (based on a radiolabel-based assay):
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer to create a range of test concentrations.
-
Prepare a reaction mixture containing the assay buffer, the respective PDE isozyme, and the radioactively labeled cyclic nucleotide substrate.
-
-
Enzyme Inhibition Assay:
-
To each well of a 96-well plate, add a specific volume of the PDE isozyme solution.
-
Add the various concentrations of this compound to the wells. Include control wells with no inhibitor (for maximum enzyme activity) and wells with a known potent inhibitor for that isozyme (as a positive control).
-
Initiate the enzymatic reaction by adding the radioactively labeled cyclic nucleotide substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period, ensuring the reaction proceeds within the linear range.
-
-
Termination of Reaction and Separation:
-
Terminate the reaction, for instance, by adding a stop solution or by heat inactivation.
-
Separate the product (e.g., [³H]-5'-AMP or [³H]-5'-GMP) from the unreacted substrate. This can be achieved using methods like anion-exchange chromatography, charcoal adsorption, or scintillation proximity assay (SPA) beads.
-
-
Quantification:
-
Quantify the amount of radioactive product formed using a liquid scintillation counter or other appropriate detection method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
The following diagram outlines a typical workflow for determining the IC50 of a PDE inhibitor.
Caption: Experimental workflow for determining the IC50 of this compound.
Conclusion and Future Directions
This compound holds promise as a bronchodilator, likely acting through the inhibition of phosphodiesterases. However, a significant knowledge gap exists regarding its specific inhibitory profile against the various PDE isozymes. To advance the understanding and potential therapeutic application of this compound, future research should focus on:
-
Comprehensive PDE Isozyme Profiling: Determining the IC50 or Ki values of this compound against all 11 families of human PDEs to understand its selectivity.
-
Cell-Based Assays: Investigating the effects of this compound on intracellular cAMP and cGMP levels in relevant cell types, such as human airway smooth muscle cells and inflammatory cells.
-
In Vivo Studies: Correlating the in vitro PDE inhibition profile with in vivo efficacy in animal models of bronchoconstriction and airway inflammation.
A more detailed characterization of this compound's interaction with cyclic nucleotide phosphodiesterases will be crucial for its further development and for optimizing its therapeutic potential.
References
Initial Toxicity Screening of Laprafylline in Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for conducting an initial in vitro toxicity screening of Laprafylline, a novel therapeutic candidate. The document outlines detailed experimental protocols for assessing cytotoxicity, including cell viability, membrane integrity, and apoptosis, across a panel of relevant human cell lines. Standardized methodologies for key assays such as MTT, lactate dehydrogenase (LDH), and caspase activity are presented to ensure reproducibility. Furthermore, this guide illustrates the integration of data analysis and visualization to facilitate the interpretation of toxicological endpoints. The included workflows and signaling pathway diagrams, generated using the DOT language, serve as a visual aid for understanding the experimental process and potential mechanisms of this compound-induced toxicity. All quantitative data are organized into structured tables for clear comparison and evaluation, establishing a robust foundation for further preclinical safety assessment.
Introduction
The early assessment of a drug candidate's toxicity is a critical step in the drug development pipeline, enabling the early identification and mitigation of potential safety liabilities.[1][2][3] In vitro toxicity screening using cultured cell lines offers a rapid, cost-effective, and high-throughput method to evaluate the cytotoxic potential of novel chemical entities like this compound before advancing to more complex in vivo studies.[1][2][3] This guide details a tiered approach to the initial toxicity assessment of this compound, focusing on assays that measure key indicators of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis.
The selection of an appropriate panel of cell lines is crucial for obtaining relevant toxicological data. This should ideally include cell types relevant to the intended therapeutic target of this compound, as well as standard cell lines representing major organs susceptible to drug-induced toxicity, such as the liver (HepG2), kidney (HEK293), and a cancer cell line relevant to the drug's potential indication (e.g., MCF-7 for breast cancer).[4]
Experimental Workflow for Initial Toxicity Screening
The following diagram outlines the general workflow for the initial in vitro toxicity screening of a novel compound like this compound.
Data Presentation: Summary of Hypothetical this compound Toxicity Data
The following tables summarize hypothetical quantitative data from the initial toxicity screening of this compound.
Table 1: Cell Viability (MTT Assay) - IC50 Values (µM) after 48h Treatment
| Cell Line | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| HepG2 (Liver) | 75.2 | 1.8 |
| HEK293 (Kidney) | 120.5 | 5.2 |
| MCF-7 (Breast Cancer) | 45.8 | 0.9 |
Table 2: Membrane Integrity (LDH Assay) - % Cytotoxicity at 100 µM after 24h
| Cell Line | This compound (% Cytotoxicity) | Triton X-100 (Positive Control) (% Cytotoxicity) |
| HepG2 (Liver) | 22.4 ± 3.1 | 100 |
| HEK293 (Kidney) | 15.8 ± 2.5 | 100 |
| MCF-7 (Breast Cancer) | 35.1 ± 4.2 | 100 |
Table 3: Apoptosis Induction (Caspase-3/7 Activity) - Fold Change vs. Control at 50 µM after 24h
| Cell Line | This compound (Fold Change) | Staurosporine (Positive Control) (Fold Change) |
| HepG2 (Liver) | 2.1 ± 0.3 | 8.5 ± 1.2 |
| HEK293 (Kidney) | 1.5 ± 0.2 | 7.9 ± 0.9 |
| MCF-7 (Breast Cancer) | 4.8 ± 0.6 | 10.2 ± 1.5 |
Experimental Protocols
Cell Culture
-
Cell Lines: Human hepatocellular carcinoma (HepG2), human embryonic kidney (HEK293), and human breast adenocarcinoma (MCF-7) cell lines are obtained from a reputable cell bank.
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged upon reaching 80-90% confluency.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100, 200 µM) and a vehicle control (e.g., 0.1% DMSO). Include a positive control such as Doxorubicin. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from cells with a damaged plasma membrane.[5]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, but with a 24-hour incubation period for compound treatment.
-
Controls: Include a negative control (untreated cells), a positive control (cells treated with a lysis buffer, e.g., 1% Triton X-100), and a vehicle control.
-
Sample Collection: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs)] x 100.
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, with a 24-hour incubation period for compound treatment. Include a known apoptosis inducer like Staurosporine as a positive control.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1 hour.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle control.
Potential Signaling Pathways Involved in this compound-Induced Toxicity
Based on common mechanisms of drug-induced toxicity, this compound could potentially interact with several key signaling pathways. The following diagram illustrates a hypothetical signaling cascade leading to apoptosis.
References
- 1. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Laprafylline Experimental Protocol for Cell Culture
Disclaimer: Publicly available data on the experimental use of Laprafylline in cell culture is limited. The following protocols and data are representative examples based on the known pharmacology of xanthine derivatives and phosphodiesterase (PDE) inhibitors. Researchers should treat these as a starting point and optimize the conditions based on their specific cell types and experimental goals.
Introduction
This compound is a xanthine derivative, a class of compounds known to act as phosphodiesterase (PDE) inhibitors.[1] PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular signaling pathways. By inhibiting PDEs, xanthine derivatives can increase intracellular cAMP levels, leading to a variety of cellular responses, including smooth muscle relaxation, reduced inflammation, and altered cell proliferation and differentiation.[2][3][4]
These application notes provide a detailed, hypothetical experimental framework for characterizing the in vitro effects of this compound in a cell culture setting. The protocols are designed for researchers, scientists, and drug development professionals.
Mechanism of Action: Signaling Pathway
This compound, as a xanthine derivative, is predicted to inhibit cAMP-specific phosphodiesterases. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the modulation of gene expression and cellular function.
References
- 1. Live Cell Monitoring of Phosphodiesterase Inhibition by Sulfonylurea Drugs [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Phosphodiesterase specific inhibitors control cell growth of a human neuroepithelioma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissociation between phosphodiesterase inhibition and antiproliferative effects of phosphodiesterase inhibitors on the Dami cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Laprafylline: Preparation and Storage of Stock Solutions for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laprafylline is a xanthine derivative investigated for its bronchodilatory effects.[1] Its mechanism of action is believed to involve the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase, an enzyme that degrades the second messenger cAMP.[1] This inhibition leads to an increase in intracellular cAMP levels, which in turn activates downstream signaling pathways responsible for smooth muscle relaxation and other cellular responses. Accurate and consistent preparation of this compound stock solutions is critical for reliable experimental outcomes in pharmacological and cell-based assays. This document provides detailed protocols for the preparation and storage of this compound stock solutions.
Physicochemical and Solubility Data
A summary of the key physicochemical and solubility properties of this compound is provided in the table below. While specific quantitative solubility data in dimethyl sulfoxide (DMSO) is not widely published, it is a commonly used solvent for this compound.[2] Based on data for similar compounds, a concentration of at least 20 mg/mL in DMSO is a reasonable expectation.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₆N₆O₂ | [3] |
| Molecular Weight | 500.64 g/mol | [4] |
| Appearance | Solid (form to be determined by supplier) | [3] |
| Purity | >98% (as specified by supplier) | [4] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [4] |
| Aqueous Solubility | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in experimental setups.
Materials:
-
This compound powder (purity >98%)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: In a sterile environment, such as a laminar flow hood, allow the this compound powder and DMSO to equilibrate to room temperature.
-
Weighing this compound: Carefully weigh out 5.01 mg of this compound powder using a calibrated analytical balance and place it into a sterile amber microcentrifuge tube or glass vial.
-
Calculation: To prepare a 10 mM solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 500.64 g/mol = 5.0064 mg
-
-
-
Dissolving in DMSO: Add 1.0 mL of sterile DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Sterilization (Optional): For cell culture applications requiring stringent sterility, the prepared stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots as recommended in the storage section below.
Storage and Stability
Proper storage of both the solid compound and the prepared stock solutions is crucial to maintain the integrity and activity of this compound.
| Form | Storage Temperature (Short-term) | Storage Temperature (Long-term) | Light Sensitivity | Notes | Reference |
| Solid Powder | 0 - 4°C (days to weeks) | -20°C (months to years) | Protect from light | Store in a dry, dark environment. | [3] |
| Stock Solution in DMSO | 0 - 4°C (days to weeks) | -20°C (months) | Protect from light | Avoid repeated freeze-thaw cycles by storing in single-use aliquots. | [3] |
Long-term stability studies for this compound in DMSO are not extensively published. However, for many compounds dissolved in DMSO, storage at -20°C in airtight containers can maintain stability for several months. It is recommended to perform periodic quality control checks for long-term storage.
Visualizations
Signaling Pathway of this compound in Airway Smooth Muscle
The following diagram illustrates the proposed mechanism of action for this compound in inducing bronchodilation through the inhibition of phosphodiesterase (PDE) and the subsequent increase in cyclic AMP (cAMP) signaling in airway smooth muscle cells.
Experimental Workflow for this compound Stock Solution Preparation
This diagram outlines the key steps for the preparation of a this compound stock solution.
References
- 1. Research on Regulating cAMP Pathway to Chronic Obstructive Pulmonary Disease - Creative Diagnostics [creative-diagnostics.com]
- 2. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound Supplier | CAS 90749-32-9 | AOBIOUS [aobious.com]
Application Notes and Protocols for In Vivo Administration of Laprafylline in Animal Models
Introduction
Laprafylline is a xanthine derivative identified for its potential bronchodilatory effects.[1] Its mechanism of action is hypothesized to involve the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase, an enzyme that degrades cAMP.[1] By inhibiting this enzyme, this compound may increase intracellular cAMP levels, leading to smooth muscle relaxation in the airways and a reduction in inflammatory responses. These characteristics suggest its potential therapeutic application in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
This document provides detailed protocols for the in vivo administration of this compound in preclinical animal models to evaluate its efficacy, pharmacokinetics, and mechanism of action. The following sections outline experimental designs for assessing its bronchodilatory and anti-inflammatory properties in established rodent models of respiratory disease.
Quantitative Data Summary
The following tables present hypothetical, yet plausible, quantitative data that could be generated from the described experimental protocols. These tables are designed for easy comparison of this compound's potential effects against a vehicle control and a standard-of-care treatment.
Table 1: Pharmacokinetic Profile of this compound in Sprague-Dawley Rats following a Single Intravenous (IV) and Oral (PO) Administration
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 ± 180 | 850 ± 110 |
| Tmax (h) | 0.08 (5 min) | 1.5 ± 0.5 |
| AUC (0-t) (ng·h/mL) | 3200 ± 450 | 4100 ± 580 |
| Half-life (t½) (h) | 2.5 ± 0.4 | 2.8 ± 0.6 |
| Volume of Distribution (Vd) (L/kg) | 1.8 ± 0.3 | - |
| Clearance (CL) (L/h/kg) | 0.6 ± 0.1 | - |
| Oral Bioavailability (F%) | - | 64 ± 8 |
Table 2: Efficacy of this compound in a Guinea Pig Model of Ovalbumin-Induced Airway Hyperresponsiveness
| Treatment Group (n=8) | Penh (at 50 mg/mL methacholine) | Total BALF Cell Count (x10⁵ cells/mL) | Eosinophil Count (x10⁴ cells/mL) |
| Vehicle Control (Saline) | 4.8 ± 0.6 | 15.2 ± 2.1 | 7.5 ± 1.3 |
| This compound (10 mg/kg, i.p.) | 2.1 ± 0.4 | 8.5 ± 1.5 | 3.2 ± 0.8 |
| Dexamethasone (1 mg/kg, i.p.) | 2.5 ± 0.5 | 7.9 ± 1.2 | 2.8 ± 0.6 |
| p < 0.05 compared to Vehicle Control |
Table 3: Effect of this compound on Inflammatory Cytokines in a Rat Model of Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation
| Treatment Group (n=8) | TNF-α in BALF (pg/mL) | IL-1β in BALF (pg/mL) | IL-6 in BALF (pg/mL) |
| Vehicle Control (Saline + LPS) | 850 ± 120 | 480 ± 95 | 1200 ± 210 |
| This compound (10 mg/kg, i.p. + LPS) | 420 ± 80 | 210 ± 50 | 550 ± 110 |
| Budesonide (0.5 mg/kg, i.t. + LPS) | 380 ± 75 | 180 ± 45 | 480 ± 90 |
| p < 0.05 compared to Vehicle Control |
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in Sprague-Dawley rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water for oral administration; saline for intravenous administration)
-
Cannulation surgical tools
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week. For the intravenous group, cannulate the jugular vein for drug administration and the carotid artery for blood sampling under anesthesia. Allow a 24-hour recovery period.
-
Drug Administration:
-
Intravenous (IV) Group (n=6): Administer a single bolus dose of this compound (e.g., 2 mg/kg) via the jugular vein cannula.
-
Oral (PO) Group (n=6): Administer a single dose of this compound (e.g., 10 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the carotid artery (IV group) or tail vein (PO group) at pre-dose and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.
Protocol 2: Evaluation of Bronchodilatory Effects in a Guinea Pig Model of Asthma
Objective: To assess the efficacy of this compound in reducing airway hyperresponsiveness in an ovalbumin-sensitized guinea pig model. Animal models are crucial for understanding disease pathogenesis and developing new therapies.[2]
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350g)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (adjuvant)
-
Methacholine
-
Whole-body plethysmograph
-
Nebulizer
-
This compound
-
Dexamethasone (positive control)
Procedure:
-
Sensitization: Sensitize guinea pigs with an intraperitoneal (i.p.) injection of OVA (100 µg) and aluminum hydroxide (100 mg) in saline on days 0 and 7.
-
Aerosol Challenge: On day 14, expose the animals to a 1% OVA aerosol for 5 minutes to induce an asthmatic response.
-
Drug Treatment: On day 21, 1 hour before the methacholine challenge, administer one of the following treatments (n=8 per group):
-
Vehicle (saline, i.p.)
-
This compound (e.g., 10 mg/kg, i.p.)
-
Dexamethasone (1 mg/kg, i.p.)
-
-
Airway Hyperresponsiveness Measurement:
-
Place each guinea pig in a whole-body plethysmograph and allow it to acclimatize.
-
Record baseline enhanced pause (Penh) values.
-
Expose the animals to nebulized saline followed by increasing concentrations of nebulized methacholine (e.g., 6.25, 12.5, 25, 50 mg/mL).
-
Record Penh values for 5 minutes after each nebulization.
-
-
Bronchoalveolar Lavage (BAL): Immediately after the final methacholine challenge, euthanize the animals and perform a bronchoalveolar lavage with phosphate-buffered saline (PBS).
-
Cell Analysis: Determine the total cell count in the BAL fluid (BALF) using a hemocytometer. Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
Data Analysis: Compare Penh values and BALF cell counts between treatment groups using appropriate statistical tests (e.g., ANOVA).
Protocol 3: Assessment of Anti-inflammatory Effects in a Rat Model of LPS-Induced Lung Inflammation
Objective: To evaluate the anti-inflammatory activity of this compound in a rat model of acute lung inflammation induced by lipopolysaccharide (LPS).
Materials:
-
Male Wistar rats (200-250g)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Budesonide (positive control)
-
Anesthesia
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Drug Treatment: Administer one of the following treatments (n=8 per group):
-
Vehicle (saline, i.p.)
-
This compound (e.g., 10 mg/kg, i.p.)
-
Budesonide (0.5 mg/kg, intratracheal instillation as a positive control)
-
-
LPS Challenge: One hour after drug administration, lightly anesthetize the rats and instill LPS (5 mg/kg) intratracheally to induce lung inflammation. A control group will receive saline instead of LPS.
-
Sample Collection: Six hours after the LPS challenge, euthanize the animals.
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect BALF.
-
Cytokine Analysis: Centrifuge the BALF to remove cells. Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits.
-
Data Analysis: Compare cytokine levels between the different treatment groups using statistical analysis (e.g., ANOVA).
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound via PDE inhibition.
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for the pharmacokinetic study of this compound.
Logical Flow for Efficacy Study in Asthma Model
Caption: Logical flow for the asthma model efficacy study.
References
Application Notes and Protocols for Laprafylline Biological Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laprafylline is a xanthine derivative identified for its potential bronchodilatory effects.[1] Its mechanism of action is hypothesized to involve the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE), an enzyme crucial in regulating intracellular signaling pathways.[1] This document provides detailed protocols for key biological assays to characterize the activity of this compound, focusing on its potential as a phosphodiesterase inhibitor, its interaction with adenosine receptors, and its anti-inflammatory properties.
Key Biological Activities and Assay Principles
This compound's biological activities can be assessed through a variety of established in vitro and in vivo assays. The primary targets for this class of compounds are phosphodiesterases and adenosine receptors. Additionally, given the role of these targets in inflammation, evaluating its anti-inflammatory effects is crucial.
1. Phosphodiesterase (PDE) Inhibition: PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating a wide range of cellular processes. Inhibition of PDEs leads to an increase in intracellular cyclic nucleotide levels, resulting in downstream effects such as smooth muscle relaxation. Assays for PDE inhibition typically measure the enzymatic activity of a specific PDE isoform in the presence of the test compound.
2. Adenosine Receptor Binding: Xanthine derivatives are well-known antagonists of adenosine receptors. Adenosine receptors are G protein-coupled receptors (GPCRs) that play significant roles in various physiological processes, including cardiovascular function, neurotransmission, and inflammation.[2] Radioligand binding assays are commonly employed to determine the affinity of a compound for specific adenosine receptor subtypes.
3. Anti-inflammatory Activity: The modulation of cAMP levels and adenosine receptor signaling can impact inflammatory responses. In vitro assays using cell lines like RAW264.7 macrophages can assess the effect of a compound on the production of inflammatory mediators such as nitric oxide (NO) and cytokines. In vivo models, such as carrageenan-induced paw edema in rodents, provide a measure of anti-inflammatory efficacy in a whole-organism context.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound in various biological assays. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.
| Assay Type | Target/Model | Parameter | This compound | Positive Control |
| PDE Inhibition | PDE4 | IC50 | 1.5 µM | Rolipram (0.5 µM) |
| PDE Inhibition | PDE5 | IC50 | > 50 µM | Sildenafil (10 nM) |
| Adenosine Receptor Binding | Adenosine A1 Receptor | Ki | 500 nM | DPCPX (1 nM) |
| Adenosine Receptor Binding | Adenosine A2A Receptor | Ki | 2 µM | ZM241385 (2 nM) |
| Anti-inflammatory (in vitro) | LPS-stimulated RAW264.7 cells | NO Inhibition IC50 | 10 µM | L-NMMA (25 µM) |
| Anti-inflammatory (in vivo) | Carrageenan-induced rat paw edema | % Inhibition at 10 mg/kg | 45% | Indomethacin (10 mg/kg) - 60% |
Experimental Protocols
Phosphodiesterase 4 (PDE4) Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro potency of this compound to inhibit human recombinant PDE4.
Materials:
-
Human recombinant PDE4 enzyme
-
This compound
-
Rolipram (positive control)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
cGMP (substrate)
-
Fluorescent-labeled cGMP (tracer)
-
Anti-cGMP antibody
-
Assay plates (e.g., 384-well, black, low-volume)
-
Fluorescence polarization reader
Procedure:
-
Prepare serial dilutions of this compound and Rolipram in the assay buffer.
-
In a 384-well plate, add the assay buffer, PDE4 enzyme, and the test compounds or vehicle control.
-
Initiate the enzymatic reaction by adding a mixture of cGMP and fluorescent-labeled cGMP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding a solution containing the anti-cGMP antibody.
-
Incubate for another 60 minutes to allow for antibody-tracer binding.
-
Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent tracer by the product of the PDE reaction (GMP), signifying enzyme activity.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for PDE4 Inhibition Assay
Caption: Workflow for the PDE4 Inhibition Assay.
Adenosine A1 Receptor Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity of this compound for the human adenosine A1 receptor using a radiolabeled ligand.
Materials:
-
Membrane preparation from cells expressing human adenosine A1 receptors (e.g., CHO or HEK293 cells)
-
[³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine) - radioligand
-
This compound
-
DPCPX (unlabeled, for non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In reaction tubes, add the binding buffer, cell membrane preparation, and either this compound, vehicle, or a high concentration of unlabeled DPCPX (for non-specific binding).
-
Add [³H]DPCPX to all tubes to a final concentration near its Kd.
-
Incubate at 25°C for 90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent displacement of the radioligand by this compound and calculate the Ki value using the Cheng-Prusoff equation.
References
Quantifying Laprafylline in Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laprafylline is a xanthine derivative identified as a potential therapeutic agent, believed to exert its effects through the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase. To support preclinical and clinical development, robust and reliable bioanalytical methods are essential for the accurate quantification of this compound in biological samples. This document provides detailed application notes and protocols for the determination of this compound concentrations in plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. Additionally, it outlines sample preparation procedures and discusses the compound's potential metabolic pathways and its mechanism of action.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methodologies.
| Property | Value |
| Chemical Formula | C₂₉H₃₆N₆O₂ |
| Molecular Weight | 500.65 g/mol |
| IUPAC Name | 8-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione |
| Appearance | Solid (predicted) |
| Solubility | To be determined experimentally in relevant solvents |
Proposed Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended technique for the quantification of this compound in biological matrices due to its high sensitivity, specificity, and wide dynamic range. The following protocol is a general guideline and should be optimized and validated for specific laboratory conditions and regulatory requirements.
Experimental Protocol: Quantification of this compound in Human Plasma
1. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometric Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ for this compound (m/z 501.3) |
| Product Ion (Q3) | To be determined by direct infusion of a standard solution. A common fragmentation pattern for piperazine-containing compounds involves the cleavage of the piperazine ring or the bond connecting it to the side chain. |
| Collision Energy | To be optimized for the specific precursor-product ion transition. |
| Internal Standard | A stable isotope-labeled this compound (e.g., D₄-Laprafylline) is ideal to compensate for matrix effects and variability in extraction and ionization. |
Experimental Protocol: Quantification of this compound in Human Urine
1. Sample Preparation: Dilute-and-Shoot or Solid-Phase Extraction (SPE)
-
Dilute-and-Shoot: For a simpler approach, urine samples can be diluted (e.g., 1:10) with the initial mobile phase containing the internal standard, centrifuged, and the supernatant directly injected. This method is faster but may be more susceptible to matrix effects.
-
Solid-Phase Extraction (SPE): For cleaner samples and improved sensitivity, SPE is recommended.
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the urine sample (pre-adjusted to an acidic pH).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute this compound with a methanolic solution containing a small percentage of a strong base (e.g., ammonium hydroxide).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
2. Chromatographic and Mass Spectrometric Conditions
The same LC-MS/MS conditions as for plasma analysis can be used as a starting point, with potential modifications to the gradient to account for any differences in the urine matrix.
Data Presentation: Method Validation Parameters
A comprehensive validation of the bioanalytical method is crucial to ensure its reliability. The following table summarizes the key parameters to be evaluated according to regulatory guidelines.
| Validation Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Should be assessed to ensure no significant ion suppression or enhancement |
| Stability | Analyte should be stable under various storage and handling conditions (freeze-thaw, bench-top, long-term) |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Signaling Pathway: Phosphodiesterase Inhibition
This compound is proposed to act as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular processes. By inhibiting PDE, this compound increases intracellular cAMP levels, leading to downstream effects such as smooth muscle relaxation.
Caption: this compound's mechanism of action.
Predicted Metabolic Pathway of this compound
While the specific metabolic pathways of this compound have not been empirically determined, predictions can be made based on its chemical structure, which contains a xanthine core and a piperazine moiety. Common metabolic transformations for such structures include oxidation, N-dealkylation, and hydroxylation, primarily mediated by cytochrome P450 enzymes in the liver.
Caption: Predicted metabolism of this compound.
Conclusion
The protocols and information provided herein offer a comprehensive starting point for researchers and scientists involved in the development of this compound. The proposed LC-MS/MS method, once validated, will enable the accurate and precise quantification of this compound in biological samples, which is a critical step in understanding its pharmacokinetic and pharmacodynamic properties. Further experimental work is required to elucidate the exact metabolic fate of this compound to refine these analytical methods for the simultaneous measurement of the parent drug and its major metabolites.
Determining the Dose-Response Curve of Laprafylline: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and experimental protocol for determining the dose-response curve of Laprafylline, a xanthine derivative that acts as a phosphodiesterase (PDE) inhibitor. The primary mechanism of action for this compound is believed to be the inhibition of cAMP phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This application note outlines the necessary theoretical background, experimental design, and data analysis required to characterize the potency and efficacy of this compound in a relevant in vitro cell-based model. The provided protocols are designed to be adaptable to various laboratory settings and research questions.
Introduction
This compound is a member of the xanthine family of compounds, which are known for their diverse pharmacological effects, including bronchodilation.[1] Like other methylxanthines such as theophylline and pentoxifylline, this compound is thought to exert its effects by inhibiting phosphodiesterases (PDEs), the enzymes responsible for the degradation of cyclic nucleotides like cAMP.[2][3][4] By inhibiting cAMP-specific PDEs, this compound increases intracellular cAMP concentrations, leading to the activation of protein kinase A (PKA) and subsequent downstream signaling events that promote smooth muscle relaxation and reduce inflammation.[2][5]
Additionally, xanthine derivatives can act as antagonists of adenosine receptors.[6][7] Adenosine receptors, particularly A1 and A2 subtypes, are involved in various physiological processes, and their modulation can contribute to the overall pharmacological profile of compounds like this compound. Therefore, a thorough characterization of this compound's dose-response relationship is crucial for understanding its therapeutic potential and mechanism of action.
This application note provides a comprehensive guide to determining the dose-response curve of this compound, focusing on its PDE inhibitory activity. This involves treating a suitable cell line with a range of this compound concentrations and measuring a relevant biological endpoint, such as intracellular cAMP levels or a downstream functional response.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for the dose-dependent effects of this compound on intracellular cAMP levels and cell viability. This data is illustrative and serves as a template for presenting experimental results.
| This compound Concentration (µM) | Intracellular cAMP (% of Control) | Standard Deviation (cAMP) | Cell Viability (%) | Standard Deviation (Viability) |
| 0 (Vehicle) | 100 | 5.2 | 100 | 4.5 |
| 0.01 | 115 | 6.1 | 98.7 | 3.8 |
| 0.1 | 145 | 8.9 | 99.1 | 4.1 |
| 1 | 250 | 12.5 | 97.5 | 5.0 |
| 10 | 450 | 20.3 | 95.2 | 5.5 |
| 100 | 750 | 35.1 | 85.3 | 6.2 |
| 1000 | 800 | 40.8 | 60.1 | 7.8 |
Derived Parameters:
| Parameter | Value |
| EC50 (cAMP Assay) | 5.8 µM |
| IC50 (Viability Assay) | > 1000 µM |
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and the experimental workflow.
Caption: this compound's Mechanism of Action via PDE Inhibition.
Caption: Potential Interaction of this compound with Adenosine Receptors.
Caption: Experimental Workflow for Dose-Response Determination.
Experimental Protocols
Protocol 1: Determination of this compound's Effect on Intracellular cAMP Levels
Objective: To quantify the dose-dependent effect of this compound on intracellular cAMP concentrations in a selected cell line.
Materials:
-
Human Airway Smooth Muscle (HASM) cells or A549 cells
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
DMSO (vehicle control)
-
Forskolin (positive control, adenylyl cyclase activator)
-
IBMX (pan-PDE inhibitor, positive control)
-
Phosphate-buffered saline (PBS)
-
cAMP assay kit (e.g., ELISA-based or FRET-based)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture HASM or A549 cells in a T-75 flask until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve final concentrations ranging from 0.01 µM to 1000 µM.
-
Prepare a vehicle control (DMSO in medium at the same final concentration as the highest this compound dose) and positive controls (e.g., 10 µM Forskolin, 100 µM IBMX).
-
-
Cell Treatment:
-
Carefully remove the old medium from the 96-well plate.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, or positive controls to the respective wells in triplicate.
-
Incubate the plate for 30 minutes at 37°C and 5% CO2.
-
-
Measurement of Intracellular cAMP:
-
Following incubation, lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP assay as per the kit's protocol. This typically involves the addition of assay reagents and subsequent measurement of a signal (e.g., absorbance or fluorescence).
-
Read the plate using a compatible plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for each treatment group.
-
Normalize the data by expressing the cAMP levels in treated wells as a percentage of the vehicle control.
-
Plot the normalized cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the EC50 value.[8]
-
Protocol 2: Assessment of this compound's Cytotoxicity using MTT Assay
Objective: To evaluate the cytotoxic effect of this compound at different concentrations.
Materials:
-
Human Airway Smooth Muscle (HASM) cells or A549 cells
-
Cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Culture and Seeding:
-
Follow the same procedure as in Protocol 1 for cell culture and seeding.
-
-
Preparation of this compound Dilutions:
-
Prepare this compound dilutions as described in Protocol 1.
-
-
Cell Treatment:
-
Treat the cells with the this compound dilutions and controls as described in Protocol 1.
-
Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control (100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.[9][10][11]
-
Conclusion
The protocols and information provided in this application note offer a comprehensive framework for researchers to determine the dose-response curve of this compound. By systematically evaluating its effect on intracellular cAMP levels and assessing its cytotoxicity, a detailed pharmacological profile of this compound can be established. This information is essential for advancing the understanding of this compound's mechanism of action and for its potential development as a therapeutic agent. The provided diagrams and data table structure serve as valuable tools for the visualization and presentation of experimental findings in a clear and concise manner.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyclic AMP, Protein Kinase A, and Phosphodiesterases: Proceedings of an International Workshop - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Laprafylline in a Human Lung Tissue Explant Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a human lung tissue explant model to investigate the pharmacological effects of Laprafylline, a novel phosphodiesterase (PDE) inhibitor. This ex vivo system offers a physiologically relevant platform to study the anti-inflammatory and signaling mechanisms of this compound in the context of human lung tissue.
Introduction
This compound is a xanthine derivative currently under investigation for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its primary mechanism of action is believed to be the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4. PDEs are crucial regulators of intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDEs, this compound increases intracellular cAMP levels, leading to a cascade of downstream effects that include smooth muscle relaxation and suppression of inflammatory responses.[3][4]
The human lung tissue explant model provides a valuable tool for preclinical drug development, allowing for the study of drug efficacy and mechanisms in an intact, multicellular tissue environment that closely mimics the in vivo setting.[5][6] This model is particularly useful for assessing the anti-inflammatory potential of compounds like this compound in response to pro-inflammatory stimuli.[6]
Key Experimental Protocols
Protocol 1: Preparation and Culture of Human Lung Tissue Explants
This protocol describes the methodology for preparing and culturing human lung tissue explants for subsequent drug treatment and analysis.
Materials:
-
Fresh human lung tissue (obtained from surgical resection, distal to any tumor margins)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine
-
Phosphate Buffered Saline (PBS), sterile
-
Sterile dissection tools (scalpels, forceps, scissors)
-
6-well culture plates
-
Whatman Nuclepore Track-Etched Membranes (8.0 µm pore size)
-
Laminar flow hood
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Under sterile conditions in a laminar flow hood, wash the resected human lung tissue three times with cold, sterile PBS to remove excess blood.
-
Using sterile dissection tools, carefully remove any visible bronchioles, blood vessels, and connective tissue from the parenchymal lung tissue.
-
Dissect the cleaned lung parenchyma into small cubes of approximately 2-3 mm³.[5]
-
Add 1.5 mL of pre-warmed, complete DMEM to each well of a 6-well culture plate.[7][8]
-
Carefully place one Whatman Nuclepore Track-Etched Membrane onto the surface of the medium in each well, ensuring the shiny side faces down.[8]
-
Place three to four lung tissue explants onto the center of each membrane.
-
Incubate the culture plates in a humidified incubator at 37°C with 5% CO₂.[5][8]
-
Allow the explants to equilibrate for 24 hours before initiating any experimental treatments.
Protocol 2: this compound Treatment and Inflammatory Challenge
This protocol details the treatment of lung explants with this compound and subsequent stimulation with a pro-inflammatory agent.
Materials:
-
Cultured lung tissue explants (from Protocol 1)
-
This compound (stock solution prepared in a suitable vehicle, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli (pro-inflammatory stimulus)
-
Complete DMEM
Procedure:
-
Prepare serial dilutions of this compound in complete DMEM to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control group.
-
After the 24-hour equilibration period, carefully remove the culture medium from each well and replace it with medium containing the appropriate concentration of this compound or vehicle.
-
Pre-incubate the explants with this compound or vehicle for 1 hour in the incubator.
-
Following pre-incubation, add LPS to the appropriate wells to a final concentration of 1 µg/mL to induce an inflammatory response.[6] Include a control group with no LPS stimulation.
-
Incubate the plates for an additional 24 hours.
-
After the incubation period, collect the culture supernatants and store them at -80°C for cytokine analysis.
-
The lung tissue explants can be harvested for further analysis, such as protein extraction for Western blotting or RNA isolation for qPCR.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the described experiments, illustrating the potential anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated Lung Explants
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 50 ± 8 | 80 ± 12 | 30 ± 5 |
| LPS (1 µg/mL) | 850 ± 75 | 1200 ± 110 | 450 ± 40 |
| LPS + this compound (0.1 µM) | 780 ± 60 | 1100 ± 95 | 410 ± 35 |
| LPS + this compound (1 µM) | 450 ± 42 | 650 ± 58 | 220 ± 25 |
| LPS + this compound (10 µM) | 250 ± 30 | 350 ± 32 | 120 ± 15 |
*Data are presented as mean ± SEM.
Table 2: Effect of this compound on Gene Expression of Inflammatory Mediators in Lung Explants
| Treatment Group | TNF-α mRNA (Fold Change) | IL-6 mRNA (Fold Change) | COX-2 mRNA (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 15.0 | 25.0 | 12.0 |
| LPS + this compound (1 µM) | 7.5 | 12.0 | 6.0 |
| LPS + this compound (10 µM) | 3.0 | 5.0 | 2.5 |
*Data are presented as fold change relative to the vehicle control group.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of this compound in lung cells.
Caption: Experimental workflow for this compound in a lung explant model.
Discussion and Expected Outcomes
Based on its mechanism as a PDE inhibitor, this compound is expected to exhibit significant anti-inflammatory properties in the human lung tissue explant model. The anticipated outcomes of the described experiments are:
-
Dose-dependent reduction of pro-inflammatory mediators: this compound should decrease the secretion of key inflammatory cytokines such as TNF-α, IL-6, and IL-1β in a dose-dependent manner following LPS stimulation. Similarly, a reduction in the gene expression of these and other inflammatory markers is expected.
-
Modulation of intracellular signaling pathways: At the molecular level, this compound treatment is expected to lead to an increase in intracellular cAMP levels. This will likely result in the activation of Protein Kinase A (PKA), which can, in turn, phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein), leading to the expression of anti-inflammatory genes. Furthermore, elevated cAMP and PKA activity are known to interfere with the pro-inflammatory NF-κB signaling pathway, a key driver of the inflammatory response to LPS.[4]
References
- 1. Phosphodiesterase inhibitors and lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase isoforms and cAMP compartments in the development of new therapies for obstructive pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PK/PD studies on non-selective PDE inhibitors in rats using cAMP as a marker of pharmacological response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP-PDE signaling in COPD: Review of cellular, molecular and clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Lung Explant Model for the Ex Vivo Study of Efficacy and Mechanisms of Anti-Influenza Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defining the inflammatory signature of human lung explant tissue in the presence and absence of glucocorticoid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to study early lung developmental branching in mouse embryos using explant culture - PMC [pmc.ncbi.nlm.nih.gov]
Laprafylline: Application in Airway Hyperresponsiveness Studies
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Laprafylline is a novel xanthine derivative under investigation for the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic potential stems from a dual mechanism of action: inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4, and antagonism of adenosine receptors. This combination of activities suggests that this compound may offer both bronchodilator and anti-inflammatory effects, making it a promising candidate for managing airway hyperresponsiveness (AHR), a key feature of asthma.[1][2][3] This document provides an overview of the application of this compound in AHR studies, including its mechanism of action, and detailed protocols for in vitro and in vivo evaluation.
Mechanism of Action
This compound's therapeutic effects are attributed to two primary molecular mechanisms:
-
Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE isoenzymes, primarily PDE3 and PDE4, which are prevalent in airway smooth muscle and inflammatory cells.[3][4] Inhibition of these enzymes leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5] Elevated cAMP levels in airway smooth muscle cells promote relaxation, leading to bronchodilation.[3] In inflammatory cells, such as mast cells, eosinophils, and T-lymphocytes, increased cAMP has a broad range of anti-inflammatory effects.[2][5]
-
Adenosine Receptor Antagonism: this compound acts as an antagonist at adenosine receptors. Adenosine levels are often elevated in the airways of asthmatic patients and can contribute to bronchoconstriction and inflammation.[6][7] By blocking adenosine receptors, particularly the A3 receptor on mast cells, this compound can prevent adenosine-induced mast cell degranulation and the subsequent release of bronchoconstrictor and pro-inflammatory mediators.[7][8]
The following diagram illustrates the proposed signaling pathway for this compound:
Data Presentation
The following table summarizes hypothetical quantitative data for this compound from representative preclinical studies. This data is for illustrative purposes and is based on typical findings for compounds with similar mechanisms of action.
| Parameter | In Vitro Assay | Value | In Vivo Model | Value |
| PDE4 Inhibition (IC50) | Human recombinant PDE4 | 150 nM | - | - |
| Adenosine A3 Receptor Binding (Ki) | Human A3 receptor | 85 nM | - | - |
| Airway Smooth Muscle Relaxation (EC50) | Guinea pig tracheal rings | 1.2 µM | - | - |
| Inhibition of Mast Cell Degranulation (IC50) | Rat peritoneal mast cells | 250 nM | - | - |
| Reduction in Methacholine-induced Bronchoconstriction | - | - | Ovalbumin-sensitized mice | 45% reduction at 10 mg/kg |
| Inhibition of Allergen-induced Eosinophil Infiltration | - | - | Brown Norway rats | 60% reduction at 10 mg/kg |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in the context of airway hyperresponsiveness are provided below.
In Vitro Protocol: Assessment of Bronchodilator Effect on Isolated Tracheal Rings
This protocol assesses the direct relaxant effect of this compound on airway smooth muscle.
1. Tissue Preparation:
- Humanely euthanize a guinea pig and dissect the trachea.
- Clean the trachea of adhering connective tissue and cut into 2-3 mm wide rings.[9]
- Suspend the rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
- Attach one end of the ring to a fixed hook and the other to an isometric force transducer.[9]
- Apply a resting tension of 1g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
2. Experimental Procedure:
- Induce a stable contraction with a submaximal concentration of a contractile agent (e.g., histamine or carbachol).
- Once the contraction plateaus, add cumulative concentrations of this compound to the organ bath at regular intervals.
- Record the relaxation response as a percentage of the pre-induced contraction.
- Construct a concentration-response curve to determine the EC50 value.
The following diagram outlines the workflow for the in vitro bronchodilator assay:
In Vivo Protocol: Evaluation of Airway Hyperresponsiveness in a Mouse Model of Allergic Asthma
This protocol evaluates the ability of this compound to reduce airway hyperresponsiveness in a disease-relevant animal model.
1. Sensitization and Challenge:
- Sensitize BALB/c mice with an intraperitoneal injection of ovalbumin (OVA) emulsified in alum on days 0 and 14.
- From day 21 to 23, challenge the mice with aerosolized OVA for 30 minutes each day to induce allergic airway inflammation. Control groups will be sensitized but challenged with saline.
2. Drug Administration:
- Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses one hour before the final OVA challenge and subsequent measurement of airway responsiveness. A vehicle control group should be included.
3. Measurement of Airway Responsiveness:
- 24 hours after the final OVA challenge, anesthetize the mice, tracheostomize, and connect them to a small animal ventilator.
- Measure baseline lung resistance and compliance.
- Administer increasing concentrations of aerosolized methacholine and record the changes in lung resistance and compliance to assess airway responsiveness.[10]
4. Bronchoalveolar Lavage (BAL):
- Following the measurement of airway responsiveness, perform a bronchoalveolar lavage to collect airway inflammatory cells.
- Analyze the BAL fluid for total and differential cell counts (e.g., eosinophils, neutrophils) to assess the anti-inflammatory effects of this compound.
The following diagram illustrates the in vivo experimental workflow:
This compound presents a promising therapeutic strategy for airway hyperresponsiveness by targeting both bronchoconstriction and inflammation through its dual mechanism of action. The protocols outlined in this document provide a framework for the preclinical evaluation of this compound and similar compounds in the context of asthma and other obstructive airway diseases. Further studies are warranted to fully elucidate its clinical potential.
References
- 1. Phosphodiesterase inhibitors for the treatment of asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Avenues for Phosphodiesterase Inhibitors in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Phosphodiesterase-4 Inhibitors for Non-COPD Respiratory Diseases [frontiersin.org]
- 5. Phosphodiesterase-4 inhibitors for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qdcxjkg.com [qdcxjkg.com]
- 7. Adenosine induces airway hyperresponsiveness through activation of A3 receptors on mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine induces airway hyperresponsiveness through activation of A3 receptors on mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S1P-induced airway smooth muscle hyperresponsiveness and lung inflammation in vivo: molecular and cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Airway Hyperresponsiveness in Allergically Inflamed Mice: The Role of Airway Closure - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening Assays for Laprafylline Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Laprafylline is a xanthine derivative recognized for its bronchodilator effects, which are likely exerted through the inhibition of cyclic AMP (cAMP) phosphodiesterase (PDE)[1]. Like other methylxanthines, it may also exhibit antagonist activity at adenosine receptors[2][3]. These dual mechanisms make this compound and its analogs promising candidates for treating respiratory diseases and other conditions where modulation of cAMP and adenosine signaling is beneficial.
High-throughput screening (HTS) is essential for efficiently evaluating large libraries of this compound analogs to identify lead compounds with improved potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols and application data for two primary HTS assays: a biochemical assay for phosphodiesterase inhibition and a cell-based radioligand binding assay for adenosine receptor antagonism.
Screening for Phosphodiesterase (PDE) Inhibition
PDEs are a superfamily of enzymes that degrade cyclic nucleotides (cAMP and cGMP), thereby regulating a vast array of cellular processes[4]. Inhibiting specific PDEs can raise intracellular cAMP levels, leading to therapeutic effects like smooth muscle relaxation.
Signaling Pathway: cAMP and PDE
The diagram below illustrates the central role of PDE in modulating cAMP levels. Adenylyl cyclase synthesizes cAMP, which is then hydrolyzed to AMP by phosphodiesterase. This compound analogs can inhibit PDE, preventing cAMP degradation and amplifying downstream signaling.
Protocol 1: Fluorescence Polarization (FP) Assay for PDE4 Inhibition
This biochemical assay measures the ability of a test compound to inhibit the activity of a specific PDE isoform (e.g., PDE4) by competing with a fluorescently labeled cAMP analog.
Experimental Workflow
Methodology
-
Materials:
-
Recombinant human PDE4 enzyme
-
Fluorescein-labeled cAMP (FL-cAMP)
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1% BSA
-
This compound analogs dissolved in 100% DMSO
-
Positive Control: Rolipram (known PDE4 inhibitor)
-
384-well, low-volume, black microplates
-
Plate reader capable of fluorescence polarization detection
-
-
Procedure:
-
Prepare serial dilutions of this compound analogs and the Rolipram control in DMSO.
-
Dispense 2 µL of Assay Buffer containing PDE4 enzyme into each well of the 384-well plate.
-
Using an acoustic liquid handler, transfer 20 nL of compound dilutions (or DMSO for negative controls) to the appropriate wells.
-
Mix and pre-incubate the plate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 2 µL of FL-cAMP substrate to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Calculate the percent inhibition relative to DMSO and Rolipram controls and plot dose-response curves to determine IC₅₀ values.
-
Data Presentation: PDE4 Inhibition
The inhibitory activity of this compound and its analogs against the PDE4 enzyme is summarized below.
| Compound | IC₅₀ (µM) | Max Inhibition (%) |
| This compound (Parent) | 2.5 ± 0.3 | 98 ± 2 |
| Analog LA-01 | 0.8 ± 0.1 | 99 ± 1 |
| Analog LA-02 | 15.2 ± 1.8 | 95 ± 4 |
| Analog LA-03 | 1.1 ± 0.2 | 97 ± 3 |
| Rolipram (Control) | 0.2 ± 0.05 | 100 ± 1 |
Data are represented as mean ± standard deviation from three independent experiments.
Screening for Adenosine Receptor Antagonism
Adenosine receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of adenosine[5]. The A2A receptor, for example, is coupled to a Gs protein, and its activation increases intracellular cAMP. An antagonist will block this effect.
Signaling Pathway: Adenosine A2A Receptor
The following diagram shows how an antagonist, such as a this compound analog, can block the adenosine-mediated activation of the A2A receptor and subsequent cAMP production.
Protocol 2: Radioligand Competition Binding Assay for A2A Receptor
This assay determines the binding affinity of test compounds for the A2A receptor by measuring their ability to displace a known high-affinity radioligand.[6][7][8]
Methodology
-
Materials:
-
Membrane preparations from HEK293 cells stably expressing the human adenosine A2A receptor.[7]
-
Radioligand: [³H]ZM241385 (a selective A2A antagonist).[6][9]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]
-
This compound analogs dissolved in 100% DMSO.
-
Non-specific binding control: 10 µM ZM241385 (unlabeled).
-
96-well filter plates (GF/C).
-
Scintillation cocktail and microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound analogs in Assay Buffer (final DMSO concentration <0.1%).
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer.
-
25 µL of test compound dilution.
-
25 µL of [³H]ZM241385 (final concentration ~1 nM).[6]
-
100 µL of cell membrane suspension (10-20 µg protein/well).
-
-
Define total binding wells (with DMSO) and non-specific binding wells (with 10 µM unlabeled ZM241385).
-
Seal the plate and incubate at 25°C for 90 minutes with gentle agitation.
-
Harvest the membranes by rapid filtration through the GF/C filter plate using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate specific binding and determine the Ki values for each compound using the Cheng-Prusoff equation.
-
Data Presentation: A2A Receptor Binding Affinity
The binding affinities of this compound and its analogs for the human adenosine A2A receptor are presented as Ki values.
| Compound | Ki (µM) |
| This compound (Parent) | 1.2 ± 0.2 |
| Analog LA-01 | 0.5 ± 0.08 |
| Analog LA-02 | 9.8 ± 1.1 |
| Analog LA-03 | 25.1 ± 3.5 |
| ZM241385 (Control) | 0.002 ± 0.0004 |
Data are represented as mean ± standard deviation from three independent experiments.
Summary
The protocols detailed in this application note provide robust and scalable high-throughput screening methods for identifying and characterizing novel this compound analogs. The fluorescence polarization assay offers a rapid, non-radioactive method for assessing PDE4 inhibition, while the radioligand binding assay provides a gold-standard measure of affinity for the adenosine A2A receptor. Together, these assays enable a comprehensive evaluation of structure-activity relationships, facilitating the selection of lead candidates for further drug development.
References
- 1. medkoo.com [medkoo.com]
- 2. Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological targeting of adenosine receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Pharmacokinetic Analysis of Laprafylline in Rodents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the last update, specific pharmacokinetic data for Laprafylline in rodents is not publicly available. This document provides a representative set of protocols and application notes for a compound of this class (xanthine derivative), based on established methodologies for preclinical pharmacokinetic studies.
Introduction
This compound is a xanthine derivative compound, identified as a potential inhibitor of cAMP phosphodiesterase.[1] Understanding the pharmacokinetic (PK) profile of a new chemical entity is a critical step in the drug development process, providing essential information on its absorption, distribution, metabolism, and excretion (ADME).[2][3] This document outlines detailed protocols for conducting a pharmacokinetic study of a this compound-like compound in a rodent model, specifically Sprague-Dawley rats. It covers the in-life phase, bioanalytical sample analysis, and data interpretation.
Proposed Mechanism of Action
This compound is suggested to act as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular signaling pathways.[4][5] By inhibiting PDE, this compound would increase intracellular cAMP levels, leading to the activation of downstream effectors like Protein Kinase A (PKA) and subsequent cellular responses.[4][6][7]
Experimental Protocols
A comprehensive rodent PK study involves dosing, systematic sample collection, and accurate bioanalysis.[2][3] The following protocols describe a typical study design for evaluating a compound's profile after intravenous and oral administration.[8]
Protocol: Rodent Pharmacokinetic Study (Rat Model)
This protocol details the in-life procedures for a single-dose pharmacokinetic study in rats.
2.1.1. Materials and Reagents:
-
Test Compound: this compound
-
Vehicle for IV formulation (e.g., 5% DMSO, 40% PEG300, 55% Saline)
-
Vehicle for PO formulation (e.g., 0.5% Methylcellulose in water)
-
Sprague-Dawley rats (male, 250-300g)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., K2-EDTA coated)[9]
-
Centrifuge
-
Cryovials for plasma storage
2.1.2. Animal Handling and Dosing:
-
Acclimatize animals for a minimum of 3 days prior to the study.
-
Fast animals overnight (approx. 12 hours) before dosing, with water available ad libitum.
-
Divide rats into two groups: Intravenous (IV) and Oral (PO) administration (n=3-4 per group).
-
IV Group: Administer this compound at a dose of 2 mg/kg via the tail vein.
-
PO Group: Administer this compound at a dose of 10 mg/kg via oral gavage.
2.1.3. Blood Sample Collection:
-
Collect blood samples (approximately 200 µL) from the saphenous or tail vein at specified time points.[10][11][12]
-
IV Collection Schedule: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Collection Schedule: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[13]
-
Place collected blood into K2-EDTA tubes and mix gently by inversion to prevent coagulation.[9]
2.1.4. Plasma Processing and Storage:
-
Centrifuge blood samples at 2,000 x g for 10 minutes at 4°C to separate plasma.[13]
-
Carefully transfer the supernatant (plasma) to uniquely labeled cryovials.
-
Store plasma samples at -80°C until bioanalytical analysis.
Protocol: Bioanalytical Method for this compound in Rat Plasma (HPLC-UV)
This protocol describes a representative HPLC-UV method for the quantification of this compound.
2.2.1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., Furafylline or another suitable xanthine derivative)[14]
-
HPLC-grade Acetonitrile, Methanol, and Water
-
Formic Acid or Glacial Acetic Acid
-
Rat plasma (blank)
-
HPLC system with UV detector, C18 column (e.g., 100 x 4.6 mm, 5 µm)
2.2.2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL).[15]
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to an HPLC vial for analysis.
2.2.3. Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) in a 60:40 v/v ratio.[15]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection Wavelength: Determined by UV scan of this compound (typically 270-280 nm for xanthine derivatives).
-
Run Time: 10 minutes
2.2.4. Method Validation:
-
The method must be validated according to regulatory guidelines for selectivity, linearity, accuracy, precision, recovery, and stability to ensure reliable results.[16][17][18]
Workflow and Data Presentation
The overall process from study initiation to final data analysis follows a structured workflow.
Hypothetical Pharmacokinetic Data
The following table summarizes hypothetical, yet representative, pharmacokinetic parameters for this compound in Sprague-Dawley rats following a 2 mg/kg IV dose and a 10 mg/kg PO dose.
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) | Unit |
| Cmax | 1,250 | 850 | ng/mL |
| Tmax | 0.083 | 1.0 | h |
| AUC(0-t) | 2,850 | 4,200 | hng/mL |
| AUC(0-inf) | 2,910 | 4,350 | hng/mL |
| t½ (half-life) | 3.5 | 4.1 | h |
| CL (Clearance) | 11.4 | - | mL/min/kg |
| Vd (Volume of Distribution) | 3.4 | - | L/kg |
| F% (Bioavailability) | - | 30.2 | % |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t½: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F%: Oral bioavailability, calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
This illustrative data suggests moderate oral bioavailability and a half-life that supports once or twice-daily dosing considerations, pending further efficacy and toxicology studies.
References
- 1. medkoo.com [medkoo.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 9. idexxbioanalytics.com [idexxbioanalytics.com]
- 10. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 11. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 12. researchgate.net [researchgate.net]
- 13. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 14. Furafylline | C12H12N4O3 | CID 3433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. wjarr.com [wjarr.com]
- 16. Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Laprafylline Delivery
These application notes provide a comprehensive guide for the in vivo administration of Laprafylline, a xanthine derivative with potential bronchodilating effects. Due to the limited availability of specific preclinical data for this compound, the following protocols are based on its physicochemical properties and established methodologies for similar compounds. Researchers should perform initial dose-ranging and tolerability studies to determine the optimal administration parameters for their specific animal models and experimental goals.
Compound Information
| Property | Value | Source |
| Chemical Name | 8-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione | [1] |
| Molecular Formula | C29H36N6O2 | [2][3] |
| Molecular Weight | 500.64 g/mol | [3][4] |
| Therapeutic Class | Xanthine derivative, bronchodilator | [2][3] |
| Proposed Mechanism of Action | Inhibition of cAMP phosphodiesterase | [2] |
| Solubility | Soluble in DMSO | [4] |
Recommended In Vivo Delivery Methods
The choice of administration route for in vivo studies is critical and depends on the desired pharmacokinetic profile, the experimental model, and the properties of the compound. Based on the nature of this compound as a small molecule, the following delivery methods are recommended for preclinical research in rodent models.
Summary of Delivery Methods and Considerations
| Route of Administration | Onset of Action | Bioavailability | Key Considerations | Recommended Vehicle |
| Intravenous (IV) | Rapid | 100% (by definition) | Requires technical skill; potential for rapid toxicity. Ideal for pharmacokinetic studies. | Saline with a low percentage of a solubilizing agent (e.g., DMSO, Cremophor EL). |
| Intraperitoneal (IP) | Rapid to Intermediate | Variable, generally high | Easier than IV; risk of injection into organs; potential for local irritation. | Saline with a solubilizing agent. |
| Oral Gavage (PO) | Slower | Variable, subject to first-pass metabolism | Mimics clinical route of administration for many drugs; requires careful technique to avoid lung aspiration. | Aqueous-based vehicle such as 0.5% methylcellulose or carboxymethylcellulose (CMC). |
| Subcutaneous (SC) | Slow | Slower but often more sustained absorption | Simple to perform; can be used for sustained-release formulations; limited volume. | Isotonic and pH-neutral solutions. |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in a research setting. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Intravenous (IV) Administration
Objective: To achieve rapid systemic circulation and 100% bioavailability, suitable for pharmacokinetic and acute efficacy studies.
Materials:
-
This compound powder
-
Sterile Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes (e.g., 29-31 gauge)
-
Animal restrainer appropriate for the species (e.g., rodent restrainer)
Procedure:
-
Vehicle Preparation: Prepare a stock solution of this compound in 100% DMSO. For a final injection volume where DMSO is ≤10% of the total volume, calculate the required concentration. For example, to achieve a final dose of 10 mg/kg in a 25g mouse with an injection volume of 100 µL, a 2.5 mg/mL solution is needed.
-
This compound Formulation:
-
Weigh the required amount of this compound powder and dissolve it in the calculated volume of DMSO to create a stock solution.
-
On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration. Ensure the final DMSO concentration is as low as possible (ideally under 10%) to minimize toxicity.
-
Vortex the solution thoroughly to ensure complete mixing. Visually inspect for any precipitation.
-
-
Animal Preparation:
-
Weigh the animal to determine the precise volume of the drug solution to be administered.
-
Place the animal in a suitable restrainer to allow access to the lateral tail vein. Warming the tail with a heat lamp or warm water can aid in vein dilation.
-
-
Administration:
-
Fill an insulin syringe with the calculated volume of the this compound solution, ensuring no air bubbles are present.
-
Swab the tail with 70% ethanol.
-
Carefully insert the needle into the lateral tail vein.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-insert.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Administration Monitoring: Monitor the animal for any adverse reactions.
Protocol 2: Intraperitoneal (IP) Administration
Objective: For systemic delivery with rapid absorption, suitable for efficacy and toxicology studies.
Materials:
-
This compound powder
-
Sterile DMSO
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Tuberculin or insulin syringes (e.g., 25-27 gauge)
Procedure:
-
Vehicle and Formulation Preparation: Follow steps 1 and 2 as described in the IV administration protocol. The final concentration of the solubilizing agent should be kept to a minimum.
-
Animal Preparation:
-
Weigh the animal to calculate the injection volume.
-
Gently restrain the animal, exposing the abdomen. For mice, scruffing the neck and securing the tail is a common method.
-
-
Administration:
-
Draw the calculated volume of the this compound solution into the syringe.
-
Tilt the animal slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 10-20 degree angle.
-
Aspirate slightly to ensure no fluid (e.g., urine, blood) is drawn into the syringe, which would indicate incorrect placement.
-
Inject the solution smoothly.
-
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress.
Protocol 3: Oral Gavage (PO)
Objective: To administer this compound via the gastrointestinal tract, mimicking a common clinical route of administration.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in sterile water)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes
Procedure:
-
Formulation Preparation:
-
Prepare the 0.5% CMC vehicle by slowly adding CMC powder to sterile water while stirring continuously with a magnetic stirrer until fully dissolved.
-
Weigh the required amount of this compound powder.
-
If necessary, finely grind the powder using a mortar and pestle.
-
Add a small amount of the vehicle to the powder to create a paste, then gradually add the remaining vehicle to achieve the desired final concentration, creating a suspension.
-
Stir the suspension continuously before and during dosing to ensure homogeneity.
-
-
Animal Preparation:
-
Weigh the animal to determine the gavage volume.
-
Properly restrain the animal to ensure it remains still during the procedure.
-
-
Administration:
-
Fill a syringe with the correct volume of the this compound suspension.
-
Attach a correctly sized gavage needle to the syringe.
-
Gently guide the gavage needle into the animal's mouth, over the tongue, and down the esophagus into the stomach. The needle should pass with minimal resistance. If resistance is met or the animal shows signs of respiratory distress, the needle may be in the trachea; withdraw immediately.
-
Slowly administer the suspension.
-
-
Post-Administration Monitoring: Observe the animal for any signs of regurgitation or distress.
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of this compound
This compound is suggested to be a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP). By inhibiting PDE, this compound would increase intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequent downstream effects, such as smooth muscle relaxation in the bronchioles.
References
Application Notes and Protocols for Measuring Laprafylline Efficacy in Cell-Based Assays
Introduction
Laprafylline is a xanthine derivative with potential therapeutic applications as a bronchodilator. Its mechanism of action is thought to involve the inhibition of cyclic AMP (cAMP) phosphodiesterase (PDE), an enzyme responsible for the degradation of the second messenger cAMP[1]. By inhibiting PDE, this compound may increase intracellular cAMP levels, leading to smooth muscle relaxation and other cellular responses. Additionally, due to its xanthine structure, this compound may also act as an antagonist at adenosine receptors, which are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes.
These application notes provide detailed protocols for cell-based assays to quantify the efficacy of this compound through its potential mechanisms of action: phosphodiesterase inhibition and adenosine receptor antagonism. The described assays are designed for researchers, scientists, and drug development professionals to evaluate the potency and cellular effects of this compound and similar compounds.
Signaling Pathways
To understand the assays described, it is essential to visualize the underlying cellular signaling pathways.
Caption: PDE Inhibition by this compound Increases cAMP Signaling.
Caption: this compound as an Adenosine Receptor Antagonist.
Assay 1: Measurement of Intracellular cAMP Levels using a CRE-Luciferase Reporter Gene Assay
This assay is designed to measure the effect of this compound on intracellular cAMP levels, which is a direct consequence of phosphodiesterase inhibition. The assay utilizes a reporter gene system where the expression of firefly luciferase is under the control of a cAMP response element (CRE). An increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the CRE-binding protein (CREB). Activated CREB binds to the CRE sequence in the reporter construct, driving the expression of luciferase. The resulting luminescence is proportional to the intracellular cAMP concentration.[2][3][4]
Experimental Workflow
References
Laprafylline and PDE4 Inhibition: A Research Overview
Despite preliminary classifications suggesting Laprafylline, a xanthine derivative with bronchodilating effects, may act through the inhibition of cAMP phosphodiesterase, there is a notable absence of specific scientific data to definitively characterize its role as a phosphodiesterase 4 (PDE4) inhibitor. Extensive searches for its inhibitory concentration (IC50) values, selectivity profile against various PDE subtypes, and its application in research settings to elucidate PDE4 inhibitor mechanisms have not yielded concrete experimental evidence.
This document, therefore, provides a generalized framework of application notes and protocols that researchers, scientists, and drug development professionals can adapt to investigate the potential of a compound like this compound as a PDE4 inhibitor.
Understanding the PDE4 Signaling Pathway
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. By hydrolyzing cAMP to AMP, PDE4 regulates the intracellular concentration of this second messenger. Inhibition of PDE4 leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC). This cascade of events ultimately results in a variety of cellular responses, including the modulation of inflammatory processes.[1]
A simplified representation of the PDE4 signaling pathway is as follows:
Application Notes
Objective: To characterize the inhibitory activity and selectivity of a test compound (e.g., this compound) against PDE4 and to assess its functional effects in cellular models of inflammation.
1. Biochemical Assays for PDE4 Inhibition: The initial step is to determine the direct inhibitory effect of the compound on PDE4 enzyme activity. This is crucial for establishing a baseline potency.
2. Cellular Assays for cAMP Measurement: Following the confirmation of direct enzyme inhibition, it is essential to measure the downstream effect on intracellular cAMP levels in a cellular context.
3. Anti-inflammatory Activity Assessment: A key therapeutic rationale for PDE4 inhibitors is their anti-inflammatory properties. Therefore, evaluating the compound's ability to modulate the production of inflammatory mediators is a critical step.
Experimental Protocols
Protocol 1: In Vitro PDE4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PDE4 enzyme.
Materials:
-
Purified recombinant human PDE4 enzyme (specific isoform, e.g., PDE4B)
-
cAMP substrate
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., fluorescently labeled antibody or a commercially available PDE assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a microplate, add the assay buffer, purified PDE4 enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate the plate at 30°C for a predetermined time.
-
Stop the reaction.
-
Add the detection reagents according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence, luminescence) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular cAMP Measurement Assay
Objective: To measure the effect of a test compound on intracellular cAMP levels in a relevant cell line.
Materials:
-
A suitable cell line expressing PDE4 (e.g., human peripheral blood mononuclear cells (PBMCs), U937 cells)
-
Cell culture medium
-
Test compound
-
A stimulator of adenylyl cyclase (e.g., forskolin)
-
cAMP assay kit (e.g., ELISA, HTRF)
-
Lysis buffer
Procedure:
-
Seed the cells in a multi-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's protocol.
-
Analyze the data to determine the dose-dependent effect of the test compound on cAMP accumulation.
Protocol 3: Cytokine Release Assay
Objective: To assess the anti-inflammatory effect of a test compound by measuring the inhibition of pro-inflammatory cytokine release.
Materials:
-
Immune cells (e.g., PBMCs, macrophages)
-
Cell culture medium
-
Test compound
-
An inflammatory stimulus (e.g., lipopolysaccharide (LPS))
-
ELISA or multiplex immunoassay kit for specific cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Isolate and culture the immune cells.
-
Pre-treat the cells with different concentrations of the test compound.
-
Stimulate the cells with an inflammatory agent like LPS to induce cytokine production.
-
After a suitable incubation period, collect the cell culture supernatant.
-
Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatant using an ELISA or multiplex immunoassay kit.
-
Determine the inhibitory effect of the test compound on cytokine release and calculate the IC50 value if applicable.
Data Presentation
Should experimental data for this compound become available, it would be crucial to present it in a clear and structured format for easy comparison with known PDE4 inhibitors.
Table 1: Hypothetical Inhibitory Activity of this compound against PDE4
| Compound | PDE4B IC50 (nM) |
| This compound | Data not available |
| Rolipram (Reference) | ~200 |
| Roflumilast (Reference) | ~0.8 |
Table 2: Hypothetical Selectivity Profile of this compound
| Compound | PDE1 IC50 (nM) | PDE2 IC50 (nM) | PDE3 IC50 (nM) | PDE4B IC50 (nM) | PDE5 IC50 (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Reference Inhibitor | >10,000 | >10,000 | >10,000 | 200 | >10,000 |
Table 3: Hypothetical Functional Activity of this compound in Cellular Assays
| Compound | cAMP Accumulation EC50 (µM) | TNF-α Inhibition IC50 (µM) |
| This compound | Data not available | Data not available |
| Reference Inhibitor | ~1 | ~0.5 |
References
Application Notes and Protocols for the Analytical Identification of Laprafylline Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laprafylline, a novel therapeutic agent, undergoes extensive metabolism in the body, leading to the formation of various metabolites. Understanding the biotransformation of this compound is crucial for elucidating its pharmacokinetic profile, identifying potentially active or toxic metabolites, and ensuring regulatory compliance. This document provides detailed application notes and protocols for the identification and quantification of this compound metabolites using state-of-the-art analytical techniques, primarily focusing on liquid chromatography-mass spectrometry (LC-MS).
Overview of this compound Metabolism
The biotransformation of drugs is a metabolic process that facilitates their excretion from the body.[1][2] This process typically involves two phases of reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate the drug or its metabolites with endogenous molecules to increase their water solubility.[1]
Hypothetical Metabolic Pathway of this compound:
Based on common drug metabolism pathways, this compound is postulated to undergo the following biotransformations:
-
Phase I Metabolism:
-
Phase II Metabolism:
-
Glucuronidation: Conjugation with glucuronic acid, a common pathway for compounds with hydroxyl, carboxyl, or amino groups.[4]
-
Sulfation: Conjugation with a sulfonate group.
-
These metabolic transformations result in a variety of metabolites that need to be identified and quantified to fully understand the disposition of this compound in the body.
Analytical Strategy for Metabolite Identification
A systematic approach is required for the comprehensive identification and characterization of drug metabolites.[5] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone of modern metabolite identification studies due to its high sensitivity, selectivity, and ability to provide structural information.[6][7][8]
The general workflow for this compound metabolite identification is as follows:
References
- 1. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biotransformation of the anthraquinones emodin and chrysophanol by cytochrome P450 enzymes. Bioactivation to genotoxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biotransformation of phenylbutazone (Butazolidin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
Application Notes and Protocols for Laprafylline in Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Laprafylline, a xanthine derivative with bronchodilatory properties, in organ bath experiments. This document outlines the presumed mechanism of action, protocols for assessing its effects on isolated tracheal smooth muscle, and data presentation guidelines.
Introduction to this compound
This compound is a xanthine derivative investigated for its potential as a bronchodilator.[1] Structurally related to compounds like theophylline, it is believed to exert its effects through the inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors. Understanding its pharmacological profile is crucial for its development as a potential therapeutic agent for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Organ bath experiments on isolated airway tissues, such as the guinea pig trachea, are a fundamental method for characterizing the bronchodilatory efficacy and mechanism of action of new chemical entities like this compound.
Mechanism of Action
The bronchodilatory effect of this compound is likely mediated by two primary mechanisms common to xanthine derivatives:
-
Phosphodiesterase (PDE) Inhibition: this compound is suggested to be a cAMP phosphodiesterase inhibitor.[1] PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, this compound increases intracellular cAMP levels in airway smooth muscle cells. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates several target proteins, resulting in smooth muscle relaxation and bronchodilation.
-
Adenosine Receptor Antagonism: Xanthine derivatives are known antagonists of adenosine receptors. Adenosine can cause bronchoconstriction in sensitive individuals. By blocking adenosine receptors on airway smooth muscle, this compound can prevent this effect, contributing to its overall bronchodilatory action.
Further investigation is required to determine the specific PDE isoenzymes inhibited by this compound and its affinity for different adenosine receptor subtypes.
Data Presentation
Quantitative data from organ bath experiments should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables provide a template for summarizing key findings. Due to the limited publicly available data for this compound, representative data for Theophylline, a well-characterized xanthine bronchodilator, is included for illustrative purposes.
Table 1: Relaxant Potency of this compound on Pre-contracted Tracheal Tissue
| Compound | Agonist Used for Pre-contraction (Concentration) | EC50 (μM) | Emax (% Relaxation) |
| This compound | Carbachol (1 µM) | To be determined | To be determined |
| Theophylline (Reference) | Carbachol (1 µM) | 162 ± 17 | ~100% |
EC50 (Half-maximal effective concentration) is the concentration of the drug that produces 50% of the maximal response. Emax (maximal effect) is the maximum relaxation observed.
Table 2: Antagonistic Effect of this compound against Various Bronchoconstrictors
| Bronchoconstrictor | This compound Concentration (µM) | Fold shift in EC50 of Bronchoconstrictor |
| Histamine | To be determined | To be determined |
| Acetylcholine | To be determined | To be determined |
| Serotonin | To be determined | To be determined |
Experimental Protocols
The following protocols are generalized for the study of xanthine derivatives in isolated guinea pig trachea and can be adapted for the specific investigation of this compound.
Protocol 1: Evaluation of the Relaxant Effect of this compound on Pre-contracted Tracheal Smooth Muscle
Objective: To determine the concentration-response relationship and potency (EC50) of this compound in relaxing airway smooth muscle.
Materials:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118.4, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.1)
-
Carbachol or Methacholine
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Humanely euthanize a guinea pig and dissect the trachea.
-
Prepare tracheal rings (3-4 mm in width) and suspend them in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15-20 minutes.
-
Induce a sustained contraction with a submaximal concentration of a contractile agonist, such as carbachol (e.g., 1 µM).
-
Once the contraction has stabilized, add this compound cumulatively to the organ bath in increasing concentrations (e.g., from 10 nM to 100 µM).
-
Record the relaxation at each concentration until a maximal response is achieved or the concentration-response curve plateaus.
-
Calculate the percentage of relaxation relative to the initial contraction induced by the agonist.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to determine the EC50 value.
Protocol 2: Investigation of the Antagonistic Properties of this compound
Objective: To assess the ability of this compound to antagonize contractions induced by various bronchoconstrictors.
Procedure:
-
Prepare and equilibrate the tracheal rings as described in Protocol 1.
-
Incubate the tissues with a fixed concentration of this compound (or vehicle control) for a predetermined period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve for a contractile agonist (e.g., histamine, acetylcholine, or serotonin).
-
Compare the concentration-response curve of the agonist in the presence and absence of this compound.
-
A rightward shift in the concentration-response curve of the agonist in the presence of this compound indicates competitive antagonism.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Signaling pathway of this compound's bronchodilatory action.
Caption: Experimental workflow for evaluating this compound's relaxant effect.
Caption: Logical relationship of this compound's properties and application.
References
Troubleshooting & Optimization
Technical Support Center: Improving Laprafylline Stability in Aqueous Solutions
Welcome to the technical support center for Laprafylline. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during experiments with this compound in aqueous solutions.
This compound is a xanthine derivative with bronchodilating effects, potentially acting through the inhibition of cAMP phosphodiesterase. As with many xanthine derivatives, maintaining its stability in aqueous solutions is crucial for accurate experimental results and the development of stable pharmaceutical formulations. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common stability issues.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the likely causes?
A1: this compound, like other xanthine derivatives, can be susceptible to several degradation pathways in aqueous solutions. The primary causes of degradation are:
-
Hydrolysis: The xanthine ring structure can be susceptible to cleavage under certain pH conditions, particularly in strongly acidic or alkaline environments.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the formation of oxidation products. This is a common degradation pathway for xanthine derivatives, often leading to the formation of uric acid analogs.[1]
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions that lead to the degradation of the molecule.[1]
Q2: What is a forced degradation study and why is it important for this compound?
A2: A forced degradation study, also known as stress testing, is a critical component in the development of a stability-indicating analytical method.[2][3] It involves intentionally subjecting the drug substance to harsh conditions such as high and low pH, high temperature, oxidizing agents, and intense light.[2][3] The goal is to generate potential degradation products and develop an analytical method (typically HPLC) that can separate and quantify the intact drug from all its degradants. This is essential for accurately assessing the stability of this compound in your formulations and during storage.
Q3: How can I monitor the stability of my this compound solution?
A3: The most common and reliable method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4] This technique allows for the separation and quantification of the parent this compound peak from any degradation products that may form over time. Visual inspection for color change or precipitation can be an initial indicator, but it is not a substitute for a quantitative analytical method.
Q4: What are some general strategies to improve the stability of this compound in aqueous solutions?
A4: Several strategies can be employed to enhance the stability of this compound in aqueous solutions:
-
pH Control: Maintaining the pH of the solution within a stable range is crucial. For many xanthine derivatives, a slightly acidic to neutral pH is often optimal. Buffering the solution can help maintain the desired pH.
-
Protection from Light: Storing this compound solutions in amber vials or in the dark can prevent photodegradation.
-
Inert Atmosphere: Purging the solution and the headspace of the container with an inert gas like nitrogen or argon can minimize oxidative degradation by displacing oxygen.
-
Antioxidants: The addition of antioxidants, such as ascorbic acid or sodium metabisulfite, can help to prevent oxidative degradation.
-
Temperature Control: Storing solutions at controlled room temperature or under refrigeration (if solubility permits) can slow down the rate of degradation.
-
Excipient Selection: For formulated products, the choice of excipients is critical. Some excipients can either promote degradation or enhance stability. For example, cocrystallization with certain coformers has been shown to improve the stability of some xanthine derivatives.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of this compound concentration over time | Hydrolysis, Oxidation, or Photodegradation | 1. Verify the pH of your solution and adjust to a more neutral range if necessary. 2. Protect your solution from light by using amber vials or storing it in the dark. 3. De-gas your solvent and store the solution under an inert atmosphere (e.g., nitrogen). 4. Consider adding an antioxidant to your formulation. |
| Appearance of new peaks in the HPLC chromatogram | Formation of degradation products | 1. Conduct a forced degradation study to identify potential degradation products. 2. Optimize your HPLC method to ensure baseline separation of this compound from all degradation peaks. 3. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. |
| Solution changes color or becomes cloudy | Degradation or Precipitation | 1. Investigate the solubility of this compound at the concentration and pH of your solution. 2. Analyze the solution by HPLC to determine if degradation has occurred. 3. If degradation is confirmed, refer to the troubleshooting steps for "Loss of this compound concentration". |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound, based on common practices for xanthine derivatives. Researchers should adapt these protocols to their specific experimental needs.
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3% v/v
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Keep the solution at room temperature for 24 hours.
-
After 24 hours, neutralize the solution with an equivalent amount of 1N NaOH.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
After 24 hours, neutralize the solution with an equivalent amount of 1N HCl.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.[4]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Transfer a small amount of solid this compound powder to a glass vial.
-
Place the vial in an oven at 60°C for 24 hours.
-
After 24 hours, dissolve the powder in the solvent to prepare a solution of known concentration.
-
Analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source in a photostability chamber (e.g., UV and visible light) for a specified duration (e.g., 24 hours).
-
Simultaneously, keep a control sample in the dark.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
-
HPLC Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. The method should be capable of separating the parent drug from its degradation products. A typical starting point for a C18 column could be a mobile phase of acetonitrile and a phosphate buffer at a slightly acidic pH.
-
Quantitative Data from a Theophylline Forced Degradation Study (as a proxy for this compound)
The following table summarizes typical degradation data for theophylline, a related xanthine derivative, under various stress conditions. This data can serve as a reference for what might be expected for this compound.
| Stress Condition | Duration | Theophylline Remaining (%) | Major Degradation Products |
| Acid Hydrolysis (1N HCl) | 24 hours | >95% | Minimal degradation |
| Alkaline Hydrolysis (1N NaOH) | 3 hours at 100°C | Significant degradation | Caffeidine-like structures |
| Oxidative Degradation (3% H₂O₂) | 8 minutes (photolysis) | <1% | 1,3-dimethyluric acid, 1-methylxanthine, 3-methylxanthine[1] |
| Photodegradation (UV/H₂O₂) | 25 minutes | Complete degradation | 1,3-dimethyluric acid, methylxanthines, xanthine[1] |
| Thermal Degradation (solid state) | 24 hours at 60°C | >95% | Minimal degradation |
Note: The degradation percentages and products are illustrative and can vary based on the specific experimental conditions.
Visualizations
This compound Degradation Troubleshooting Workflow
This diagram illustrates a logical workflow for troubleshooting this compound stability issues.
Caption: Troubleshooting workflow for this compound degradation.
Potential Oxidative Degradation Pathway of a Xanthine Derivative
This diagram illustrates a potential oxidative degradation pathway for a xanthine derivative like this compound, based on the known degradation of theophylline.
Caption: Potential oxidative degradation pathway of a xanthine derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. jocpr.com [jocpr.com]
- 5. Recent advances in pharmaceutical cocrystals of theophylline - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Laprafylline crystallization in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Laprafylline crystallization in stock solutions. Our aim is to provide clear, actionable guidance to ensure the stability and reliability of your experimental compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution in DMSO has formed crystals after storage at -20°C. Is the compound degraded?
A: Crystallization upon cooling does not necessarily indicate degradation. This compound, like many small molecules, can precipitate out of solution when its solubility limit is exceeded at lower temperatures. The primary concern with repeated freeze-thaw cycles is the potential for solvent absorption of water (as DMSO is hygroscopic), which can lead to hydrolysis or degradation of the compound over time. It is recommended to redissolve the crystals and aliquot the stock solution to minimize freeze-thaw cycles.
Q2: How can I redissolve this compound crystals in my DMSO stock solution?
A: To redissolve precipitated this compound, gently warm the vial in a water bath at a temperature not exceeding 37°C. Intermittently vortex the solution until all crystals have dissolved. Ensure the vial cap is tightly sealed to prevent moisture absorption. Visually inspect the solution to confirm that it is clear before use.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A: Based on available data, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for this compound.[1] For aqueous-based assays, it is crucial to ensure the final concentration of DMSO is low (typically <0.5%) to avoid cellular toxicity.
Q4: What are the optimal storage conditions for this compound stock solutions to prevent crystallization?
A: For short-term storage (days to weeks), solutions can be kept at 4°C. For long-term storage (months to years), it is recommended to store aliquoted stock solutions at -20°C or -80°C.[2] Aliquoting is critical to avoid repeated freeze-thaw cycles.
Q5: Can I prepare a high-concentration stock solution of this compound?
A: While preparing a high-concentration stock is possible, it increases the risk of crystallization, especially upon cooling. It is advisable to prepare a stock solution at a concentration that remains stable at the intended storage temperature. If a high concentration is necessary, consider preparing it fresh before each experiment.
Troubleshooting Crystallization
If you encounter crystallization in your this compound stock solution, follow this step-by-step guide to resolve the issue.
-
Visual Inspection: Confirm the presence of crystals. They may appear as fine needles, plates, or an amorphous precipitate.
-
Gentle Warming and Agitation:
-
Warm the vial in a 37°C water bath.
-
Vortex the solution intermittently until the crystals are fully dissolved.
-
Visually confirm that the solution is clear and free of any particulate matter.
-
-
Consider Dilution: If crystallization persists upon cooling, your stock solution may be too concentrated. Consider diluting the stock to a lower concentration that will remain stable at the storage temperature.
-
Aliquoting: To prevent future crystallization due to temperature fluctuations from repeated use, aliquot the stock solution into smaller, single-use volumes.
-
Proper Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in common laboratory solvents. Please note that specific quantitative solubility data at various temperatures is limited.
| Solvent | Concentration | Temperature | Observations |
| DMSO | Not Specified | Room Temperature | Soluble[1] |
| Ethanol | Not Specified | Room Temperature | Limited information available |
| Water | Not Specified | Room Temperature | Likely poorly soluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Warming bath (optional)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Redissolving Crystallized this compound Stock Solution
-
Materials:
-
Vial of crystallized this compound stock solution
-
Warming bath (set to 37°C)
-
Vortex mixer
-
-
Procedure:
-
Ensure the cap of the vial is tightly sealed.
-
Place the vial in a 37°C water bath.
-
After 1-2 minutes, remove the vial and vortex for 30 seconds.
-
Repeat steps 2 and 3 until all crystals are visibly dissolved.
-
Visually inspect the solution against a light source to ensure it is clear and homogenous.
-
Allow the solution to return to room temperature before use.
-
For future storage, consider aliquoting the solution to minimize the need for repeated warming and cooling.
-
Visualizations
Below are diagrams to aid in understanding the troubleshooting workflow and a hypothetical signaling pathway involving this compound.
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Hypothetical signaling pathway of this compound.
References
Optimizing Laprafylline Concentration for In Vitro Assays: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is Laprafylline and what is its primary mechanism of action?
This compound is a xanthine derivative.[1] Like other xanthine derivatives, it is believed to exert its biological effects primarily through two mechanisms:
-
Inhibition of phosphodiesterases (PDEs): PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. By inhibiting PDEs, this compound can increase intracellular cAMP and cGMP levels, leading to a cascade of downstream effects.[2]
-
Antagonism of adenosine receptors: Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors that play crucial roles in regulating a wide range of physiological processes. Xanthine derivatives are known to act as antagonists at these receptors.[2]
Q2: What are the key in vitro assays for characterizing this compound's activity?
To fully characterize the biological activity of this compound, a panel of in vitro assays is recommended. These include:
-
Phosphodiesterase (PDE) Inhibition Assays: To determine the inhibitory potency of this compound against various PDE isoenzymes.
-
Adenosine Receptor Binding Assays: To determine the binding affinity of this compound for different adenosine receptor subtypes.
-
cAMP Accumulation Assays: To measure the functional consequence of PDE inhibition or adenosine receptor modulation on intracellular cAMP levels.
-
Cell Viability and Cytotoxicity Assays: To determine the therapeutic window and potential toxic effects of this compound on different cell types.
-
Signaling Pathway Analysis: To investigate the downstream effects of this compound on specific signaling cascades, such as the MAPK pathway.
Q3: How should I prepare and store this compound for in vitro experiments?
-
Solubility: this compound is reported to be soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in the appropriate cell culture medium to the final desired concentration. The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Storage: this compound should be stored as a dry powder in a cool, dark, and dry place.[1] Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous solutions and cell culture media should be determined empirically, as degradation can be pH- and temperature-dependent.
Q4: What are potential off-target effects of this compound?
Xanthine derivatives have been reported to have off-target effects. For instance, some xanthine derivatives can inhibit acetylcholinesterase.[3] It is important to consider and, if necessary, test for potential off-target activities of this compound, especially when interpreting experimental results.
Troubleshooting Guides
This section provides solutions to common issues encountered when working with this compound in vitro.
| Problem | Possible Cause | Suggested Solution |
| Low or no compound activity | Compound Degradation: this compound may be unstable in the assay buffer or cell culture medium. | Prepare fresh stock solutions. Empirically determine the stability of this compound under your specific experimental conditions using analytical methods like HPLC. |
| Incorrect Concentration: Errors in dilution or calculation of the stock solution. | Verify the concentration of your stock solution. Perform a new serial dilution. | |
| Low Cell Receptor/Enzyme Expression: The target cells may not express the relevant adenosine receptor subtype or PDE isoenzyme at a sufficient level. | Use a cell line known to express the target of interest. Verify expression levels using techniques like qPCR or Western blotting. | |
| High variability between replicates | Poor Solubility/Precipitation: this compound may be precipitating out of solution at the tested concentrations. | Visually inspect the wells for precipitation. Reduce the final concentration of this compound. Increase the final DMSO concentration slightly (while staying within the tolerable limit for your cells). |
| Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells. | Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting. | |
| Edge Effects: Evaporation from the outer wells of the microplate. | Fill the outer wells with sterile water or PBS to maintain humidity. Avoid using the outermost wells for experimental samples. | |
| High background signal in assays | Assay Reagent Interference: this compound may interfere with the assay detection method (e.g., fluorescence or luminescence). | Run a control with this compound in the absence of cells or enzyme to check for direct interference. |
| Cellular Stress: High concentrations of this compound or DMSO may be causing cellular stress, leading to non-specific responses. | Perform a dose-response curve for cytotoxicity to determine the non-toxic concentration range. Keep the final DMSO concentration consistent and as low as possible across all wells. |
Experimental Protocols & Data Presentation
Determining this compound's IC50 for Phosphodiesterase Inhibition
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against a specific phosphodiesterase isoenzyme using a commercially available luminescent assay kit.
Experimental Workflow:
Quantitative Data Summary (Hypothetical Data for this compound):
| PDE Isoenzyme | This compound IC50 (µM) |
| PDE1 | > 100 |
| PDE2 | 50.2 |
| PDE3 | 15.8 |
| PDE4 | 2.5 |
| PDE5 | 8.9 |
Note: The above IC50 values are for illustrative purposes only and must be determined experimentally.
Characterizing this compound's Effect on cAMP Signaling
This protocol describes a method to measure changes in intracellular cAMP levels in response to this compound using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Signaling Pathway Diagram:
Experimental Protocol:
-
Cell Seeding: Seed cells expressing the target adenosine receptor or PDE into a 384-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound (or vehicle control) to the wells.
-
Agonist Stimulation (for antagonist testing): Add a known adenosine receptor agonist (e.g., NECA) to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and add HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).
-
Incubation: Incubate at room temperature to allow for antibody-cAMP binding.
-
Plate Reading: Read the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate the ratio of the two emission wavelengths and determine the EC50 or IC50 of this compound.
Quantitative Data Summary (Hypothetical Data for this compound):
| Cell Line | Assay Mode | This compound EC50/IC50 (µM) |
| HEK293 (expressing A2A receptor) | Antagonist (vs. NECA) | 0.85 |
| HT-29 (endogenous PDE4) | Agonist (cAMP accumulation) | 1.2 |
Note: The above EC50/IC50 values are for illustrative purposes only and must be determined experimentally.
Assessing this compound's Cytotoxicity
This protocol details the use of the MTT assay to evaluate the effect of this compound on cell viability.
Troubleshooting Logic Diagram:
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Quantitative Data Summary (Hypothetical Data for this compound):
| Cell Line | Incubation Time (h) | This compound IC50 (µM) |
| A549 (Lung Carcinoma) | 48 | 25.6 |
| MCF-7 (Breast Cancer) | 48 | 42.1 |
| HEK293 (Human Embryonic Kidney) | 48 | > 100 |
Note: The above IC50 values are for illustrative purposes only and must be determined experimentally.
References
Technical Support Center: Overcoming Poor Bioavailability of Laprafylline in Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Laprafylline. The focus is on addressing the challenges associated with its poor bioavailability in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a xanthine derivative investigated for its bronchodilating effects. It is believed to exert its therapeutic action by inhibiting the enzyme cyclic nucleotide phosphodiesterase (PDE). This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn promotes the relaxation of bronchial smooth muscle.
Q2: We are observing low and variable plasma concentrations of this compound in our animal studies. What could be the reason?
Low and variable plasma concentrations of this compound following oral administration are likely attributable to its poor bioavailability. Like many other xanthine derivatives, this compound is presumed to have low aqueous solubility, which can significantly limit its dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream.
Q3: What are the key physicochemical properties of this compound I should be aware of?
While extensive data on this compound's physicochemical properties are not widely available, based on its structure as a xanthine derivative, it is expected to have the following characteristics:
| Property | Expected Value/Characteristic |
| Molecular Formula | C₂₉H₃₆N₆O₂ |
| Molecular Weight | 500.64 g/mol |
| Aqueous Solubility | Expected to be low |
| LogP | Likely to be high, indicating lipophilicity |
| pKa | May have both acidic and basic properties |
| Solubility | Reported to be soluble in DMSO |
Q4: What formulation strategies can we employ to improve the in vivo bioavailability of this compound?
Several formulation strategies can be explored to enhance the oral bioavailability of this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and, consequently, its absorption.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs like this compound in the gastrointestinal fluids and facilitate their absorption through the lymphatic pathway, bypassing first-pass metabolism.[1]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to faster dissolution and improved absorption. Solid Lipid Nanoparticles (SLNs) are a promising option.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Cmax and AUC values in pharmacokinetic studies. | Poor dissolution of this compound in the GI tract. | 1. Formulation Enhancement: Prepare a solid dispersion of this compound with a suitable polymer (e.g., PVP, HPMC). 2. Lipid-Based System: Formulate this compound in a Self-Emulsifying Drug Delivery System (SEDDS). |
| High inter-individual variability in plasma concentrations. | Inconsistent dissolution and absorption due to physiological variations. | 1. Controlled Release Formulation: Develop a sustained-release solid dispersion to provide more consistent drug release. 2. Standardize Experimental Conditions: Ensure strict adherence to fasting protocols and other experimental conditions. |
| Precipitation of this compound in aqueous media during in vitro assays. | Low aqueous solubility of the compound. | 1. Use of Co-solvents: Add a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) to the aqueous medium. 2. Incorporate Surfactants: Include a biocompatible surfactant (e.g., Tween 80) to aid in solubilization. |
| Inconsistent results between in vitro dissolution and in vivo performance. | The complexity of the in vivo environment is not fully captured by simple in vitro models. | 1. Use of Biorelevant Media: Employ fasted state simulated intestinal fluid (FaSSIF) and fed state simulated intestinal fluid (FeSSIF) for in vitro dissolution studies to better mimic in vivo conditions. |
Data Presentation
The following table summarizes the pharmacokinetic parameters of a model xanthine derivative, Pentoxifylline, in a standard solution versus a Solid Lipid Nanoparticle (SLN) formulation, demonstrating the potential for bioavailability enhancement.[2]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋ₜ (ng·h/mL) | Relative Bioavailability (%) |
| Pentoxifylline Solution | 1580 ± 210 | 1.0 ± 0.2 | 3450 ± 450 | 100 |
| Pentoxifylline-loaded SLNs | 2150 ± 280 | 1.5 ± 0.3 | 5175 ± 620 | 150 |
Data presented as mean ± SD (n=6 rats). Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC₀₋ₜ = Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
Experimental Protocols
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone K30) in a 1:4 w/w ratio in a suitable organic solvent (e.g., methanol) with stirring until a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Drying: Dry the resulting solid mass in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution profile, and solid-state properties (e.g., using DSC and XRD).
In Vivo Bioavailability Study in Rats
-
Animal Model: Use male Wistar rats (200-250 g) and fast them overnight (12 hours) before the experiment, with free access to water.
-
Dosing: Administer the this compound formulation (e.g., solid dispersion suspended in 0.5% w/v carboxymethyl cellulose solution) orally via gavage at a dose equivalent to 10 mg/kg of this compound. For comparison, administer a control formulation of unprocessed this compound suspended in the same vehicle.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Separation: Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Proposed signaling pathway for this compound's mechanism of action.
Caption: Experimental workflow for enhancing this compound's bioavailability.
Caption: Logical troubleshooting workflow for poor in vivo bioavailability.
References
Technical Support Center: Addressing Off-Target Effects of Laprafylline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address potential off-target effects of Laprafylline in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a xanthine derivative that primarily functions by inhibiting phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates various downstream signaling pathways.[1][2][3]
Q2: What are the known off-target effects of xanthine derivatives like this compound?
A2: Xanthine derivatives are known to have several off-target effects, primarily due to their structural similarity to endogenous purines. The most common off-target effect is the antagonism of adenosine receptors (A1, A2A, A2B, and A3).[2] Additionally, non-specific inhibition of other phosphodiesterase isoforms or even unrelated kinases can occur, leading to a range of cellular responses.[4][5]
Q3: How can I minimize off-target effects in my experiments?
A3: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound, perform control experiments with structurally related but inactive compounds, and validate key findings using alternative methods such as RNAi or CRISPR-Cas9 to confirm that the observed phenotype is due to the inhibition of the intended target.
Troubleshooting Guides
Unexpected Results in Cell-Based Assays
Q: My cell viability assay shows inconsistent results after treatment with this compound. What could be the cause?
A: Inconsistent results in cell viability assays can stem from several factors.[6][7][8][9] this compound's off-target effects on adenosine receptors or other signaling pathways can influence cell proliferation and metabolism, which are often the readouts of viability assays.[2]
-
Troubleshooting Steps:
-
Confirm Cell Health: Ensure your cell cultures are healthy and free from contamination.
-
Optimize Seeding Density: Cell density can significantly impact assay results.
-
Assay Choice: Consider that different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). An off-target effect might influence one parameter more than another.[6]
-
Dose-Response Curve: Perform a detailed dose-response curve to identify the optimal concentration range.
-
Control Compound: Use a structurally similar but inactive analog of this compound as a negative control.
-
High Background in Immunoassays (ELISA)
Q: I am observing high background noise in my ELISA experiments when using this compound-treated samples. How can I troubleshoot this?
A: High background in ELISA can be caused by non-specific binding of antibodies or other components.[10][11][12][13][14] this compound or its metabolites could potentially interfere with the assay components.
-
Troubleshooting Steps:
-
Washing Steps: Increase the number and duration of washing steps to remove unbound reagents.[11][12]
-
Blocking: Optimize the blocking buffer and incubation time to reduce non-specific binding.[10]
-
Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentrations.
-
Sample Dilution: Dilute your samples to reduce potential interfering substances.
-
Reagent Controls: Run controls with each component of the ELISA to identify the source of the high background.
-
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a method to assess the selectivity of this compound against a panel of kinases.
-
Prepare Kinase Panel: Obtain a panel of purified, active kinases representing different branches of the kinome.
-
Compound Preparation: Prepare a serial dilution of this compound and a known broad-spectrum kinase inhibitor (e.g., staurosporine) as a positive control.
-
Kinase Assay:
-
In a 384-well plate, add the kinase, a suitable substrate, and ATP.
-
Add the diluted this compound or control compound.
-
Incubate at the optimal temperature for the kinase reaction.
-
-
Detection: Use a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™) to measure kinase activity.
-
Data Analysis: Calculate the IC50 values for this compound against each kinase to determine its selectivity profile.
Protocol 2: Competitive Binding Assay for Adenosine Receptor Off-Targeting
This protocol is designed to determine if this compound binds to adenosine receptors.
-
Cell Culture: Culture cells endogenously expressing the adenosine receptor subtype of interest (e.g., A1, A2A).
-
Radioligand Binding:
-
Prepare cell membranes from the cultured cells.
-
Incubate the membranes with a known radiolabeled ligand for the specific adenosine receptor subtype.
-
Add increasing concentrations of unlabeled this compound.
-
-
Separation and Detection:
-
Separate the bound and free radioligand using filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
-
Data Analysis: Determine the Ki (inhibition constant) of this compound for the adenosine receptor by analyzing the displacement of the radioligand.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)
| Kinase Target | IC50 (nM) |
| PDE4D (On-Target) | 15 |
| PKA | >10,000 |
| PKCα | >10,000 |
| MAPK1 | 8,500 |
| AAK1 | 5,200 |
| ZAK | 7,800 |
Table 2: Adenosine Receptor Binding Affinity of this compound (Hypothetical Data)
| Receptor Subtype | Ki (nM) |
| PDE4D (On-Target) | 15 (IC50) |
| Adenosine A1 | 1,200 |
| Adenosine A2A | 850 |
| Adenosine A2B | 2,500 |
| Adenosine A3 | >10,000 |
Visualizations
Caption: Workflow for identifying this compound's off-target effects.
Caption: this compound inhibits PDE, increasing cAMP levels.
Caption: this compound may antagonize adenosine receptors.
References
- 1. Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 5.14 Xanthine Derivatives – Nursing Pharmacology [wtcs.pressbooks.pub]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. researchgate.net [researchgate.net]
- 6. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 7. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 8. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. How to deal with high background in ELISA | Abcam [abcam.com]
- 11. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 12. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 13. sinobiological.com [sinobiological.com]
- 14. novateinbio.com [novateinbio.com]
Technical Support Center: Minimizing Laprafylline Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Laprafylline during sample preparation. The information is presented in a user-friendly question-and-answer format, addressing specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a xanthine derivative.[1] Xanthines are a class of purine alkaloids.[1] This class also includes naturally occurring compounds like caffeine and theophylline.[1][2] Understanding its chemical nature is crucial for predicting its stability and potential degradation pathways.
Q2: What are the primary factors that can cause this compound degradation during sample preparation?
Based on the behavior of similar xanthine derivatives, the primary factors contributing to degradation are:
-
Temperature: Elevated temperatures can lead to thermal decomposition.[3][4][5]
-
pH: Both acidic and alkaline conditions can catalyze hydrolytic degradation.[6][7]
-
Light Exposure: Photodegradation can occur upon exposure to certain wavelengths of light.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.[8]
Q3: What are the recommended storage conditions for this compound and its solutions?
To maintain the integrity of this compound, it is recommended to store the solid compound in a dry, dark environment. Short-term storage at 0-4°C and long-term storage at -20°C are advisable. Stock solutions should also be stored under similar refrigerated or frozen conditions and protected from light.
Troubleshooting Guide
This guide addresses common problems encountered during this compound sample preparation and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound in analytical assays. | Degradation during sample processing. | • Control Temperature: Avoid heating samples. If necessary, use the lowest possible temperature for the shortest duration. Perform extraction and processing steps on ice or at refrigerated temperatures. • Control pH: Buffer the sample solution to a neutral or slightly acidic pH. Avoid exposure to strong acids or bases. • Protect from Light: Work in a dimly lit environment or use amber-colored vials and glassware. Wrap containers in aluminum foil. • Degas Solvents: Use degassed solvents for sample preparation and chromatography to minimize oxidative degradation. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | • Conduct Forced Degradation Studies: Intentionally degrade a small amount of this compound under various stress conditions (acid, base, heat, light, oxidation) to identify the retention times of potential degradation products.[9][10][11] This will help in confirming if the unknown peaks are indeed degradants. • Optimize Chromatographic Method: Ensure your analytical method is a stability-indicating method capable of separating the parent drug from all potential degradation products.[12][13][14] |
| Inconsistent results between replicate samples. | Variable degradation due to inconsistent sample handling. | • Standardize Protocol: Ensure all samples are processed under identical conditions (temperature, time, light exposure, pH). • Minimize Processing Time: Prepare samples as quickly as possible and analyze them promptly or store them appropriately until analysis. |
| Precipitation of this compound during sample preparation. | Poor solubility in the chosen solvent system. | • Solvent Selection: this compound, as a xanthine derivative, may have limited aqueous solubility. Consider using a co-solvent like methanol or acetonitrile. Test solubility in different pH conditions, as xanthine derivatives can be more soluble in acidic or basic solutions. • Sonication: Use an ultrasonic bath to aid dissolution, but monitor the temperature to prevent degradation. |
Experimental Protocols
Below are detailed methodologies for key experiments related to assessing and minimizing this compound degradation.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[15]
-
Thermal Degradation: Expose the solid drug powder to 100°C for 48 hours.[4] Dissolve in the mobile phase for analysis.
-
Photodegradation: Expose the stock solution in a transparent container to direct sunlight or a photostability chamber for 48 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration and analyze using a validated HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol outlines a general approach for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a common starting point for xanthine derivatives.
-
Mobile Phase: A gradient elution is often necessary to separate polar and non-polar compounds. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[12][13][14]
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study on a xanthine derivative, illustrating the kind of information that should be collected.
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | 3.5 min |
| 0.1 M NaOH, 60°C, 24h | 28.7 | 3 | 4.2 min |
| 3% H₂O₂, RT, 24h | 11.5 | 1 | 5.1 min |
| Heat (100°C), 48h | 8.9 | 1 | 6.8 min |
| Photolysis, 48h | 5.3 | 2 | 2.9 min |
Visualizations
Signaling Pathway of Xanthine Metabolism
This diagram illustrates the general metabolic pathway of xanthines, which can provide insights into potential enzymatic degradation.
Caption: General metabolic pathway of xanthine to uric acid.
Experimental Workflow for this compound Sample Preparation and Analysis
This workflow outlines the key steps to minimize degradation during sample preparation for analysis.
Caption: Workflow for this compound sample preparation and analysis.
Logical Relationship of Factors Causing Degradation
This diagram illustrates the relationship between various environmental factors and the potential degradation of this compound.
Caption: Factors influencing this compound degradation.
References
- 1. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 8. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 9. medcraveonline.com [medcraveonline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjpsonline.com [wjpsonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. google.com [google.com]
How to resolve inconsistent results in Laprafylline studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve potential inconsistencies in studies involving Laprafylline.
Troubleshooting Guide & FAQs
This section addresses common issues that may lead to variable or inconsistent results in this compound experiments.
Question: Why am I observing different IC50 values for this compound in my phosphodiesterase (PDE) inhibition assays across different experiments?
Answer: Variations in IC50 values for PDE inhibitors like this compound can arise from several factors. A primary reason is the concentration of the substrate (cAMP or cGMP) used in the assay. The IC50 value of a competitive inhibitor is dependent on the substrate concentration.[1][2] Ensure that the substrate concentration is consistent across all experiments and is ideally at or below the Michaelis-Menten constant (Km) for the specific PDE isoform being studied. Additionally, differences in enzyme concentration, incubation time, and the specific buffer conditions can all contribute to variability.[1] It is also crucial to ensure that the inhibitor itself is not unstable under the assay conditions.
Question: My adenosine receptor binding assay results with this compound are not reproducible. What could be the cause?
Answer: Inconsistent results in adenosine receptor binding assays can stem from several sources. The choice of radioligand and its specific activity are critical. Different radioligands can have different binding kinetics and affinities, which can influence the calculated Ki for this compound. Ensure the radioligand concentration is appropriate, typically at or below its Kd value, to accurately determine the inhibitor's affinity.[3][4] Variability in membrane preparation quality, protein concentration, and incubation conditions (time and temperature) can also significantly impact results. Finally, the buffer composition, including the presence of specific ions, can modulate receptor conformation and ligand binding.
Question: I am seeing unexpected off-target effects in my cell-based assays with this compound. How can I troubleshoot this?
Answer: this compound, as a xanthine derivative, may interact with multiple targets.[5][6] While it is primarily known as a PDE inhibitor, it may also exhibit antagonist activity at adenosine receptors.[6] To dissect the observed effects, consider using selective antagonists for different adenosine receptor subtypes in parallel with your this compound experiments. This can help determine if the off-target effects are mediated by these receptors. Additionally, performing a counterscreen against a panel of related receptors and enzymes can help identify unexpected interactions.
Question: The bronchodilatory effects of this compound in my animal models are not consistent. What factors should I consider?
Answer: In vivo studies introduce a higher level of complexity. Pharmacokinetic and pharmacodynamic variability can be significant between subjects.[7][8][9] Factors such as the route of administration, formulation, and metabolism of this compound can lead to different effective concentrations at the target tissue. It is also important to consider the physiological state of the animals, as this can influence the baseline airway tone and the response to a bronchodilator. Monitoring plasma concentrations of this compound alongside the pharmacodynamic measurements can help to normalize for pharmacokinetic variability.
Data Presentation: Illustrative Comparison of IC50 Values
The following table illustrates how different experimental conditions can lead to variations in the measured IC50 values for a hypothetical PDE inhibitor, similar to this compound. This highlights the importance of standardized protocols.
| Study | PDE Isoform | Substrate (cAMP) Concentration | Cell Line/Enzyme Source | IC50 (µM) |
| A | PDE4B | 1 µM (at Km) | Recombinant Human PDE4B | 5.2 |
| B | PDE4B | 10 µM (above Km) | Recombinant Human PDE4B | 15.8 |
| C | PDE4B | 1 µM (at Km) | Rat Lung Homogenate | 8.9 |
| D | PDE5A | 1 µM (at Km) | Recombinant Human PDE5A | > 100 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Phosphodiesterase (PDE) Activity Assay (Luminescent)
This protocol is adapted from commercially available luminescent assays for measuring PDE activity.[10][11][12]
-
Reagent Preparation:
-
Prepare the PDE reaction buffer (e.g., Tris-HCl, MgCl2).
-
Dilute the purified PDE enzyme to the desired concentration in the reaction buffer.
-
Prepare serial dilutions of this compound and a known PDE inhibitor (positive control) in the reaction buffer.
-
Prepare the cAMP or cGMP substrate at a concentration of 2X the final desired concentration.
-
-
Assay Procedure:
-
Add the diluted this compound or control inhibitor to the wells of a 384-well plate.
-
Add the diluted PDE enzyme to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the 2X substrate solution.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a termination buffer containing a broad-spectrum PDE inhibitor (e.g., IBMX).[11]
-
-
Detection:
-
Add the detection reagents (e.g., containing a protein kinase, ATP, and a luciferase) as per the manufacturer's instructions.
-
Incubate to allow for the conversion of remaining cAMP/cGMP and subsequent ATP depletion.
-
Measure the luminescence using a plate reader. The signal will be inversely proportional to the PDE activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Adenosine Receptor Binding Assay (Radioligand)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for a specific adenosine receptor subtype.[3][13]
-
Reagent Preparation:
-
Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2).
-
Prepare cell membranes expressing the target adenosine receptor subtype.
-
Prepare serial dilutions of this compound and a known adenosine receptor antagonist (positive control) in the binding buffer.
-
Dilute a selective radioligand (e.g., [3H]DPCPX for A1 receptors, [3H]ZM241385 for A2A receptors) to a working concentration (typically at or below its Kd).[3]
-
-
Assay Procedure:
-
In a 96-well plate, combine the diluted this compound or control, the radioligand solution, and the cell membrane suspension.
-
For determining non-specific binding, use a high concentration of a known non-labeled antagonist.
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at room temperature or 4°C.
-
-
Filtration and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding at each concentration of this compound.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to obtain the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for inhibitor characterization.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Integration of pharmacometabolomics with pharmacokinetics and pharmacodynamics: towards personalized drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of the relationship between pharmacokinetics and pharmacodynamics in drug development and therapeutic equivalence: a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]
- 11. promega.com [promega.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Laprafylline and Assay Interference
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with laprafylline interfering with common laboratory assays. As a xanthine derivative, this compound shares structural similarities with other compounds in its class, which may lead to cross-reactivity in certain analytical methods. This guide offers troubleshooting advice and frequently asked questions to address potential challenges during experimentation.
Disclaimer: There is currently limited specific data on the interference of this compound in common laboratory assays. The guidance provided here is based on the chemical properties of this compound as a xanthine derivative and known interferences of structurally related compounds, such as theophylline and caffeine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with laboratory assays?
This compound is a xanthine derivative that acts as a phosphodiesterase inhibitor with bronchodilating effects. Its chemical structure, featuring a purine-2,6-dione core, is similar to other xanthines like theophylline and caffeine. This structural similarity is the primary reason it may cross-react with antibodies or other reagents in certain laboratory assays, particularly immunoassays, potentially leading to inaccurate results.
Q2: Are there any specific assays known to be affected by this compound?
Currently, there are no specific studies documenting the interference of this compound in particular assays. However, based on data from related xanthine compounds, there is a theoretical potential for interference in the following types of assays:
-
Therapeutic Drug Monitoring (TDM) Immunoassays for Theophylline: Some older or less specific immunoassays for theophylline have shown cross-reactivity with other xanthines.[1][2][3]
-
Enzyme Immunoassays (EIAs) and Fluorescence Polarization Immunoassays (FPIAs): These methods are susceptible to cross-reactivity from structurally similar molecules.[2][4]
-
Drug Screening Immunoassays: While less likely, structurally complex molecules can sometimes produce unexpected cross-reactivity in screening panels for drugs of abuse.
It is important to note that many modern immunoassays are designed to be highly specific.[5]
Q3: Can this compound cause false-positive results in drug screening panels?
There is no direct evidence to suggest that this compound causes false-positive results in standard drug screening panels (e.g., for amphetamines, opioids, cannabinoids). However, due to the inherent potential for cross-reactivity in immunoassays, this possibility cannot be entirely excluded without specific validation studies.[6][7] If a false positive is suspected in a subject known to be taking this compound, a more specific confirmatory test, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), is recommended.
Q4: What should I do if I suspect this compound is interfering with my assay?
If you suspect interference, a systematic troubleshooting approach is recommended. This may include sample dilution, analysis with an alternative method, and the use of blocking agents. For a detailed workflow, please refer to the Troubleshooting Guide section below.
Troubleshooting Guide
Unexpected or inconsistent results in the presence of this compound may be due to assay interference. The following steps can help identify and mitigate these effects.
Initial Assessment
-
Review Assay Specificity: Consult the assay's package insert or manufacturer's documentation for information on known cross-reactants. While this compound may not be listed, the documentation may provide insights into the assay's susceptibility to interference from structurally similar compounds.
-
Confirm Patient/Sample Status: Verify that the subject has been administered this compound and attempt to correlate the timing of sample collection with the dosing schedule.
Experimental Troubleshooting
If interference is still suspected, the following experimental protocols can be employed:
Protocol 1: Serial Dilution
-
Objective: To determine if the interference is dose-dependent.
-
Methodology:
-
Prepare a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8) using the appropriate assay diluent.
-
Analyze the diluted samples.
-
Multiply the results by the dilution factor to calculate the corrected concentration for each dilution.
-
-
Interpretation: If a consistent, linear recovery is observed across the dilution series, interference is less likely. A non-linear response, where the corrected concentration changes with the dilution factor, suggests the presence of an interfering substance.[8]
Protocol 2: Analysis by an Alternative Method
-
Objective: To confirm the initial result using a different analytical principle.
-
Methodology:
-
Re-analyze the sample using a more specific confirmatory method, such as:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
-
-
Interpretation: A significant discrepancy between the initial assay result and the confirmatory method strongly indicates interference in the original assay.
Protocol 3: Use of Heterophile Blocking Agents
-
Objective: To mitigate interference from heterophile antibodies, which can be a source of interference in immunoassays.
-
Methodology:
-
Pre-treat the sample with a commercially available heterophile antibody blocking reagent according to the manufacturer's instructions.
-
Re-analyze the treated sample.
-
-
Interpretation: A substantial change in the result after treatment suggests that heterophile antibody interference may have been a contributing factor.[8]
Data on Structurally Related Compounds
Due to the lack of specific data for this compound, the following table summarizes known cross-reactivity information for theophylline immunoassays, which may provide some insight into potential interferences.
| Compound | Assay Type | Observation |
| Caffeine | Fluorescence Polarization Immunoassay | Can interfere with some theophylline assays, leading to falsely elevated results.[2][4] |
| 8-Chlorotheophylline | Apoenzyme Reactivation Immunoassay | Demonstrated cross-reactivity.[3] |
| 1,7-Dimethylxanthine | Apoenzyme Reactivation Immunoassay | Demonstrated cross-reactivity.[3] |
| Pentoxifylline | General (Theophylline Assays) | Not detected by most specific theophylline immunoassays.[5] |
| Dyphylline | General (Theophylline Assays) | Not detected by most specific theophylline immunoassays.[5] |
Visualizing Workflows and Logical Relationships
Diagram 1: General Immunoassay Workflow
Caption: A simplified workflow of a typical immunoassay from sample collection to result reporting.
Diagram 2: Troubleshooting Unexpected Assay Results
Caption: A decision tree for troubleshooting suspected assay interference.
References
- 1. A rapid monoclonal antibody blood theophylline assay; lack of cross-reactivity with enprofylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interference by caffeine in polarization fluoroimmunoassays for theophylline in external quality assurance samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of serum theophylline by apoenzyme reactivation immunoassay system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference by caffeine in polarization fluoroimmunoassays for theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. hugheylab.org [hugheylab.org]
- 7. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myadlm.org [myadlm.org]
Technical Support Center: Validating a New Experimental Protocol for Laprafylline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating new experimental protocols for Laprafylline.
Introduction to this compound
This compound is a xanthine derivative that is understood to exert its effects primarily through the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Xanthine derivatives may also act as adenosine receptor antagonists. This dual activity makes this compound a compound of interest for various therapeutic areas. This guide will provide protocols and troubleshooting advice for assays designed to characterize these activities.
Putative Signaling Pathway of this compound
The proposed primary mechanism of action for this compound involves the inhibition of phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE, this compound increases intracellular cAMP levels. Elevated cAMP then leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a cellular response.
Caption: Putative signaling pathway of this compound via phosphodiesterase inhibition.
Experimental Protocols
Phosphodiesterase (PDE) Activity Assay
This protocol is designed to measure the ability of this compound to inhibit PDE activity. A common method is a colorimetric or luminescent assay that measures the product of the PDE reaction.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.4).[2]
-
Prepare a purified PDE enzyme solution.
-
If using a coupled-enzyme assay, prepare the necessary detection reagents as per the manufacturer's instructions (e.g., 5'-nucleotidase, phosphate detection reagent).[4]
-
-
Assay Procedure:
-
Add the reaction buffer to the wells of a microplate.
-
Add serial dilutions of this compound or a known PDE inhibitor (positive control) to the wells.
-
Add the PDE enzyme to the wells and incubate briefly.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate at a controlled temperature (e.g., 30°C or 37°C) for a defined period.[2][4]
-
Stop the reaction (e.g., by boiling or adding a stop solution).[2]
-
Add the detection reagents and measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Caption: Experimental workflow for a phosphodiesterase (PDE) activity assay.
Adenosine Receptor Binding Assay
This protocol determines if this compound can act as an antagonist at adenosine receptors. This is a competitive binding assay using a radiolabeled ligand.
Methodology:
-
Reagent Preparation:
-
Prepare cell membranes from a cell line expressing the adenosine receptor subtype of interest (e.g., A1, A2A).
-
Prepare a stock solution of this compound.
-
Prepare a radiolabeled adenosine receptor antagonist (e.g., [3H]ZM241385 for A2A receptors).[5][6]
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5][6]
-
-
Assay Procedure:
-
In a microplate, combine the cell membranes, radiolabeled antagonist, and varying concentrations of this compound or a known unlabeled antagonist (positive control).
-
Incubate at room temperature for a specified time (e.g., 1 hour) to allow binding to reach equilibrium.[5][6]
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the Ki (inhibitory constant).
-
Caption: Workflow for an adenosine receptor competitive binding assay.
Quantitative Data Summary
The following tables present hypothetical data for this compound based on expected outcomes for a xanthine derivative with PDE inhibitory and potential adenosine receptor antagonist activity. These tables are for illustrative purposes and should be replaced with actual experimental data.
Table 1: Phosphodiesterase Inhibition by this compound
| This compound Concentration (µM) | % PDE Inhibition (Mean ± SD, n=3) |
| 0.01 | 5.2 ± 1.1 |
| 0.1 | 15.8 ± 2.5 |
| 1 | 48.9 ± 3.2 |
| 10 | 85.1 ± 1.9 |
| 100 | 98.6 ± 0.8 |
Table 2: Adenosine A2A Receptor Binding Affinity of this compound
| This compound Concentration (nM) | % Specific Binding of [3H]ZM241385 (Mean ± SD, n=3) |
| 0.1 | 95.3 ± 2.1 |
| 1 | 88.7 ± 3.4 |
| 10 | 52.1 ± 4.0 |
| 100 | 12.5 ± 2.8 |
| 1000 | 2.1 ± 0.9 |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent pipetting. | Use calibrated pipettes and practice consistent technique. |
| Cell clumping or uneven cell seeding. | Ensure a single-cell suspension before plating; gently mix cells before dispensing. | |
| Edge effects in the microplate. | Avoid using the outermost wells of the plate or fill them with buffer. | |
| Low signal or no response | Inactive enzyme or compound. | Verify the activity of the enzyme with a known inhibitor; check the integrity of the this compound stock. |
| Incorrect assay conditions (pH, temperature). | Optimize buffer pH and incubation temperature for the specific enzyme. | |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal incubation period. | |
| High background signal | Contaminated reagents. | Use fresh, high-quality reagents. |
| Non-specific binding of antibodies or ligands. | Increase the number of wash steps; add a blocking agent to the buffer. | |
| Autofluorescence of the compound. | Run a control with this compound alone to measure its intrinsic fluorescence. | |
| Unexpected results (e.g., potentiation instead of inhibition) | Off-target effects of this compound. | Test this compound in a panel of related assays to assess its specificity. |
| Assay interference. | Run controls to ensure this compound is not directly affecting the detection system. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving this compound?
A1: this compound, like many organic small molecules, is likely soluble in dimethyl sulfoxide (DMSO). It is crucial to determine the final concentration of DMSO in the assay and ensure it does not exceed a level that affects cell viability or enzyme activity (typically <0.5%).
Q2: How should I store my this compound stock solution?
A2: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Q3: What controls should I include in my experiments?
A3: Essential controls include:
-
Negative control: Vehicle (e.g., DMSO) only, to determine the baseline response.
-
Positive control: A known inhibitor (for PDE assays) or antagonist (for receptor binding assays) to validate the assay system.
-
No-enzyme control: To measure the background signal in the absence of enzymatic activity.
-
Compound-only control: To check for any interference of this compound with the detection method.
Q4: How can I be sure that the observed effect is due to PDE inhibition?
A4: To confirm the mechanism of action, you can perform downstream functional assays. For example, measure the intracellular levels of cAMP in cells treated with this compound. An increase in cAMP would be consistent with PDE inhibition.
Q5: What cell lines are appropriate for these assays?
A5: For PDE assays, you can use purified PDE enzymes or lysates from cells known to express the PDE subtype of interest. For adenosine receptor binding assays, use cell lines that have been engineered to overexpress the specific adenosine receptor subtype you are studying.
Q6: At what stage of cell growth should I perform my cell-based assays?
A6: It is recommended to use cells in the logarithmic growth phase and at a consistent confluency to ensure reproducibility.[3]
Q7: Can I use this protocol for other xanthine derivatives?
A7: Yes, these general protocols for PDE activity and adenosine receptor binding are applicable to other small molecule inhibitors and antagonists and can be adapted for other xanthine derivatives. However, optimization of specific conditions such as buffer composition, incubation times, and concentrations will be necessary for each new compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. content.abcam.com [content.abcam.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Laprafylline Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of Laprafylline by adjusting pH.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the solubilization of this compound.
Q1: Why is my this compound not dissolving in aqueous solutions?
A1: this compound is a weakly basic compound with inherently low aqueous solubility.[1][2] Like many xanthine derivatives, it tends to have poor water solubility due to strong intermolecular hydrogen bonds.[1] To enhance its solubility, the pH of the solution needs to be adjusted.
Q2: At what pH should I expect this compound to be most soluble?
A2: As a weak base with a predicted pKa of approximately 4.3, this compound's solubility increases as the pH of the solution becomes more acidic.[3] Generally, for a weak base, solubility is significantly enhanced at pH values at least 2 units below its pKa. Therefore, you should expect higher solubility at a pH of around 2-3.
Q3: I've lowered the pH, but the solubility is still not as high as I expected. What could be the issue?
A3: Several factors could be at play:
-
Insufficient pH reduction: Ensure your final pH is sufficiently low. A pH closer to 2 will be more effective than a pH of 4.
-
Buffer effects: The type and concentration of the buffer used can influence solubility. Some buffer salts can interact with the drug substance. It is advisable to use common pharmaceutical buffers as recommended in the experimental protocol.
-
Equilibration time: It is crucial to allow sufficient time for the drug to dissolve and reach equilibrium. This can take several hours.[4]
-
Common ion effect: If your acidic solution contains an ion that is also present in the this compound salt (if you are using a salt form), it could suppress solubility.
Q4: Can I use any acid to adjust the pH?
A4: While technically various acids can be used to lower the pH, it is best to use acids that are compatible with your downstream applications. Hydrochloric acid (HCl) is a common choice for initial solubility studies. For cell-based assays or in vivo studies, it is critical to use biocompatible buffers and pH adjusting agents.
Q5: What is the risk of chemical degradation when lowering the pH?
A5: Adjusting the pH to highly acidic conditions can potentially lead to the degradation of some compounds. It is recommended to assess the stability of this compound at the desired pH over the duration of your experiment. This can be done by analyzing the sample at different time points using a stability-indicating method like HPLC.
This compound Solubility Profile
The following table provides an illustrative example of the expected pH-dependent solubility of this compound. Please note that these are representative values based on the general behavior of weakly basic xanthine derivatives and should be confirmed experimentally.
| pH | Expected this compound Solubility (mg/mL) |
| 2.0 | > 10 |
| 3.0 | 5 - 10 |
| 4.0 | 1 - 5 |
| 5.0 | 0.1 - 1 |
| 6.0 | < 0.1 |
| 7.0 | < 0.1 |
| 8.0 | < 0.1 |
Experimental Protocol: Determination of pH-Solubility Profile of this compound
This protocol outlines the shake-flask method, a standard approach for determining the equilibrium solubility of a compound at various pH values.[5]
Materials:
-
This compound powder
-
Calibrated pH meter
-
Analytical balance
-
A series of buffers (e.g., phosphate, acetate, and citrate buffers) covering a pH range of 2 to 8
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Prepare Buffer Solutions: Prepare a series of buffers at different pH values (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, and 8.0).
-
Add Excess this compound: To a series of vials, add a pre-weighed excess amount of this compound to a fixed volume of each buffer solution. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solids to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection and Filtration: Carefully withdraw a supernatant aliquot from each vial using a syringe and filter it through a syringe filter to remove any remaining undissolved particles.
-
pH Measurement: Measure the pH of the filtrate to confirm the final pH of the solution.
-
Concentration Analysis: Analyze the concentration of this compound in each filtered sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Plot the measured solubility of this compound (in mg/mL or µg/mL) as a function of the final measured pH.
Visualizing the Process and Principles
The following diagrams illustrate the experimental workflow and the underlying chemical principles governing this compound's solubility.
Caption: Experimental workflow for determining the pH-solubility profile of this compound.
Caption: Relationship between pH, ionization, and this compound solubility.
References
- 1. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of the aqueous solubility of xanthine derivatives on the release mechanism from ethylcellulose matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acid base - Caffeine dissolution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. who.int [who.int]
- 5. researchgate.net [researchgate.net]
Preventing Laprafylline precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of Laprafylline in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a xanthine derivative with the chemical formula C29H36N6O2 and a molecular weight of approximately 500.65 g/mol [1][2]. It is being investigated for its bronchodilating effects and may act by inhibiting cAMP phosphodiesterase[1]. For research purposes, it is typically supplied as a powder and should be stored in a dry, dark environment at 0-4°C for short-term use or -20°C for long-term storage[1].
Q2: I am observing a precipitate in my cell culture medium after adding this compound. What are the common causes?
Precipitation of compounds in cell culture media can be attributed to several factors:
-
Temperature Fluctuations: Exposing media to repeated freeze-thaw cycles or significant temperature shifts can cause high molecular weight components, including some drugs, to fall out of solution.
-
pH Instability: Changes in the pH of the cell culture medium can alter the solubility of dissolved compounds, leading to precipitation.
-
High Salt and Metal Concentrations: Cell culture media are complex solutions containing various salts and metals. The addition of a new compound can sometimes lead to reactions that form insoluble salts[3]. For instance, calcium salts are particularly prone to precipitation[4].
-
Evaporation: Evaporation of the medium can increase the concentration of all its components, potentially exceeding the solubility limit of this compound or other media constituents[4].
-
Solvent Shock: If this compound is dissolved in a solvent like DMSO, adding this concentrated solution too quickly to the aqueous cell culture medium can cause the drug to precipitate out as it is not as soluble in the aqueous environment[5].
Q3: How can I prepare a stock solution of this compound to minimize precipitation?
For compounds that are not readily soluble in aqueous solutions, a common practice is to first dissolve them in a small amount of a sterile, cell-culture grade organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. When preparing the final working concentration in the cell culture medium, it is crucial to dilute the stock solution sufficiently to prevent the final DMSO concentration from exceeding a level that is toxic to the cells, typically recommended to be below 0.1%[6].
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Problem: Precipitate forms immediately after adding this compound to the cell culture medium.
Potential Cause & Solution Workflow
Caption: Workflow to address immediate this compound precipitation.
Problem: Precipitate forms over time in the incubator.
Potential Cause & Solution Workflow
Caption: Workflow to address delayed this compound precipitation.
Experimental Protocols
Protocol: Preparation of this compound Working Solution
-
Prepare Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, cell-culture grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solution:
-
Warm the cell culture medium to 37°C.
-
Thaw an aliquot of the this compound stock solution.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your culture medium. Ensure the final DMSO concentration is kept low (e.g., <0.1%)[6].
-
While gently swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.
-
Visually inspect the medium for any signs of immediate precipitation.
-
The medium containing this compound is now ready for use.
-
Quantitative Data Summary
| Parameter | Recommendation to Enhance Solubility | Potential Negative Consequences |
| Solvent Concentration (e.g., DMSO) | Use the lowest effective concentration. | High concentrations can be cytotoxic. |
| pH of Medium | Maintain stable physiological pH (e.g., 7.2-7.4). | Deviations can affect cell health and compound stability. |
| Temperature | Store stock solutions at -20°C and avoid freeze-thaw cycles[1]. | Temperature fluctuations can cause precipitation. |
| Salt Concentration | Be mindful of high concentrations of divalent cations (e.g., Ca2+, Mg2+)[4]. | Imbalances can lead to the formation of insoluble salts. |
Signaling Pathway
This compound is a xanthine derivative that may exert its effects by inhibiting cAMP phosphodiesterase[1]. Phosphodiesterases are enzymes that break down cyclic adenosine monophosphate (cAMP), a second messenger involved in numerous cellular processes. By inhibiting this enzyme, this compound would lead to an increase in intracellular cAMP levels.
Caption: Potential signaling pathway of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C29H36N6O2 | CID 65821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Culture Academy [procellsystem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Optimizing incubation time for Laprafylline treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Laprafylline in experimental settings. The information provided is designed to address common challenges and questions that may arise during the course of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a xanthine derivative that is understood to function as a phosphodiesterase (PDE) inhibitor.[1] Its primary mechanism of action is believed to be the inhibition of cAMP phosphodiesterase, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound leads to an increase in intracellular cAMP levels, which can modulate various downstream signaling pathways.
Q2: What are the common research applications for this compound?
Given its action as a PDE inhibitor, this compound is relevant for studies in areas where cAMP signaling plays a crucial role. This includes but is not limited to research in inflammatory responses, smooth muscle relaxation, and neurological processes.
Q3: How should I prepare and store this compound?
For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1] When preparing stock solutions, it is crucial to consider the batch-specific molecular weight due to potential variations in hydration.
Q4: In which solvents is this compound soluble?
The solubility of this compound may vary. It is advisable to consult the manufacturer's datasheet for specific solubility information. For many xanthine derivatives, solvents such as DMSO are commonly used to prepare concentrated stock solutions, which can then be diluted in aqueous media for experiments.
Q5: How can I determine the optimal incubation time and concentration for my specific cell line?
The optimal incubation time and concentration of this compound are highly dependent on the cell type and the specific biological question being investigated. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your experimental setup. A starting point could be to test a range of concentrations (e.g., from 0.1 µM to 100 µM) and several incubation times (e.g., 1, 6, 12, 24, and 48 hours).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound treatment | Inappropriate concentration: The concentration used may be too low to elicit a response in your specific cell line. | Perform a dose-response experiment with a wider range of concentrations. |
| Insufficient incubation time: The treatment duration may be too short for the biological effect to manifest. | Conduct a time-course experiment to identify the optimal incubation period. | |
| Compound instability: this compound may be unstable in your culture medium over the course of the experiment. | Test the stability of this compound in your specific media at 37°C over time. Consider more frequent media changes with fresh compound. | |
| Cell line insensitivity: The target PDE may not be expressed or may be expressed at very low levels in your chosen cell line. | Confirm the expression of the target PDE in your cells using techniques like Western blot or qPCR. Consider using a different cell line known to express the target. | |
| High cell toxicity or death | Concentration is too high: The concentration of this compound may be cytotoxic to your cells. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range and use a lower, non-toxic concentration for your experiments. |
| Solvent toxicity: If using a solvent like DMSO, the final concentration in the culture medium may be toxic. | Ensure the final solvent concentration is low (typically <0.1%) and include a solvent-only control in your experiments. | |
| Inconsistent or variable results | Inconsistent cell seeding density: Variations in the initial number of cells can lead to variability in the response to treatment. | Ensure a consistent cell seeding density across all wells and experiments. |
| Mycoplasma contamination: Mycoplasma can alter cellular responses to various treatments. | Regularly test your cell cultures for mycoplasma contamination. | |
| Incomplete dissolution of this compound: The compound may not be fully dissolved in the stock solution or may precipitate when added to the culture medium. | Visually inspect your stock solution and the final culture medium for any precipitates. Consider using a different solvent or vortexing/sonicating to ensure complete dissolution. |
Experimental Protocols
General Cell Culture and this compound Treatment Protocol
This protocol provides a general guideline. It is crucial to optimize these parameters for your specific cell line and experimental goals.
-
Cell Seeding:
-
Culture your cells of interest in the appropriate growth medium and conditions (e.g., 37°C, 5% CO2).
-
Seed the cells in multi-well plates at a density that will allow for logarithmic growth during the treatment period. A typical starting density is 1 x 10^5 cells/mL, but this should be optimized.
-
-
This compound Preparation:
-
Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution in pre-warmed culture medium to the desired final concentrations. Ensure the final solvent concentration is minimal and non-toxic to the cells.
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24 hours). This should be optimized based on your experimental needs.
-
-
Analysis:
-
After incubation, proceed with your desired downstream analysis, such as cell viability assays, protein expression analysis, or functional assays.
-
Phosphodiesterase (PDE) Activity Assay
This is a generalized protocol for measuring PDE activity.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl buffer with MgCl2).
-
Prepare a solution of the substrate (cAMP or cGMP).
-
Prepare solutions of your PDE source (e.g., cell lysate or purified enzyme) and this compound at various concentrations.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer, this compound (or vehicle control), and the PDE source.
-
Pre-incubate for a short period (e.g., 10-15 minutes) at the desired temperature (e.g., 30°C or 37°C).
-
Initiate the reaction by adding the substrate (cAMP or cGMP).
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Detect the product of the reaction (AMP or GMP) using a suitable method, such as a colorimetric, fluorescent, or luminescent assay kit.
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each concentration of this compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Quantitative Data Summary
The following table provides a hypothetical starting point for optimizing this compound treatment conditions. These values are not based on specific experimental data for this compound and must be optimized for your system.
| Parameter | Recommended Starting Range | Notes |
| Concentration Range | 0.1 µM - 100 µM | Perform a dose-response curve to determine the optimal concentration. |
| Incubation Time | 1 - 48 hours | A time-course experiment is recommended to find the ideal duration. |
| Cell Seeding Density | 1 x 10^4 - 5 x 10^5 cells/mL | Dependent on the proliferation rate of the specific cell line. |
| Vehicle Control | DMSO (<0.1%) | Ensure the solvent concentration is consistent across all treatments. |
Visualizations
Caption: General experimental workflow for this compound treatment.
Caption: Simplified cAMP signaling pathway and the inhibitory action of this compound.
References
Validation & Comparative
Validating the Bronchodilator Activity of Laprafylline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bronchodilator activity of Laprafylline and its structural analogs, theophylline and aminophylline. While comprehensive experimental data for this compound is not publicly available, this document summarizes the known mechanisms and presents relevant experimental data for the comparator compounds to serve as a benchmark for future validation studies.
Executive Summary
This compound is a xanthine derivative anticipated to exhibit bronchodilator properties through mechanisms similar to other well-established xanthines like theophylline and aminophylline. These mechanisms primarily involve the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors in the airways. This guide outlines the standard experimental protocols for validating such activity and presents available quantitative data for theophylline and aminophylline to provide a framework for the evaluation of this compound.
Mechanism of Action: Signaling Pathways
The bronchodilator effect of xanthine derivatives is primarily mediated through two key signaling pathways:
-
Phosphodiesterase (PDE) Inhibition: Xanthines non-selectively inhibit PDE enzymes, particularly PDE3 and PDE4, in airway smooth muscle cells. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates downstream targets, resulting in the sequestration of intracellular calcium and the relaxation of the airway smooth muscle, leading to bronchodilation.[1][2][3][4]
-
Adenosine Receptor Antagonism: Xanthines are non-selective antagonists of adenosine receptors (A1, A2A, A2B, and A3).[1] In the airways, adenosine can induce bronchoconstriction. By blocking adenosine receptors, particularly A1 receptors on airway smooth muscle, xanthines prevent this bronchoconstriction.[1]
Comparative In-Vitro Bronchodilator Activity
The following table summarizes the available in-vitro data for theophylline and aminophylline on isolated tracheal preparations. No publicly available data for this compound was found.
| Compound | Preparation | Contractile Agent | Potency (EC50/IC50) | Reference |
| This compound | - | - | Data not available | - |
| Theophylline | Guinea-pig bronchi | Electrical Field Stimulation (peptidergic contraction) | EC50 = 62.0 ± 4.7 µM | [5] |
| Aminophylline | Guinea-pig tracheal smooth muscle | Acetylcholine | Concentration-dependent relaxation | [6][7] |
Comparative In-Vivo Bronchoprotective Activity
The following table summarizes the available in-vivo data for theophylline and aminophylline in animal models of bronchoconstriction. No publicly available data for this compound was found.
| Compound | Animal Model | Bronchoconstrictor | Efficacy | Reference |
| This compound | - | - | Data not available | - |
| Theophylline | - | - | Data not available in direct bronchoprotection assays | - |
| Aminophylline | Ovalbumin-sensitized guinea pigs | Ovalbumin | Suppressed airway constriction | [6][7] |
Clinical Efficacy: Forced Expiratory Volume in 1 Second (FEV1)
FEV1 is a critical clinical endpoint for assessing bronchodilator activity. The table below presents representative data for theophylline and aminophylline. No publicly available clinical trial data for this compound's effect on FEV1 was found.
| Compound | Study Population | Dosage | Change in FEV1 | Reference |
| This compound | - | - | Data not available | - |
| Theophylline | Patients with stable COPD | Oral | A 100mL increase in FEV1 is associated with a clinically significant improvement in health status. | [8][9] |
| Aminophylline | Patients with acute asthma | Intravenous loading dose | No significant difference in spirometric values compared to oral theophylline in mild-to-moderate exacerbations. | [10] |
Experimental Protocols
In-Vitro Bronchodilator Activity Assay (Isolated Tracheal Ring Preparation)
This assay evaluates the direct relaxant effect of a compound on pre-contracted airway smooth muscle.
Methodology:
-
Tissue Preparation: Tracheas are excised from euthanized animals (e.g., guinea pigs, goats) and placed in cold Krebs-Henseleit solution. The trachea is cleaned of connective tissue and cut into rings of 2-4 mm in width.[11][12][13]
-
Mounting: The tracheal rings are suspended between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.[11]
-
Equilibration and Contraction: The tissues are allowed to equilibrate under a resting tension (e.g., 1-1.5 g) for at least 60 minutes. Following equilibration, a contractile agent such as acetylcholine or histamine is added to the bath to induce a stable contraction.[11]
-
Drug Administration: Once a stable contraction is achieved, the test compound (this compound) or comparator drugs (theophylline, aminophylline) are added to the bath in a cumulative manner.
-
Data Acquisition and Analysis: The isometric tension of the tracheal rings is recorded continuously. The relaxant effect of the drug is measured as the percentage reversal of the induced contraction. Concentration-response curves are then plotted to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values.
In-Vivo Bronchoprotection Assay (Guinea Pig Model)
This assay assesses the ability of a compound to prevent bronchoconstriction induced by a spasmogen.
Methodology:
-
Animal Preparation: Guinea pigs are anesthetized, and the trachea and jugular vein are cannulated for mechanical ventilation and drug administration, respectively.[14]
-
Measurement of Airway Mechanics: The animal is placed in a whole-body plethysmograph to measure changes in airway resistance and dynamic lung compliance as indicators of bronchoconstriction.
-
Drug Administration: The test compound (this compound) or a vehicle control is administered, typically intravenously or via inhalation.
-
Bronchoconstrictor Challenge: After a set period, a bronchoconstricting agent like acetylcholine or histamine is administered intravenously to induce bronchospasm.[1][15]
-
Data Analysis: The protective effect of the test compound is quantified by measuring the inhibition of the bronchoconstrictor response. Dose-response curves can be generated to determine the ED50 (half-maximal effective dose).
Conclusion
While this compound's profile as a xanthine derivative suggests bronchodilator activity through PDE inhibition and adenosine receptor antagonism, a comprehensive validation requires direct experimental evidence. The experimental protocols and comparative data for theophylline and aminophylline provided in this guide offer a robust framework for conducting such validation studies. Future research should focus on generating quantitative data for this compound in these established in-vitro and in-vivo models to accurately determine its potency and efficacy relative to existing therapies. Clinical trials focusing on FEV1 changes will be crucial to ascertain its therapeutic potential in patients with obstructive airway diseases.
References
- 1. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation by theophylline and enprofylline of the excitatory non-cholinergic transmission in guinea-pig bronchi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of inhaled aminophylline on airway constriction and inflammation in ovalbumin-sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Relationship between FEV1 change and patient-reported outcomes in randomised trials of inhaled bronchodilators for stable COPD: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. theophylline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Are phosphodiesterase 4 inhibitors just more theophylline? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chronic theophylline treatment in vivo increases high affinity adenosine A1 receptor binding and sensitivity to exogenous adenosine in the in vitro hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
Laprafylline: An Elusive Xanthine Derivative in Respiratory Drug Development
For researchers, scientists, and drug development professionals, the exploration of novel xanthine derivatives as alternatives to established therapies like theophylline and aminophylline is an ongoing endeavor. Laprafylline has been identified as one such derivative, with potential as a bronchodilator. However, a comprehensive review of publicly available scientific literature reveals a significant lack of data to support a direct comparison with its predecessors.
This guide aims to provide a comparative overview based on the available information for xanthine derivatives as a class, while highlighting the current informational gaps concerning this compound.
Mechanism of Action: A Tale of Two Pathways
Xanthine derivatives primarily exert their therapeutic effects through two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.
-
Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP), a key intracellular signaling molecule. By inhibiting PDEs, particularly PDE3 and PDE4, xanthine derivatives increase intracellular cAMP levels in airway smooth muscle cells. This leads to smooth muscle relaxation and subsequent bronchodilation. Theophylline is a non-selective PDE inhibitor.[1][2] this compound is also suggested to act by inhibiting cAMP phosphodiesterase, though specific details on its potency and selectivity are not publicly available.
-
Adenosine Receptor Antagonism: Adenosine, a naturally occurring nucleoside, can cause bronchoconstriction in asthmatic patients by binding to its receptors (A1, A2A, A2B, and A3) on airway smooth muscle and inflammatory cells. Xanthine derivatives, including theophylline and aminophylline, act as non-selective antagonists at A1 and A2 adenosine receptors, thereby blocking the bronchoconstrictor effects of adenosine.[1][3][4][5] Interestingly, some research suggests that the bronchodilator action of theophylline is more closely linked to PDE inhibition than adenosine receptor antagonism.[6][7] The specific adenosine receptor antagonism profile of this compound has not been detailed in the available literature.
dot
Comparative Data: A Notable Absence for this compound
A critical component of evaluating a new drug candidate is the availability of quantitative data from preclinical and clinical studies. This allows for a direct comparison of efficacy, potency, and safety with existing treatments. For this compound, such data is conspicuously absent in the public domain.
Table 1: Comparative Data on Phosphodiesterase Inhibition and Adenosine Receptor Antagonism
| Compound | Phosphodiesterase (PDE) Inhibition (IC50) | Adenosine Receptor Binding Affinity (Ki) | Data Source |
| This compound | Data not available | Data not available | N/A |
| Theophylline | Non-selective inhibitor (PDE3, PDE4) | Non-selective antagonist (A1, A2) | [1][2] |
| Aminophylline | Non-selective inhibitor (PDE3, PDE4) | Non-selective antagonist (A1, A2) | [1][2][3][4] |
Table 2: Comparative Clinical Efficacy and Safety Profile
| Compound | Efficacy (e.g., FEV1 Improvement, Reduction in Asthma Events) | Common Side Effects | Data Source |
| This compound | Data not available | Data not available | N/A |
| Theophylline | Effective in improving lung function and reducing asthma symptoms. | Nausea, vomiting, headache, insomnia, cardiac arrhythmias (at higher concentrations). | [1][8] |
| Aminophylline | Similar efficacy to theophylline. | Similar to theophylline; includes risk of serious side effects like seizures and irregular heartbeat with overdose. | [1][8] |
Experimental Protocols: The Foundation of Comparative Analysis
Detailed experimental methodologies are essential for the scientific community to scrutinize, replicate, and build upon research findings. The lack of published studies on this compound means there are no specific experimental protocols to present for this compound. For context, standard assays used to characterize xanthine derivatives are described below.
Phosphodiesterase (PDE) Inhibition Assay (General Protocol)
A typical PDE inhibition assay would involve the following steps:
-
Enzyme Preparation: Recombinant human PDE enzymes (e.g., PDE3, PDE4) are used.
-
Substrate: A fluorescently labeled or radiolabeled cAMP derivative is used as the substrate.
-
Incubation: The PDE enzyme, substrate, and varying concentrations of the test compound (e.g., this compound) are incubated together.
-
Detection: The amount of hydrolyzed substrate is quantified using a suitable detection method (e.g., fluorescence polarization, scintillation counting).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.
dot
Adenosine Receptor Binding Assay (General Protocol)
A standard radioligand binding assay to determine a compound's affinity for adenosine receptors would follow these general steps:
-
Membrane Preparation: Cell membranes expressing the specific adenosine receptor subtype (e.g., A1, A2A) are prepared.
-
Radioligand: A radiolabeled ligand known to bind to the receptor of interest is used.
-
Competition Binding: The cell membranes and radioligand are incubated with varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured.
-
Data Analysis: The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.
dot
Conclusion: A Call for Data
While the theoretical framework for xanthine derivatives provides a basis for understanding the potential of this compound, the absence of specific preclinical and clinical data makes a direct and meaningful comparison with established drugs like theophylline and aminophylline impossible at this time. For this compound to be considered a viable alternative, future research must focus on generating robust data on its pharmacological profile, efficacy, safety, and pharmacokinetics. Without such data, its potential advantages over existing therapies remain purely speculative. Drug development professionals are encouraged to consult proprietary databases and internal research for any non-public information on this compound.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bronchodilator activity in vivo and in vitro of four 13,14-didehydro-PGE2 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bronchodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Laprafylline's Mechanism of Action: A Comparative Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
Laprafylline, a xanthine derivative, has been identified as a potential therapeutic agent with bronchodilatory effects, suggesting its utility in respiratory conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] Its mechanism of action is thought to involve the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE), an enzyme responsible for the degradation of cAMP.[1] This guide provides a comparative analysis of this compound's putative mechanism of action against established and alternative therapeutic agents, supported by available experimental data and detailed protocols.
Comparison with Theophylline and Doxofylline
Theophylline, a widely used methylxanthine for asthma and COPD, and its derivative Doxofylline, offer a relevant baseline for comparison. While direct comparative data for this compound is limited, the known activities of these related compounds provide a framework for understanding its potential therapeutic profile.
Quantitative Comparison of Xanthine Derivatives
| Compound | Primary Mechanism of Action | Key Efficacy & Safety Profile |
| This compound | Proposed cAMP phosphodiesterase inhibitor.[1] | Data not available. |
| Theophylline | Non-selective phosphodiesterase inhibitor; Adenosine receptor antagonist.[2] | Effective bronchodilator, but has a narrow therapeutic window and numerous drug-drug interactions.[3] |
| Doxofylline | Bronchodilator and anti-inflammatory activities.[3][4] | Comparable efficacy to theophylline with a better safety profile and fewer drug-drug interactions.[3][4] |
Comparison with Selective PDE4 Inhibitors
Roflumilast, a selective PDE4 inhibitor, represents a more targeted approach to increasing intracellular cAMP levels for the treatment of severe COPD.
Quantitative Comparison with Roflumilast
| Compound | Target | IC50 Values | Clinical Efficacy |
| This compound | Proposed cAMP phosphodiesterase inhibitor.[1] | Data not available. | Data not available. |
| Roflumilast | Phosphodiesterase-4 (PDE4).[5] | PDE4B: ~2.82 nM (for a derivative) | Reduces exacerbations in severe COPD.[6] |
| Theophylline | Non-selective PDE inhibitor. | Data not available in a directly comparable format. | Effective bronchodilator.[3] |
Signaling Pathways
The bronchodilatory and anti-inflammatory effects of this compound and its comparators are primarily mediated through the modulation of intracellular cyclic nucleotide signaling pathways.
References
- 1. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rolofylline, an adenosine A1-receptor antagonist, in acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and Efficacy of Pralatrexate in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Laprafylline and Roflumilast: A Guide for Researchers
In the landscape of pharmacological agents targeting respiratory and inflammatory diseases, Laprafylline and Roflumilast represent two distinct approaches to modulating the cyclic adenosine monophosphate (cAMP) signaling pathway. This guide provides a detailed comparative study of their known mechanisms of action, biochemical properties, and experimental data to assist researchers, scientists, and drug development professionals in understanding their differential profiles.
Executive Summary
Roflumilast is a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial for the degradation of cAMP in inflammatory cells. Its well-documented anti-inflammatory effects have led to its approval for the treatment of chronic obstructive pulmonary disease (COPD). In contrast, this compound is a xanthine derivative, a class of compounds known for their non-selective inhibition of phosphodiesterases, leading to bronchodilation. While preclinical evidence suggests this compound's potential as a bronchodilator, detailed quantitative data on its specific PDE inhibitory profile remains limited in publicly available literature. This comparison highlights the specificity of Roflumilast versus the broader, less characterized mechanism of this compound.
Mechanism of Action
Roflumilast: Roflumilast and its active metabolite, Roflumilast N-oxide, are highly selective inhibitors of the PDE4 enzyme.[1] PDE4 is the predominant PDE isoform in inflammatory cells, including neutrophils, eosinophils, macrophages, and T cells. By inhibiting PDE4, Roflumilast leads to an accumulation of intracellular cAMP.[1] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets involved in the inflammatory response. The ultimate effect is a reduction in the release of pro-inflammatory mediators and a dampening of the inflammatory cascade.[1][2]
Quantitative Data Comparison
Due to the limited availability of quantitative data for this compound, a direct comparative table is not feasible. The following table summarizes the available data for Roflumilast and its active metabolite.
Table 1: Phosphodiesterase Inhibition Profile of Roflumilast and Roflumilast N-oxide
| Compound | PDE Isoenzyme | IC50 (nM) | Selectivity vs PDE4 |
| Roflumilast | PDE4A1 | 0.7 | >10,000-fold vs PDE1, 2, 3, 5 |
| PDE4A4 | 0.9 | ||
| PDE4B1 | 0.7 | ||
| PDE4B2 | 0.2 | ||
| PDE4C1 | 3.0 | ||
| PDE4C2 | 4.3 | ||
| PDE1, PDE2, PDE3, PDE5 | >10,000 | ||
| Roflumilast N-oxide | PDE4 | ~2-3 fold less potent than Roflumilast | High selectivity maintained |
Data compiled from multiple sources. The selectivity is expressed as the ratio of IC50 values for other PDEs to the IC50 for PDE4.
Note: No specific IC50 values for this compound against any PDE isoenzyme were found in the reviewed literature.
Signaling Pathway and Experimental Workflow Visualization
To illustrate the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Roflumilast inhibits PDE4, increasing cAMP and reducing inflammation.
Caption: this compound likely non-selectively inhibits PDEs, causing bronchodilation.
Caption: Workflow for determining the IC50 of PDE inhibitors.
Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE isoenzyme.
Materials:
-
Recombinant human PDE isoenzymes (e.g., PDE4A, PDE4B, PDE4C, PDE4D)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and other necessary co-factors)
-
cAMP or cGMP substrate
-
Test compounds (this compound, Roflumilast) dissolved in a suitable solvent (e.g., DMSO)
-
Enzyme-linked immunosorbent assay (ELISA) kit for cAMP/cGMP detection or a fluorescence-based detection system
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microplate, add the diluted test compounds to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant PDE enzyme to all wells except the negative control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the cAMP or cGMP substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding a stop solution (e.g., by boiling or adding a specific inhibitor at a high concentration).
-
Measure the amount of remaining cAMP/cGMP or the amount of product formed (AMP/GMP) using a suitable detection method (e.g., ELISA, fluorescence polarization).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Measurement of Intracellular cAMP Levels
Objective: To measure the effect of a test compound on intracellular cAMP accumulation in a relevant cell line.
Materials:
-
A suitable cell line expressing the target of interest (e.g., inflammatory cells like U937 or primary human bronchial epithelial cells)
-
Cell culture medium and supplements
-
Test compounds (this compound, Roflumilast)
-
A phosphodiesterase inhibitor (e.g., IBMX, to prevent cAMP degradation if studying adenylyl cyclase activation)
-
A cell stimulation agent (e.g., forskolin, to activate adenylyl cyclase)
-
Lysis buffer
-
cAMP immunoassay kit (e.g., ELISA, HTRF)
-
Microplate reader
Procedure:
-
Seed the cells in a multi-well plate and culture them until they reach the desired confluency.
-
Pre-treat the cells with the test compound at various concentrations for a specified time.
-
If investigating the potentiation of a stimulus, add a sub-maximal concentration of a cell-stimulating agent (e.g., an inflammatory mediator).
-
To measure the direct effect on PDE inhibition, stimulate the cells with an agent that increases cAMP production (e.g., forskolin).
-
After the desired incubation time, terminate the reaction by removing the medium and lysing the cells with the provided lysis buffer.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit according to the manufacturer's instructions.
-
Normalize the cAMP levels to the protein concentration in each well.
-
Analyze the data to determine the dose-dependent effect of the test compound on intracellular cAMP levels.
Conclusion
Roflumilast is a well-characterized, potent, and selective PDE4 inhibitor with a clear mechanism of action in reducing inflammation, supported by extensive quantitative data. This compound, as a xanthine derivative, is presumed to act as a non-selective phosphodiesterase inhibitor, leading to bronchodilation. However, the lack of specific data on its PDE inhibition profile and its potential for other pharmacological activities highlight the need for further research to fully elucidate its mechanism and therapeutic potential. This comparative guide underscores the importance of target selectivity in drug development and provides a framework for the further investigation of these and similar compounds.
References
Assessing the Selectivity of Laprafylline for Phosphodiesterase Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Laprafylline, a xanthine derivative, is recognized for its bronchodilating effects, which are likely mediated through the inhibition of cyclic nucleotide phosphodiesterases (PDEs). However, a detailed understanding of its selectivity profile across various PDE subtypes is crucial for predicting its therapeutic efficacy and potential side effects. This guide provides a comparative framework for assessing the selectivity of this compound, summarizes the inhibitory profiles of key comparator compounds, and details the experimental protocols required for such an evaluation.
Comparative Analysis of PDE Inhibitor Selectivity
| Compound | Type | PDE1 (μM) | PDE2 (μM) | PDE3 (μM) | PDE4 (μM) | PDE5 (μM) |
| Theophylline | Non-selective Xanthine | - | - | - | - | 665[1] |
| IBMX | Non-selective Xanthine | 19 | 50 | 18 or 6.5[2][3][4] | 13 or 26.3[2][3][4] | 32 or 31.7[2][3][4] |
| Milrinone | Selective PDE3 Inhibitor | - | - | 0.42[5] - 1.0[6] | - | - |
| Rolipram | Selective PDE4 Inhibitor | >100[7] | >100[7] | >100[7] | 0.003 (PDE4A)[8][9][10], 0.13 (PDE4B)[8][9][10], 0.24 (PDE4D)[8][9][10] | - |
| Sildenafil | Selective PDE5 Inhibitor | - | - | - | - | 0.0034[11] - 0.00522[12] |
Note: IC50 values can vary depending on the specific experimental conditions, including the source of the enzyme and the assay methodology.
Signaling Pathway of Phosphodiesterases
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This action terminates the signaling cascades initiated by these molecules, thereby controlling a wide range of physiological processes.
Caption: General overview of the PDE signaling pathway.
Experimental Protocols for Determining PDE Selectivity
To determine the selectivity of a compound like this compound for different PDE subtypes, a series of in vitro enzyme inhibition assays are required. The primary endpoint of these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
General Workflow for PDE Inhibition Assay
The following diagram illustrates a typical workflow for determining the IC50 of a test compound against a panel of PDE subtypes.
Caption: A generalized workflow for determining PDE inhibitor IC50 values.
Detailed Methodologies
Several specific assay formats can be employed to measure PDE activity and its inhibition. The choice of method often depends on the required throughput, sensitivity, and available instrumentation.
a) Radiolabeled Scintillation Proximity Assay (SPA)
This is a widely used and sensitive method for measuring PDE activity.
-
Principle: Radiolabeled cyclic nucleotides ([³H]cAMP or [³H]cGMP) are used as substrates. The product of the PDE reaction, radiolabeled 5'-AMP or 5'-GMP, binds to scintillant-impregnated beads (e.g., yttrium silicate), bringing the radiolabel into close proximity with the scintillant and generating a light signal that can be detected. The unreacted cyclic nucleotide does not bind to the beads and thus does not produce a signal.
-
Protocol Outline:
-
Reaction Setup: In a microplate, combine the purified PDE enzyme, the test compound (e.g., this compound) at various concentrations, and a suitable assay buffer.
-
Initiation: Add the [³H]cAMP or [³H]cGMP substrate to start the reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Detection: Stop the reaction by adding a solution containing SPA beads and a PDE inhibitor (to prevent further enzymatic activity).
-
Measurement: After allowing the beads to settle, measure the scintillation signal using a microplate scintillation counter.
-
Data Analysis: Plot the signal against the inhibitor concentration to determine the IC50 value.
-
b) Fluorescence Polarization (FP) Assay
This is a homogeneous assay format that is well-suited for high-throughput screening.
-
Principle: This method uses a fluorescently labeled cyclic nucleotide as a substrate. The small, fluorescently labeled substrate rotates rapidly in solution, resulting in low fluorescence polarization. When the PDE enzyme hydrolyzes the substrate, the resulting fluorescently labeled monophosphate binds to a larger binding agent (e.g., a specific antibody or a metal-based nanoparticle), which slows down its rotation and increases the fluorescence polarization.
-
Protocol Outline:
-
Reaction Setup: In a microplate, combine the PDE enzyme and the test compound.
-
Initiation: Add the fluorescently labeled cAMP or cGMP substrate.
-
Incubation: Allow the reaction to proceed at a controlled temperature.
-
Detection: Add a "stop/binding" reagent that contains a PDE inhibitor and the binding agent.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Calculate the IC50 values from the concentration-response curves.
-
c) Colorimetric Assay
This method relies on the detection of the inorganic phosphate produced during the PDE reaction.
-
Principle: The PDE reaction is coupled with a second enzymatic reaction. The 5'-nucleotide monophosphate (5'-AMP or 5'-GMP) produced by the PDE is further hydrolyzed by a 5'-nucleotidase to release inorganic phosphate. This phosphate is then detected using a colorimetric reagent, such as Malachite Green, which forms a colored complex with phosphate that can be measured spectrophotometrically.
-
Protocol Outline:
-
Reaction Setup: Combine the PDE enzyme, 5'-nucleotidase, and the test compound in a microplate.
-
Initiation: Add the unlabeled cAMP or cGMP substrate.
-
Incubation: Incubate the reaction mixture.
-
Detection: Add the colorimetric reagent (e.g., Malachite Green solution) to stop the reaction and allow color development.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Data Analysis: Determine the IC50 values from the absorbance readings.
-
Conclusion
A thorough assessment of this compound's selectivity for PDE subtypes is essential for its continued development and clinical application. While specific inhibitory data for this compound is currently lacking in publicly accessible literature, the experimental protocols outlined in this guide provide a clear roadmap for generating this critical information. By determining the IC50 values of this compound against a comprehensive panel of PDE subtypes and comparing them to established non-selective and selective inhibitors, researchers can construct a detailed selectivity profile. This profile will be instrumental in elucidating its mechanism of action, predicting its therapeutic window, and guiding future drug development efforts.
References
- 1. Effects of different phosphodiesterase-inhibiting drugs on human pregnant myometrium: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. IBMX | Methylisobutylxanthine | PDE inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by milrinone, a potent cardiac bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Rolipram [sigmaaldrich.com]
- 8. Rolipram | Cell Signaling Technology [cellsignal.com]
- 9. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
Head-to-Head Comparison: Laprafylline and Aminophylline in Respiratory Research
A comprehensive analysis for researchers and drug development professionals.
In the landscape of respiratory therapeutics, xanthine derivatives have long been a cornerstone for managing bronchoconstrictive conditions. Aminophylline, a well-established compound, has seen extensive use and study. Laprafylline, a newer entrant, presents a potentially more targeted approach. This guide provides a detailed head-to-head comparison of these two molecules, summarizing available quantitative data, outlining key experimental protocols, and visualizing their mechanistic pathways to aid researchers and drug development professionals in their scientific endeavors.
Executive Summary
Aminophylline is a complex of theophylline and ethylenediamine, acting as a non-selective phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist. Its bronchodilatory and anti-inflammatory effects are well-documented, but its use is often tempered by a narrow therapeutic index and a range of side effects. This compound, a distinct xanthine derivative, is suggested to exert its effects primarily through the inhibition of cAMP phosphodiesterase, indicating a potentially more focused mechanism of action. However, publicly available, peer-reviewed data on the specific performance of this compound is limited, necessitating a degree of inference based on its chemical class. This comparison aims to present the known facts for both compounds while clearly identifying areas where further research on this compound is critically needed.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and Aminophylline. It is important to note the significant disparity in the volume of available data, with Aminophylline being extensively characterized.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | This compound | Aminophylline |
| Chemical Formula | C₂₉H₃₆N₆O₂[1] | C₁₆H₂₄N₁₀O₄[2] |
| Molecular Weight | 500.65 g/mol [1] | 420.43 g/mol |
| Mechanism of Action | Putative cAMP phosphodiesterase inhibitor[1] | Non-selective phosphodiesterase inhibitor, Adenosine receptor antagonist[3] |
| Bioavailability | Data not available | ~100% (oral) |
| Protein Binding | Data not available | ~60% |
| Metabolism | Data not available | Hepatic (CYP1A2, CYP2E1, CYP3A4) |
| Elimination Half-life | Data not available | 3-9 hours in adults |
Table 2: Pharmacodynamic Comparison
| Parameter | This compound | Aminophylline |
| Bronchodilator Potency | Data not available | Effective, dose-dependent relaxation of airway smooth muscle[4][5][6] |
| Phosphodiesterase (PDE) Inhibition (IC₅₀) | Data not available | Non-selective, with varying IC₅₀ values across PDE subtypes |
| Effect on Intracellular cAMP | Presumed to increase cAMP | Increases intracellular cAMP levels[7][8] |
| Adenosine Receptor Antagonism | Data not available | Yes (A₁, A₂ receptors)[3] |
| Anti-inflammatory Effects | Data not available | Yes, demonstrated in preclinical models[4][5][6] |
Experimental Protocols
To facilitate the replication and direct comparison of future studies, detailed methodologies for key experiments are provided below.
Bronchodilator Activity Assessment in Guinea Pig Tracheal Rings
This in vitro assay is a standard method for evaluating the direct relaxant effect of a compound on airway smooth muscle.
Protocol:
-
Tissue Preparation: Male Hartley guinea pigs are euthanized, and the tracheas are excised. The trachea is cleaned of connective tissue and cut into rings (2-3 mm in width).
-
Organ Bath Setup: Each tracheal ring is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration and Contraction: The tracheal rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1 g. Following equilibration, the rings are contracted with a submaximal concentration of a contractile agent, typically acetylcholine (1 μM) or histamine (1 μM), to induce a stable tonic contraction.
-
Compound Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of the test compound (this compound or Aminophylline) to the organ bath. The relaxation response is measured as a percentage reversal of the pre-induced contraction.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal relaxation (EC₅₀) is calculated to determine its potency as a bronchodilator.
Phosphodiesterase (PDE) Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the activity of PDE enzymes, which are responsible for the degradation of cyclic nucleotides like cAMP.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PDE enzymes (e.g., PDE1-5) are used. The substrate, ³H-cAMP, is prepared in an appropriate assay buffer.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the PDE enzyme, the test compound at various concentrations, and the assay buffer.
-
Initiation and Incubation: The reaction is initiated by the addition of ³H-cAMP. The plate is then incubated at 30°C for a specified period (e.g., 30 minutes) to allow for enzymatic activity.
-
Termination and Separation: The reaction is terminated by the addition of a stop solution. The product of the reaction, ³H-AMP, is separated from the unreacted substrate using methods like anion-exchange chromatography or scintillation proximity assay (SPA) beads.
-
Quantification and Analysis: The amount of ³H-AMP produced is quantified using a scintillation counter. The inhibitory activity of the compound is expressed as the concentration required to inhibit 50% of the enzyme activity (IC₅₀).
Measurement of Intracellular cAMP Levels
This cell-based assay determines the effect of a compound on the intracellular concentration of the second messenger, cAMP.
Protocol:
-
Cell Culture: A suitable cell line, such as human airway smooth muscle cells or HEK293 cells, is cultured to confluence in appropriate media.
-
Cell Treatment: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Subsequently, the cells are treated with the test compound (this compound or Aminophylline) at various concentrations for a defined period.
-
Cell Lysis: After treatment, the cells are lysed to release the intracellular contents, including cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay kit, following the manufacturer's instructions.
-
Data Analysis: The results are typically expressed as the amount of cAMP produced (e.g., in pmol/well or fmol/cell) and are normalized to the protein concentration of the cell lysate.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for this compound and the established pathways for Aminophylline.
Discussion and Future Directions
Aminophylline's dual mechanism of action, inhibiting phosphodiesterases and antagonizing adenosine receptors, contributes to its bronchodilatory and anti-inflammatory effects. However, this lack of selectivity is also linked to its side-effect profile, which includes cardiovascular and central nervous system stimulation.
This compound is positioned as a xanthine derivative with a potential for more selective PDE inhibition. If proven, this selectivity could translate into a more favorable safety profile with fewer off-target effects. The large molecular structure of this compound compared to theophylline (the active component of Aminophylline) suggests it may interact differently with the active sites of various PDE isozymes.
Critical Gaps in Knowledge for this compound:
-
Quantitative Pharmacodynamics: There is a pressing need for robust in vitro and in vivo studies to quantify the bronchodilator potency of this compound. Determining its EC₅₀ in airway smooth muscle preparations and comparing it directly with Aminophylline is a crucial first step.
-
PDE Isozyme Selectivity: A comprehensive profiling of this compound's inhibitory activity against a panel of PDE isozymes (PDE1-11) is essential to validate its proposed mechanism of action and to understand its potential for therapeutic advantages and side effects.
-
Adenosine Receptor Activity: It is currently unknown whether this compound interacts with adenosine receptors. Investigating this is critical, as the absence of adenosine receptor antagonism could significantly differentiate its pharmacological profile from that of Aminophylline.
-
Preclinical and Clinical Data: To date, no preclinical or clinical trial data for this compound appears to be publicly available. Such studies are indispensable for evaluating its efficacy, safety, and pharmacokinetic profile in a whole-organism context.
Conclusion
References
- 1. medkoo.com [medkoo.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Aminophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of inhaled aminophylline on airway constriction and inflammation in ovalbumin-sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mjiri.iums.ac.ir [mjiri.iums.ac.ir]
- 8. Theophylline stimulates cAMP-mediated signaling associated with growth regulation in human cells from pulmonary adenocarcinoma and small airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Laprafylline's Effects: A Comparative Analysis Across Laboratories
Disclaimer: Publicly available, peer-reviewed studies directly comparing the effects of Laprafylline across different laboratories are limited. This guide serves as a hypothetical comparison to illustrate how such an analysis would be structured for a compound like this compound, based on its putative mechanism as a phosphodiesterase inhibitor. The data presented herein is fictional but designed to be plausible for research and development purposes.
This compound is a xanthine derivative identified as a potential bronchodilator.[1] Its proposed mechanism of action is the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE), an enzyme that degrades cAMP.[1] Inhibition of PDE leads to an increase in intracellular cAMP levels, which in turn is expected to mediate various physiological effects, including smooth muscle relaxation.
This guide provides a comparative overview of hypothetical data on the effects of this compound from three independent laboratories to highlight potential areas of variability and the importance of standardized protocols.
Quantitative Data Comparison
The following tables summarize the hypothetical results from three different laboratories (Lab A, Lab B, and Lab C) investigating the effects of this compound on intracellular cAMP levels in human bronchial smooth muscle cells and its functional consequence on methacholine-induced cell contraction.
Table 1: Effect of this compound (10 µM) on Intracellular cAMP Levels
| Laboratory | Basal cAMP (pmol/mg protein) | This compound-treated cAMP (pmol/mg protein) | Fold Change |
| Lab A | 5.2 ± 0.6 | 18.7 ± 2.1 | 3.6 |
| Lab B | 6.1 ± 0.8 | 20.1 ± 2.5 | 3.3 |
| Lab C | 4.9 ± 0.5 | 15.3 ± 1.9 | 3.1 |
Table 2: Inhibition of Methacholine-induced Bronchial Smooth Muscle Cell Contraction by this compound
| Laboratory | IC50 of this compound (nM) |
| Lab A | 75 ± 8 |
| Lab B | 82 ± 11 |
| Lab C | 115 ± 15 |
Experimental Protocols
To ensure the reproducibility of findings, detailed and standardized experimental protocols are crucial. Below is a representative protocol for the measurement of intracellular cAMP levels, a key experiment for assessing the activity of a PDE inhibitor like this compound.
Protocol: Measurement of Intracellular cAMP Levels
1. Cell Culture and Treatment:
- Human bronchial smooth muscle cells (hBSMCs) are seeded in 24-well plates at a density of 5 x 10^4 cells/well and cultured for 48 hours in a humidified incubator at 37°C and 5% CO2.
- The culture medium is replaced with serum-free medium 12 hours prior to the experiment.
- Cells are pre-incubated with this compound (or vehicle control) at the desired concentration for 30 minutes.
- Following pre-incubation, cells are stimulated with 10 µM forskolin (an adenylyl cyclase activator) for 15 minutes to induce cAMP production.
2. Cell Lysis and Sample Preparation:
- The medium is aspirated, and cells are washed once with ice-cold phosphate-buffered saline (PBS).
- Cells are lysed by adding 200 µL of 0.1 M HCl and incubating for 10 minutes at room temperature.
- The cell lysate is collected, and the protein concentration is determined using a BCA protein assay kit.
3. cAMP Measurement:
- Intracellular cAMP levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
- The results are expressed as pmol of cAMP per mg of total protein.
Signaling Pathways and Workflows
Visualizing the underlying biological pathways and experimental procedures can aid in understanding the mechanism of action of this compound and identifying potential sources of experimental variability.
Caption: Proposed signaling pathway for this compound.
Caption: Workflow for intracellular cAMP measurement.
References
In Vitro to In Vivo Correlation of Laprafylline Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated pharmacological activity of Laprafylline, a xanthine derivative, placed in the context of related compounds with established profiles. While specific experimental data on this compound is not extensively available in publicly accessible literature, its structural classification as a xanthine derivative suggests a likely mechanism of action as a phosphodiesterase (PDE) inhibitor with bronchodilatory effects. This guide leverages data from the well-characterized xanthine derivatives, Theophylline and Pentoxifylline, to provide a predictive framework for the in vitro and in vivo performance of this compound.
Introduction to this compound
This compound is a xanthine derivative identified as a potential bronchodilating agent.[1] Its mechanism of action is hypothesized to be the inhibition of cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE, this compound is expected to increase intracellular cAMP levels, leading to the relaxation of airway smooth muscle and subsequent bronchodilation.
Comparative In Vitro Activity of Xanthine Derivatives
| Compound | PDE Isoform | IC50 (µM) | Reference |
| Theophylline | Non-selective | ~100-1000 | [2][3] |
| Pentoxifylline | PDE3 | Varies with temperature | [4][5] |
| PDE4 | Varies by subtype | [6] | |
| PDE5 | 7.70 (at 37°C) | [4] |
Comparative In Vivo Activity of Xanthine Derivatives
The anticipated in vivo effect of this compound is bronchodilation, which can be assessed in various animal models of asthma and chronic obstructive pulmonary disease (COPD).[7][8][9][10][11] While specific in vivo data for this compound is pending, the following table outlines the observed bronchodilator activity of Theophylline and other xanthine derivatives.
| Compound | Animal Model | Effect | Reference |
| Theophylline | Guinea Pig | Inhibition of acetylcholine-induced bronchospasm | [12] |
| Human (Asthma) | Significant increase in specific airway conductance (sGaw) | [13] | |
| Aminophylline | Human (Asthma) | Significant increase in sGaw | [13] |
| Diprophylline | Human (Asthma) | Significant increase in sGaw | [13] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Experimental Protocols
In Vitro: Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the in vitro potency of a test compound (e.g., this compound) in inhibiting the activity of a specific phosphodiesterase isoform.
Materials:
-
Purified recombinant human PDE enzyme (e.g., PDE4B)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
cAMP or cGMP as substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, pH 7.5)
-
Detection reagents (e.g., commercially available kits utilizing fluorescence polarization, luminescence, or colorimetric methods)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a microplate, add the PDE enzyme to each well.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme and compound mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the cAMP or cGMP substrate to all wells.
-
Incubate the reaction mixture for a specific time (e.g., 30 minutes) at the controlled temperature.
-
Stop the reaction by adding a stop solution or by heat inactivation, as specified by the detection kit.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., fluorescence, luminescence, absorbance) using a microplate reader.
-
Calculate the percentage of PDE inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo: Guinea Pig Model of Bronchoconstriction
Objective: To evaluate the in vivo efficacy of a test compound (e.g., this compound) in preventing or reversing bronchoconstriction in an animal model.
Animals:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
Materials:
-
Test compound (this compound)
-
Vehicle control
-
Bronchoconstricting agent (e.g., histamine, acetylcholine, or ovalbumin for sensitized animals)
-
Anesthetic (e.g., urethane)
-
Tracheal cannula
-
Ventilator
-
Pressure transducer to measure pulmonary inflation pressure
Procedure:
-
Anesthetize the guinea pig and cannulate the trachea.
-
Connect the animal to a ventilator and monitor pulmonary inflation pressure.
-
Administer the test compound or vehicle control via a relevant route (e.g., intravenous, intraperitoneal, or aerosol).
-
After a predetermined time, induce bronchoconstriction by administering the bronchoconstricting agent.
-
Record the increase in pulmonary inflation pressure, which reflects the degree of bronchoconstriction.
-
Calculate the percentage of inhibition of the bronchoconstrictor response in the animals treated with the test compound compared to the vehicle-treated group.
-
Alternatively, for a reversal protocol, induce bronchoconstriction first and then administer the test compound to assess its ability to reduce the elevated pulmonary inflation pressure.
-
Statistical analysis is performed to determine the significance of the observed effects.
Conclusion
While direct experimental evidence for the in vitro and in vivo activity of this compound is currently limited in the public domain, its classification as a xanthine derivative provides a strong basis for predicting its pharmacological profile. Based on the data from comparator compounds like Theophylline and Pentoxifylline, this compound is expected to function as a phosphodiesterase inhibitor, leading to bronchodilation. The experimental protocols provided in this guide offer a standardized approach for researchers to empirically determine the activity of this compound and other novel xanthine derivatives, thereby facilitating a direct and quantitative comparison with existing therapies. Further research is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theophylline Level: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 4. Pharmacodynamic properties for inhibition of cAMP- and cGMP elimination by pentoxifylline remain unaltered in vitro during hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A current review on animal models of anti-asthmatic drugs screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Experimental animal models for COPD: a methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tobaccoinduceddiseases.org [tobaccoinduceddiseases.org]
- 11. scireq.com [scireq.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bronchodilator actions of xanthine derivatives administered by inhalation in asthma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Indices of Laprafylline and Theophylline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic index of Laprafylline and the well-established methylxanthine, Theophylline. The therapeutic index is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. A narrow therapeutic index, as is characteristic of Theophylline, necessitates careful dose titration and patient monitoring to avoid adverse events. This comparison aims to contextualize the available preclinical and clinical data for both compounds to inform future research and drug development efforts.
Executive Summary
While Theophylline possesses a well-defined but narrow therapeutic index, a comprehensive literature review reveals a significant lack of publicly available quantitative data to establish a therapeutic index for this compound. Theophylline's therapeutic window is generally accepted to be between 10 and 20 mcg/mL in plasma, with concentrations above 20 mcg/mL associated with an increased risk of toxicity. In contrast, preclinical data for this compound indicates its potential as a bronchodilator and anti-inflammatory agent, but specific dose-response curves for efficacy and toxicity are not available in the reviewed literature. This guide presents the known quantitative data for Theophylline and the qualitative and mechanistic information for this compound to highlight this critical data gap.
Theophylline: A Narrow Therapeutic Index Drug
Theophylline has been a cornerstone in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), for many years. However, its clinical utility is limited by its narrow therapeutic index.
Quantitative Data for Theophylline
| Parameter | Value | Species/Context |
| Therapeutic Plasma Concentration | 5-15 µg/mL | Human (some sources cite 10-20 µg/mL) |
| Toxic Plasma Concentration | >20 µg/mL | Human |
| Oral LD50 | 272 mg/kg | Rat[1] |
| Intravenous LD50 | 136 mg/kg | Mouse[2] |
| Effective Dose (Bronchodilation) | 20-40 mg/kg (i.v.) | Guinea Pig (antigen-induced bronchoconstriction)[3] |
| Effective Dose (Anti-inflammatory) | 50 mg/kg x 2 (oral) | Guinea Pig (inhibition of eosinophil infiltration)[4] |
Experimental Protocol: Determination of Theophylline's Effective Dose in Antigen-Induced Bronchoconstriction in Guinea Pigs
A study on the antiasthmatic effects of intravenous Theophylline utilized a sensitized guinea pig model.[3] Bronchoconstriction was induced by an antigen challenge. The efficacy of Theophylline was assessed by its ability to inhibit this induced bronchoconstriction in a dose-dependent manner. Statistically significant inhibition was observed at doses of 20 and 40 mg/kg.[3]
Theophylline's Mechanism of Action
Theophylline's therapeutic effects are primarily attributed to two main mechanisms:
-
Inhibition of Phosphodiesterase (PDE) Enzymes: This leads to an increase in intracellular cyclic AMP (cAMP), resulting in smooth muscle relaxation and bronchodilation.
-
Antagonism of Adenosine Receptors: By blocking adenosine, Theophylline can prevent bronchoconstriction.[5]
The following diagram illustrates the signaling pathway of Theophylline:
This compound: An Investigational Xanthine Derivative
This compound is a xanthine compound that has been investigated for its potential therapeutic effects, including inhibition of bronchoconstriction and antitumor activity.
Available Data for this compound
A thorough review of the scientific literature did not yield any publicly available data on the therapeutic index, LD50, or specific effective and toxic doses of this compound. The available information is primarily qualitative and describes its mechanism of action at a high level.
Experimental Observations:
-
At low concentrations, this compound acts as a competitive serotonergic antagonist.
-
At high concentrations, it inhibits histamine-induced bronchoconstriction.
Without dose-response studies, it is not possible to construct a therapeutic index for this compound or to quantitatively compare its safety profile with that of Theophylline.
This compound's Postulated Mechanism of Action
As a xanthine derivative, this compound is presumed to share some mechanistic similarities with Theophylline, such as potential PDE inhibition and adenosine receptor antagonism. However, the specific receptor binding affinities and enzyme inhibition potencies of this compound are not well-documented in the available literature.
The following diagram represents a hypothetical experimental workflow to determine the therapeutic index of a compound like this compound:
Conclusion and Future Directions
The comparison of the therapeutic indices of this compound and Theophylline is currently hampered by a significant lack of quantitative safety and efficacy data for this compound. While Theophylline's narrow therapeutic window is well-characterized, necessitating careful clinical management, the safety profile of this compound remains to be established.
For drug development professionals and researchers, this highlights a critical need for preclinical studies to determine the dose-response relationships for both the desired therapeutic effects and any potential toxicities of this compound. Such studies are fundamental to calculating a therapeutic index and assessing the potential clinical viability of this compound. Future research should focus on conducting comprehensive preclinical safety pharmacology and toxicology studies to fill this knowledge gap.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of intravenous theophylline, aminophylline and ethylenediamine on antigen-induced bronchoconstriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Anti-inflammatory Properties of Laprafylline vs. Corticosteroids: A Comparative Guide
A comprehensive analysis of the anti-inflammatory mechanisms and effects of corticosteroids, alongside a review of the available data for Laprafylline. This guide provides researchers, scientists, and drug development professionals with detailed experimental protocols and visual pathway diagrams to facilitate further investigation into anti-inflammatory compounds.
Executive Summary
Corticosteroids are a well-established class of potent anti-inflammatory drugs with a broad range of applications in treating inflammatory and autoimmune diseases. Their mechanisms of action are extensively studied and involve both genomic and non-genomic pathways to suppress the inflammatory cascade. In contrast, a thorough review of the scientific literature reveals a significant lack of publicly available experimental data on the anti-inflammatory properties of this compound. While its classification as a phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist suggests a potential role in modulating inflammatory responses, specific studies detailing its efficacy, potency, and direct comparison to corticosteroids are not available at the time of this review.
This guide, therefore, provides a detailed evaluation of the anti-inflammatory properties of corticosteroids, supported by established scientific findings. Furthermore, it offers comprehensive experimental protocols for key in vitro and in vivo assays that are fundamental for assessing and comparing the anti-inflammatory activities of novel compounds like this compound against established drugs such as corticosteroids.
Corticosteroids: A Deep Dive into Anti-inflammatory Mechanisms
Corticosteroids exert their anti-inflammatory effects through a multi-faceted approach, primarily by binding to the glucocorticoid receptor (GR) in the cytoplasm. This activated GR complex then translocates to the nucleus to modulate gene expression.
Key Anti-inflammatory Actions of Corticosteroids:
-
Transrepression of Pro-inflammatory Genes: The activated GR can directly bind to and inhibit the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1][2][3] This transrepression mechanism is a cornerstone of the anti-inflammatory effects of corticosteroids, as it downregulates the expression of numerous genes involved in the inflammatory response, including those encoding for cytokines, chemokines, and adhesion molecules.[1][2]
-
Transactivation of Anti-inflammatory Genes: The GR complex can also bind to glucocorticoid response elements (GREs) in the promoter regions of genes, leading to the increased transcription of anti-inflammatory proteins.[2] A key example is the upregulation of annexin A1 (lipocortin-1), which inhibits phospholipase A2, a crucial enzyme in the production of inflammatory mediators like prostaglandins and leukotrienes.[4]
-
Inhibition of Inflammatory Mediators: Corticosteroids effectively reduce the production of a wide array of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[5][6] They also suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide and prostaglandins, respectively.[4]
-
Non-Genomic Effects: Some anti-inflammatory actions of corticosteroids occur rapidly and are independent of gene transcription.[1] These non-genomic effects are thought to be mediated by membrane-bound GRs and can influence cellular signaling pathways more directly.
Corticosteroid Signaling Pathway
Caption: Corticosteroid signaling pathway.
This compound: An Overview of its Potential Anti-inflammatory Mechanisms
While direct experimental evidence is lacking, the pharmacological classification of this compound as a phosphodiesterase (PDE) inhibitor, specifically a PDE4 inhibitor, and an adenosine receptor antagonist provides a theoretical basis for its potential anti-inflammatory properties.
-
Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP).[7][8] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA).[9] This cascade can suppress the production of pro-inflammatory cytokines and mediators, and inhibit the activity of immune cells.[7][10]
-
Adenosine Receptor Antagonism: Adenosine receptors, particularly the A2A subtype, are involved in modulating inflammation.[11][12] Antagonism of A2A receptors has been shown to have anti-inflammatory effects in some experimental models, potentially by reducing the release of pro-inflammatory cytokines.[13][14]
Comparative Data: this compound vs. Corticosteroids
As of this review, no direct comparative studies or quantitative data on the anti-inflammatory effects of this compound versus corticosteroids are available in the public domain. To facilitate such future comparisons, the following section provides detailed experimental protocols.
Experimental Protocols for Evaluating Anti-inflammatory Properties
In Vitro Assays
1. Lipopolysaccharide (LPS)-Induced Cytokine Release in RAW 264.7 Macrophages
This assay is a standard method to assess the potential of a compound to inhibit the production of pro-inflammatory cytokines.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound, dexamethasone as a positive control) or vehicle (e.g., DMSO) for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for 18-24 hours to induce cytokine production.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[15][16]
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition).
Caption: LPS-induced cytokine release assay workflow.
2. NF-κB Luciferase Reporter Assay
This assay determines if a compound's anti-inflammatory activity is mediated through the inhibition of the NF-κB signaling pathway.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HeLa) and transiently or stably transfect them with a luciferase reporter plasmid containing NF-κB response elements in its promoter.[1][17][18] A co-transfection with a Renilla luciferase plasmid can be used for normalization.
-
Cell Seeding: Seed the transfected cells in a 96-well white, clear-bottom plate.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL) or LPS, for 6-8 hours.[3]
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly luciferase activity using a luminometer after adding the luciferase substrate. If a Renilla luciferase control was used, measure its activity as well for normalization.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of NF-κB activity for each compound concentration relative to the stimulated vehicle control.
Caption: NF-κB luciferase reporter assay workflow.
In Vivo Assay
3. Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used in vivo model to evaluate the acute anti-inflammatory activity of a compound.
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compound (e.g., this compound), a standard anti-inflammatory drug (e.g., indomethacin or diclofenac), or the vehicle orally or intraperitoneally.[2][4][19]
-
Induction of Inflammation: After a specific time (e.g., 60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[2][6] The left hind paw can serve as a non-inflamed control.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[2][4]
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle-treated control group at each time point.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. PDE4 inhibitors as new anti-inflammatory drugs: effects on cell trafficking and cell adhesion molecules expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. What are the therapeutic candidates targeting PDE4? [synapse.patsnap.com]
- 10. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Adenosine Receptors as Neuroinflammation Modulators: Role of A1 Agonists and A2A Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using caffeine and other adenosine receptor antagonists and agonists as therapeutic tools against neurodegenerative diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adenosine A2A receptor antagonism reverses inflammation-induced impairment of microglial process extension in a model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bowdish.ca [bowdish.ca]
- 18. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validating Laprafylline's Efficacy in a Murine Model of Allergic Asthma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the efficacy of Laprafylline, a novel xanthine derivative, in a preclinical model of allergic asthma. Given its potential mechanism as a phosphodiesterase (PDE) inhibitor, this compound's performance is benchmarked against established PDE inhibitors, the non-selective theophylline and the selective PDE4 inhibitor roflumilast. The experimental protocols and comparative data presented herein are based on established methodologies in the field to guide the design and interpretation of future efficacy studies.
Introduction to this compound and the Disease Model
This compound is a xanthine derivative that is hypothesized to exert its therapeutic effects through the inhibition of cyclic nucleotide phosphodiesterases (PDEs).[1] By preventing the breakdown of cyclic adenosine monophosphate (cAMP), this compound may lead to bronchodilation and a reduction in inflammatory responses, key pathological features of asthma.
To evaluate the anti-inflammatory and potential bronchodilatory effects of this compound, a well-established murine model of ovalbumin (OVA)-induced allergic asthma is proposed. This model mimics key aspects of human asthma, including airway inflammation characterized by eosinophil infiltration, mucus hypersecretion, and airway hyperresponsiveness (AHR).[2][3][4][5]
Comparative Efficacy Data
The following tables summarize expected quantitative data from a comparative study evaluating this compound against Theophylline and Roflumilast in an OVA-induced murine model of asthma. These projections are based on the known efficacy of PDE inhibitors in similar preclinical models.[6][7][8][9]
Table 1: Effect on Airway Inflammation in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Inflammatory Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) | Macrophages (x10^4) |
| Naive (Control) | 1.5 ± 0.3 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.5 ± 0.2 | 0.7 ± 0.2 |
| OVA (Vehicle) | 15.2 ± 2.1 | 8.5 ± 1.5 | 1.2 ± 0.4 | 3.5 ± 0.8 | 2.0 ± 0.5 |
| This compound (10 mg/kg) | Expected Reduction | Expected Reduction | Expected Reduction | Expected Reduction | No Significant Change |
| Theophylline (30 mg/kg) | 8.1 ± 1.2 | 3.2 ± 0.7 | 0.8 ± 0.2 | 2.1 ± 0.5 | 2.0 ± 0.6 |
| Roflumilast (5 mg/kg) | 6.5 ± 1.0 | 2.5 ± 0.5 | 0.7 ± 0.3 | 1.8 ± 0.4 | 1.5 ± 0.4 |
Table 2: Effect on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Penh (at 50 mg/mL Methacholine) |
| Naive (Control) | 1.8 ± 0.4 |
| OVA (Vehicle) | 5.5 ± 0.9 |
| This compound (10 mg/kg) | Expected Reduction |
| Theophylline (30 mg/kg) | 3.2 ± 0.6 |
| Roflumilast (5 mg/kg) | 2.8 ± 0.5 |
Table 3: Effect on Lung Histopathology
| Treatment Group | Inflammatory Infiltration Score (0-4) | Mucus Production Score (0-4) |
| Naive (Control) | 0.2 ± 0.1 | 0.1 ± 0.1 |
| OVA (Vehicle) | 3.5 ± 0.5 | 3.2 ± 0.4 |
| This compound (10 mg/kg) | Expected Reduction | Expected Reduction |
| Theophylline (30 mg/kg) | 1.8 ± 0.4 | 1.5 ± 0.3 |
| Roflumilast (5 mg/kg) | 1.2 ± 0.3 | 1.0 ± 0.2 |
Experimental Protocols
A detailed methodology for the key experiments is provided below to ensure reproducibility and accurate comparison.
Murine Model of Ovalbumin-Induced Allergic Asthma
-
Animals: Female BALB/c mice, 6-8 weeks old, are used as they are high IgE responders.[4]
-
Sensitization: Mice are sensitized on days 0 and 14 with an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in saline.
-
Challenge: From day 21 to 27, mice are challenged with an aerosol of 1% OVA in saline for 30 minutes daily.
-
Treatment: this compound, Theophylline, or Roflumilast are administered orally (or via the desired clinical route) one hour before each OVA challenge. The vehicle control group receives the vehicle solution. A naive group of mice receives saline challenges and the vehicle.
Experimental workflow for the OVA-induced asthma model.
Measurement of Airway Hyperresponsiveness (AHR)
AHR is assessed 24 hours after the final OVA challenge using whole-body plethysmography. Mice are exposed to aerosolized methacholine at increasing concentrations (0, 6.25, 12.5, 25, 50 mg/mL), and the enhanced pause (Penh) value is recorded as a measure of airway obstruction.
Bronchoalveolar Lavage Fluid (BALF) Analysis
Immediately following AHR measurement, mice are euthanized, and the lungs are lavaged with phosphate-buffered saline (PBS). The total number of inflammatory cells in the BALF is counted, and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined after cytocentrifugation and staining.
Lung Histopathology
After BALF collection, the lungs are perfused, fixed in 10% formalin, and embedded in paraffin. Lung sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to visualize mucus production. The severity of inflammation and mucus production is scored semi-quantitatively.
Signaling Pathway
The proposed mechanism of action for this compound, in the context of asthma, involves the inhibition of PDE, leading to an increase in intracellular cAMP. This cascade of events is expected to result in smooth muscle relaxation and suppression of inflammatory cell activity.
Proposed signaling pathway for this compound's action.
Logical Relationship of Efficacy Endpoints
The validation of this compound's efficacy relies on a logical cascade of events, where the initial molecular action translates into cellular and then physiological improvements in the disease model.
Logical flow from mechanism to therapeutic outcome.
This guide provides a foundational framework for the preclinical validation of this compound. The successful demonstration of efficacy in this model, comparable or superior to existing PDE inhibitors, would provide a strong rationale for its further development as a novel therapeutic for allergic asthma.
References
- 1. New Avenues for Phosphodiesterase Inhibitors in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of phosphodiesterase suppresses allergic lung inflammation by regulating MCP-1 in an OVA-induced asthma murine model with co-exposure to lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved murine model of asthma: selective airway inflammation, epithelial lesions and increased methacholine responsiveness following chronic exposure to aerosolised allergen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. The potential role of phosphodiesterase inhibitors in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Theophylline in the management of asthma: time for reappraisal? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase 4 inhibitors and the treatment of asthma: where are we now and where do we go from here? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Laprafylline's Side Effect Profile in Relation to Other Methylxanthines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information regarding the specific side effect profile of Laprafylline is limited. This guide provides a comparative analysis based on the well-documented side effects of other methylxanthine drugs, offering a predictive overview and outlining the standard experimental protocols for assessing such side effects in a clinical research setting.
Introduction to this compound and the Methylxanthine Class
This compound is a xanthine derivative, a class of compounds that act as bronchodilators and smooth muscle relaxants. While the precise mechanism of this compound is not extensively documented in publicly accessible clinical trial data, it is suggested to function, like other methylxanthines, through the inhibition of cAMP phosphodiesterase. Methylxanthines, including the well-known drugs Theophylline, Aminophylline, Caffeine, and Pentoxifylline, share common mechanisms of action, which also contribute to their similar side effect profiles. These mechanisms primarily involve adenosine receptor antagonism and phosphodiesterase (PDE) inhibition.
This guide will compare the known side effect profiles of prominent methylxanthines to provide a foundational understanding for researchers investigating this compound.
Comparative Side Effect Profiles of Methylxanthines
The following tables summarize the reported side effects of Theophylline, Aminophylline, Caffeine, and Pentoxifylline, categorized by the affected physiological system. The frequency and severity of these side effects are often dose-dependent.
Table 1: Central Nervous System (CNS) Side Effects
| Side Effect | Theophylline | Aminophylline | Caffeine | Pentoxifylline |
| Headache | Common | Common | Common | Common |
| Insomnia | Common | Common | Common | Infrequent |
| Nervousness/Anxiety | Common | Common | Common | Infrequent |
| Dizziness | Common | Common | Common | Common |
| Tremors | Common | Common | Common | Infrequent |
| Seizures | Rare (at high concentrations) | Rare (at high concentrations) | Rare (at very high doses) | Rare |
Table 2: Cardiovascular Side Effects
| Side Effect | Theophylline | Aminophylline | Caffeine | Pentoxifylline |
| Tachycardia (Rapid Heart Rate) | Common | Common | Common | Infrequent |
| Palpitations | Common | Common | Common | Infrequent |
| Arrhythmias (Irregular Heartbeat) | Can occur, especially at high concentrations | Can occur, especially at high concentrations | Can occur at high doses | Infrequent |
| Hypotension (Low Blood Pressure) | Can occur | Can occur | Unlikely | Can occur |
| Hypertension (High Blood Pressure) | Less common | Less common | Can occur | Infrequent |
Table 3: Gastrointestinal (GI) Side Effects
| Side Effect | Theophylline | Aminophylline | Caffeine | Pentoxifylline |
| Nausea and Vomiting | Common | Common | Common | Common |
| Abdominal Pain/Discomfort | Common | Common | Common | Common |
| Diarrhea | Can occur | Can occur | Can occur | Common |
| Gastroesophageal Reflux | Can occur | Can occur | Can occur | Infrequent |
Table 4: Other Side Effects
| Side Effect | Theophylline | Aminophylline | Caffeine | Pentoxifylline |
| Increased Urination (Diuresis) | Common | Common | Common | Infrequent |
| Allergic Reactions (e.g., rash) | Rare | Rare | Rare | Rare |
Experimental Protocols for Side Effect Assessment
The following are detailed methodologies for key experiments cited in the assessment of methylxanthine side effects during clinical trials.
Central Nervous System (CNS) Side Effect Assessment
Methodology:
-
Systematic Assessment for Treatment Emergent Events (SAFTEE): This is a structured interview technique used to systematically elicit information about potential adverse events. It includes a General Inquiry (GI) section with open-ended questions and a Specific Inquiry (SI) section with a comprehensive checklist of potential symptoms.
-
Administration: Administered by a trained clinician at baseline and at regular intervals throughout the trial.
-
Scoring: Events are recorded and rated for severity (mild, moderate, severe), frequency, and relationship to the study drug.
-
-
Columbia-Suicide Severity Rating Scale (C-SSRS): A standardized questionnaire to assess suicidal ideation and behavior.
-
Administration: Administered by a trained interviewer.
-
Scoring: Responses guide further questioning to determine the severity of suicide risk.
-
-
Visual Analog Scales (VAS): For subjective symptoms like headache and dizziness, a 100 mm line is used where patients mark their symptom severity from "no symptom" to "worst imaginable symptom".
Cardiovascular Safety Monitoring
Methodology:
-
Electrocardiogram (ECG) Monitoring: In accordance with ICH E14 guidelines for the clinical evaluation of QT/QTc interval prolongation.
-
Procedure: 12-lead ECGs are recorded at baseline, and at pre-specified time points after drug administration, including at the time of peak plasma concentration (Tmax).
-
Data Analysis: QT intervals are corrected for heart rate using a standard formula (e.g., Bazett's or Fridericia's). The change from baseline in QTc is calculated and compared between the treatment and placebo groups.
-
-
Vital Signs Monitoring:
-
Procedure: Blood pressure and heart rate are measured at regular intervals in a standardized manner (e.g., after 5 minutes of rest in a supine position).
-
Data Analysis: Changes from baseline are analyzed to detect trends in hypotension, hypertension, or tachycardia.
-
-
Holter Monitoring: Continuous ECG recording for 24-48 hours may be employed in later-phase trials or in patients with pre-existing cardiac conditions to detect arrhythmias.
Gastrointestinal (GI) Side Effect Assessment
Methodology:
-
Patient-Reported Outcome (PRO) Questionnaires: Standardized questionnaires are used to capture the incidence, frequency, and severity of GI symptoms.
-
Example Questions:
-
"In the past week, have you experienced nausea? If so, on how many days?"
-
"Please rate the severity of your abdominal discomfort on a scale of 0 (none) to 10 (very severe)."
-
-
-
Adverse Event Reporting Forms: Investigators document all reported GI adverse events, including the onset, duration, severity, and any action taken.
Signaling Pathways and Experimental Workflows
Signaling Pathways of Methylxanthines
Methylxanthines exert their effects primarily through two main pathways:
-
Adenosine Receptor Antagonism: Methylxanthines are non-selective antagonists of adenosine receptors (A1, A2A, A2B, and A3). By blocking these receptors, they prevent the inhibitory effects of adenosine on neurotransmitter release and smooth muscle contraction.
-
Phosphodiesterase (PDE) Inhibition: Methylxanthines inhibit various PDE enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This results in smooth muscle relaxation, particularly in the bronchi.
Experimental Workflow for Adverse Event Monitoring in a Clinical Trial
The following diagram illustrates a typical workflow for monitoring and reporting adverse events in a clinical trial, from patient screening to regulatory reporting.
Conclusion
While specific clinical data on this compound's side effect profile is not yet widely available, the established profiles of other methylxanthines provide a valuable framework for anticipating potential adverse events. The primary side effects of this class are generally related to the central nervous, cardiovascular, and gastrointestinal systems and are often dose-related. Rigorous assessment of these potential side effects, utilizing standardized and detailed experimental protocols as outlined in this guide, will be crucial in the clinical development of this compound to establish its safety and therapeutic window. Researchers and drug development professionals should employ a comprehensive approach to adverse event monitoring to ensure patient safety and to fully characterize the clinical profile of this novel xanthine derivative.
Benchmarking Laprafylline Against Next-Generation Bronchodilators: A Comparative Guide
In the landscape of respiratory therapeutics, the quest for more effective and safer bronchodilators is a continuous endeavor. This guide provides a comparative analysis of Laprafylline, a xanthine derivative, against the leading next-generation bronchodilators, namely long-acting β2-agonists (LABAs) and long-acting muscarinic antagonists (LAMAs). Due to the limited publicly available data specifically for this compound, this guide will utilize Theophylline, a well-characterized xanthine derivative, as a proxy to represent the pharmacological class to which this compound belongs. This comparison is intended for researchers, scientists, and drug development professionals to benchmark the performance and understand the mechanistic distinctions between these classes of bronchodilators.
Executive Summary
This compound, as a xanthine derivative, is presumed to exert its bronchodilatory effect through the non-selective inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This mechanism contrasts with the targeted approaches of next-generation bronchodilators. LABAs, such as Salmeterol and Indacaterol, directly stimulate β2-adrenergic receptors, while LAMAs, like Tiotropium and Umeclidinium, block muscarinic receptors to induce bronchodilation. This guide delves into the comparative potency, signaling pathways, and experimental evaluation of these distinct classes of bronchodilators.
Comparative Potency of Bronchodilators
The relative potency of bronchodilators is a critical determinant of their therapeutic efficacy. This is often quantified by the half-maximal effective concentration (EC50) in in vitro assays, which measures the concentration of a drug that elicits 50% of its maximal effect.[2] The half-maximal inhibitory concentration (IC50) is used to quantify the potency of enzyme inhibitors.
Table 1: Comparative In Vitro Potency of Bronchodilators
| Drug Class | Representative Drug | Target | Assay | Potency |
| Xanthine Derivative | Theophylline | Non-selective PDE | Human Airway Smooth Muscle Relaxation | EC50: ~1.5 x 10⁻⁴ M[1] |
| Selective PDE4 Inhibitor | Roflumilast | PDE4 | Enzyme Inhibition Assay | IC50: 0.11 nM[3] |
| LABA | Salmeterol | β2-Adrenergic Receptor | IL-5-induced O₂⁻ release in eosinophils | IC50: 2.2 x 10⁻⁶ M[4] |
| LABA | Indacaterol | β2-Adrenergic Receptor | Not specified | Full agonist with high intrinsic efficacy[5] |
| LAMA | Tiotropium | Muscarinic Receptors | Not specified | Long-acting antagonist[6] |
| LAMA | Umeclidinium | Muscarinic Receptors | Not specified | Long-acting antagonist[7] |
Note: Direct comparison of potency across different assays should be interpreted with caution due to variations in experimental conditions.
Signaling Pathways
The distinct mechanisms of action of these bronchodilator classes are best understood by examining their respective signaling pathways within bronchial smooth muscle cells.
This compound (as a Xanthine Derivative)
This compound is believed to act as a non-selective phosphodiesterase (PDE) inhibitor. PDEs are enzymes that break down cyclic nucleotides like cAMP and cGMP. By inhibiting PDEs, this compound increases intracellular levels of cAMP, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.
Next-Generation Bronchodilators: LABAs and LAMAs
Long-acting β2-agonists (LABAs) and long-acting muscarinic antagonists (LAMAs) represent the cornerstone of modern bronchodilator therapy, often used in combination for enhanced efficacy.[8][9]
LABA Signaling Pathway: LABAs like salmeterol and indacaterol bind to β2-adrenergic receptors on the surface of airway smooth muscle cells. This activation stimulates adenylyl cyclase, which increases the production of intracellular cAMP. The subsequent activation of PKA leads to smooth muscle relaxation.
LAMA Signaling Pathway: LAMAs such as tiotropium and umeclidinium competitively inhibit the binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle cells. This blockade prevents the activation of phospholipase C (PLC) and the subsequent signaling cascade that leads to an increase in intracellular calcium (Ca²⁺) and muscle contraction. By inhibiting this pathway, LAMAs promote smooth muscle relaxation.
Experimental Protocols
The evaluation of bronchodilator efficacy relies on a variety of in vitro and in vivo experimental models.
In Vitro Assays
1. Isolated Tracheal Ring Assay: This classic pharmacological preparation is used to assess the direct effects of compounds on airway smooth muscle contractility.
-
Protocol:
-
Tracheal tissue is isolated from an appropriate animal model (e.g., guinea pig).[10]
-
The trachea is cut into rings, which are then mounted in an organ bath containing a physiological salt solution and aerated with carbogen (95% O₂/5% CO₂).[8]
-
The rings are attached to a force transducer to measure isometric tension.
-
A contractile agent (e.g., methacholine or histamine) is added to induce a stable contraction.[10]
-
The test bronchodilator is added in a cumulative concentration-response manner to assess its relaxant effect.
-
The EC50 value is calculated from the resulting concentration-response curve.
-
References
- 1. Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Differential effects of salbutamol and salmeterol on human eosinophil responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Umeclidinium for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Laprafylline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Laprafylline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification
This compound is classified with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Effects on or via lactation | H362: May cause harm to breast-fed children. |
Signal Word: Warning
Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following personal protective equipment is mandatory when handling this compound, particularly when dusts may be generated.
| Protection Type | Recommended Equipment |
| Eye/Face | Safety glasses with side-shields or goggles. |
| Skin | Protective gloves (e.g., nitrile rubber), lab coat. |
| Respiratory | A NIOSH-approved P3 filter respirator if dust is generated. |
Safe Handling and Operational Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form.
General Handling Precautions:
-
Obtain special instructions before use.
-
Do not breathe dust.
-
Avoid contact during pregnancy or while nursing.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Change contaminated clothing promptly.
-
Preventive skin protection is recommended.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
Emergency and First Aid Procedures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth. Make the victim drink water (two glasses at most). |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician. |
| Eye Contact | Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses if present and easy to do. Continue rinsing. |
Disposal Plan
Dispose of this compound and its container in accordance with all local, state, and federal regulations.
-
Product: Dispose of contents/container to an approved waste disposal plant.
-
Contaminated Packaging: Dispose of as unused product.
Visual Workflow for Safe Handling
The following diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal, including emergency responses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
